(1-Fluorovinyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-fluoroethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEXAGHVEUWODX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388405 | |
| Record name | Benzene, (1-fluoroethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696-31-1 | |
| Record name | Benzene, (1-fluoroethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-fluoroethenyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of (1-Fluorovinyl)benzene: A Technical Guide to the Dehydrobromination of (1-bromo-1-fluoroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of (1-Fluorovinyl)benzene, also known as α-fluorostyrene, through the dehydrobromination of (1-bromo-1-fluoroethyl)benzene. This transformation is a crucial step in the preparation of fluorinated vinyl monomers, which are of significant interest in the pharmaceutical and materials science sectors due to the unique properties conferred by the fluorine atom. This document outlines the underlying chemical principles, a detailed experimental protocol, expected outcomes, and the reaction mechanism.
Introduction
The synthesis of this compound from (1-bromo-1-fluoroethyl)benzene is achieved via a base-induced elimination reaction. This process, known as dehydrobromination, involves the removal of a hydrogen and a bromine atom from adjacent carbons to form a carbon-carbon double bond. The benzylic position of the starting material facilitates this reaction, leading to the formation of the conjugated styrene system. The choice of base and reaction conditions is critical to maximize the yield of the desired product and minimize side reactions.
Reaction Scheme
The overall reaction is as follows:
In the presence of a strong base, the hydrogen bromide is neutralized, driving the reaction to completion.
Reagents and Materials
A summary of the key reagents and their relevant properties is provided in the table below.
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Role | Key Considerations |
| (1-bromo-1-fluoroethyl)benzene | C₈H₈BrF | 203.05 | Starting Material | - |
| Potassium tert-butoxide | C₄H₉KO | 112.21 | Base | Strong, non-nucleophilic base; handle under inert atmosphere. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | Anhydrous conditions are preferred. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Extraction Solvent | - |
| Saturated aqueous ammonium chloride | NH₄Cl(aq) | - | Quenching Agent | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Drying Agent | - |
Experimental Protocol
This protocol is based on established procedures for the dehydrohalogenation of benzylic halides.
4.1. Reaction Setup
-
A 100 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
The flask is flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
(1-bromo-1-fluoroethyl)benzene (10.15 g, 50 mmol) is dissolved in 50 mL of anhydrous tetrahydrofuran (THF) and added to the reaction flask.
4.2. Reaction Execution
-
The solution is cooled to 0 °C in an ice bath.
-
Potassium tert-butoxide (6.73 g, 60 mmol, 1.2 equivalents) is added portion-wise to the stirred solution over 15 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
4.3. Work-up and Purification
-
The reaction is quenched by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine (2 x 20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound as a colorless liquid.
Expected Outcomes and Data
The following table summarizes the expected quantitative data for this synthesis, based on analogous reactions.
| Parameter | Expected Value | Notes |
| Yield | 75-85% | Yields can vary based on the purity of the starting material and adherence to anhydrous conditions. |
| Purity | >98% | Determined by Gas Chromatography (GC) after purification. |
| Boiling Point | 45-47 °C at 20 mmHg | Literature value for this compound. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25-7.45 (m, 5H, Ar-H), 5.15 (dd, J=16.8, 3.2 Hz, 1H, =CH₂), 4.80 (dd, J=4.4, 3.2 Hz, 1H, =CH₂) | Characteristic signals for the aromatic and vinyl protons. |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -110.2 (m) | Chemical shift for the fluorine atom. |
Reaction Mechanism
The dehydrobromination of (1-bromo-1-fluoroethyl)benzene is believed to proceed through an E2 (elimination, bimolecular) mechanism. This is a concerted, one-step process where the base removes a proton from the carbon adjacent to the benzylic carbon, and simultaneously, the bromide ion is eliminated.
The key steps are:
-
The strong, sterically hindered base (potassium tert-butoxide) abstracts a proton from the methyl group.
-
Concurrently, the C-H bond breaks, and the electrons form a π-bond between the two carbon atoms.
-
The C-Br bond breaks, and the bromide ion departs as the leaving group.
The concerted nature of the E2 mechanism is favored by the use of a strong, non-nucleophilic base and a secondary benzylic halide.
Caption: E2 mechanism for the dehydrobromination.
Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Experimental workflow for the synthesis.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Potassium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes. It is also moisture-sensitive and should be handled under an inert atmosphere.
-
Anhydrous solvents are flammable. Keep away from ignition sources.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
Conclusion
The dehydrobromination of (1-bromo-1-fluoroethyl)benzene using a strong, non-nucleophilic base such as potassium tert-butoxide provides an effective method for the synthesis of this compound. Careful control of reaction conditions, particularly maintaining an anhydrous environment, is crucial for achieving high yields and purity. The resulting α-fluorostyrene is a valuable monomer for the development of novel fluorinated polymers and a versatile building block in organic synthesis for the introduction of the fluorovinyl moiety into complex molecules.
An In-depth Technical Guide to the Physical and Chemical Properties of (1-Fluorovinyl)benzene and its Isomers
For Researchers, Scientists, and Drug Development Professionals
(1-Fluorovinyl)benzene, and its isomers, collectively known as fluorostyrenes, are valuable monomers and building blocks in the synthesis of fluorinated polymers and fine chemicals. The introduction of a fluorine atom into the styrene backbone imparts unique electronic properties and reactivity, making these compounds of significant interest in materials science and pharmaceutical development. This guide provides a comprehensive overview of the physical and chemical properties of α-fluorostyrene, as well as the ortho, meta, and para isomers of fluorostyrene, supported by experimental data and protocols.
Physical Properties
The physical properties of fluorostyrene isomers are summarized in the table below. These properties are crucial for their handling, purification, and use in various applications.
| Property | α-Fluorostyrene | 2-Fluorostyrene | 3-Fluorostyrene | 4-Fluorostyrene |
| CAS Number | 696-31-1 | 394-46-7 | 350-51-6[1] | 405-99-2 |
| Molecular Formula | C₈H₇F | C₈H₇F | C₈H₇F[1] | C₈H₇F |
| Molecular Weight | 122.14 g/mol | 122.14 g/mol | 122.14 g/mol [1] | 122.14 g/mol |
| Appearance | Colorless Liquid[2] | Colorless Liquid | - | Colorless Liquid |
| Boiling Point | 45 °C | 29-30 °C / 4 mmHg | 30-31 °C / 4 mmHg[3] | 67 °C / 50 mmHg |
| Density | - | 1.025 g/mL at 25 °C | 1.025 g/mL | 1.024 g/mL at 25 °C |
| Refractive Index | - | n20/D 1.516-1.518 | n20/D 1.516-1.518[3] | n20/D 1.514 |
| Solubility | Generally soluble in organic solvents. | Generally soluble in organic solvents. | Generally soluble in organic solvents. | Insoluble in water, soluble in organic solvents like ethanol and acetone. |
Spectroscopic Properties
Spectroscopic data is essential for the identification and characterization of fluorostyrene isomers. The following tables summarize key ¹H and ¹³C NMR spectral data.
¹H NMR Spectral Data (CDCl₃)
| Isomer | Chemical Shift (δ, ppm) and Multiplicity |
| α-Fluorostyrene | Data not readily available in a comprehensive format. |
| 2-Fluorostyrene | 7.50-7.20 (m, 4H, Ar-H), 6.80 (dd, 1H, J=17.6, 11.2 Hz, -CH=CH₂), 5.75 (d, 1H, J=17.6 Hz, -CH=CH₂), 5.40 (d, 1H, J=11.2 Hz, -CH=CH₂) |
| 3-Fluorostyrene | 7.18 (dd, J = 4.8, 1.6 Hz, 1H), 7.02 – 6.96 (m, 2H), 6.83 (dd, J = 17.4, 10.8 Hz, 1H), 5.58 (d, J = 17.3 Hz, 1H), 5.15 (d, J = 10.8 Hz, 1H)[4] |
| 4-Fluorostyrene | 7.42 – 7.34 (m, 2H), 7.05 – 6.99 (m, 2H), 6.69 (dd, J = 17.6, 10.9 Hz, 1H), 5.67 (d, J = 17.5 Hz, 1H), 5.23 (d, J = 10.9 Hz, 1H)[4] |
¹³C NMR Spectral Data (CDCl₃)
| Isomer | Chemical Shift (δ, ppm) |
| α-Fluorostyrene | Data not readily available in a comprehensive format. |
| 2-Fluorostyrene | 161.0 (d, J=248 Hz), 133.0 (d, J=3.0 Hz), 129.0 (d, J=8.0 Hz), 127.9 (d, J=4.0 Hz), 124.3 (d, J=1.0 Hz), 121.5 (d, J=13.0 Hz), 115.8 (d, J=22.0 Hz), 114.5 |
| 3-Fluorostyrene | 163.0 (d, J=245 Hz), 140.0 (d, J=7.0 Hz), 136.0 (d, J=2.0 Hz), 130.1 (d, J=8.0 Hz), 122.0 (d, J=2.0 Hz), 115.0 (d, J=21.0 Hz), 114.0, 113.0 (d, J=21.0 Hz) |
| 4-Fluorostyrene | 162.55 (d, J = 247.0 Hz), 135.77, 133.81 (d, J = 3.4 Hz), 127.82 (d, J = 8.1 Hz), 115.49 (d, J = 21.6 Hz), 113.59[4] |
Infrared (IR) Spectroscopy
The IR spectra of fluorostyrene isomers exhibit characteristic absorption bands. Key absorptions include C-H stretching of the vinyl group and the aromatic ring, C=C stretching of the vinyl group and the aromatic ring, and the C-F stretching frequency. Analysis of the IR spectra of irradiated and non-irradiated samples of poly(fluorostyrene) isomers has shown the formation of a new broad band around 1727 cm⁻¹, which is assigned to the growth of aliphatic ketones.[5]
Chemical Properties and Reactivity
Fluorostyrenes are versatile monomers that undergo a variety of chemical reactions. Their reactivity is influenced by the position of the fluorine atom.
Polymerization: Fluorostyrenes readily undergo radical polymerization to form fluorinated polymers with enhanced thermal stability and chemical resistance. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully employed for the controlled synthesis of block copolymers containing fluorostyrene units. The polymerization is typically initiated by radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) or potassium persulfate (KPS).[6]
Electrophilic Addition: The double bond in fluorostyrenes can undergo electrophilic addition reactions. For example, α-fluorostyrene derivatives can react with N-centered radicals in the presence of Selectfluor® to yield β-aryl-β,β-difluoroamino motifs.[7]
Cross-Coupling Reactions: α-Fluorostyrenes can participate in Suzuki coupling reactions, allowing for the synthesis of more complex molecular architectures.[8]
Experimental Protocols
Synthesis of 4-Fluorostyrene via Wittig Reaction
This protocol describes a common method for the synthesis of 4-fluorostyrene from 4-fluorobenzaldehyde.
Materials:
-
Methyltriphenylphosphonium bromide
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
4-Fluorobenzaldehyde
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of methyltriphenylphosphonium bromide in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere.
-
The suspension is cooled to 0°C, and sodium hydride is added portion-wise.
-
The mixture is stirred at room temperature for 1-2 hours to form the ylide.
-
The reaction mixture is cooled again to 0°C, and a solution of 4-fluorobenzaldehyde in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure 4-fluorostyrene.
Solution Polymerization of 2,4-Difluorostyrene
The following is a representative protocol for the homopolymerization of a fluorostyrene monomer.
Materials:
-
2,4-Difluorostyrene
-
Toluene (solvent)
-
2,2′-Azobisisobutyronitrile (AIBN) (initiator)
-
Methanol (for precipitation)
-
Nitrogen gas
Procedure:
-
A two-necked flask is equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.
-
The flask is charged with 2,4-difluorostyrene (5.0 mmol, 0.70 g) and toluene (2.0 mL).
-
The mixture is deoxygenated by bubbling nitrogen gas through it for 20-30 minutes.
-
A solution of AIBN (0.050 mmol, 8.2 mg) in a small amount of toluene is added to the reaction mixture under a nitrogen atmosphere.
-
The reaction mixture is heated to 60°C and stirred for 24 hours under a continuous nitrogen purge.
-
After cooling to room temperature, the viscous polymer solution is diluted with a small amount of toluene and then slowly poured into an excess of methanol with vigorous stirring to precipitate the polymer.
-
The precipitated white polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 50°C overnight to a constant weight.
Visualizations
Caption: Wittig reaction for the synthesis of 4-Fluorostyrene.
Caption: General mechanism of radical polymerization.
References
- 1. scbt.com [scbt.com]
- 2. α-Fluorostyrene | CymitQuimica [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 7. d-nb.info [d-nb.info]
- 8. Expedient Synthesis of α-Substituted Fluoroethenes - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data Analysis of 4-Fluorobenzoyl Chloride (CAS 405-94-7): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Fluorobenzoyl chloride (CAS 405-94-7). The information is presented in a structured format to facilitate its use in research, quality control, and drug development applications. This document includes tabulated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and a visual representation of a general spectroscopic analysis workflow.
Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 4-Fluorobenzoyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| 8.13 - 8.15 | Multiplet | 2 x CH (ortho to C=O) | |
| 7.17 - 7.19 | Multiplet | 2 x CH (meta to C=O) |
¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| 167.5 (d, J = 2.2 Hz) | C=O (carbonyl) |
| 166.1 (d, J = 258.5 Hz) | C-F |
| 133.5 (d, J = 9.9 Hz) | 2 x CH (ortho to C=O) |
| 129.2 (d, J = 3.1 Hz) | C-C=O |
| 116.5 (d, J = 22.4 Hz) | 2 x CH (meta to C=O) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~1780 | C=O Stretch (Acyl Halide) |
| ~1740 | C=O Stretch (Acyl Halide) - Fermi Resonance |
| ~1600 | C=C Aromatic Ring Stretch |
| ~1500 | C=C Aromatic Ring Stretch |
| ~1240 | C-F Stretch |
| ~850 | C-H Out-of-plane Bend (para-disubstituted) |
Mass Spectrometry (MS)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 158/160 | ~30 / ~10 | [M]⁺ (Molecular Ion, with ³⁵Cl/³⁷Cl isotopes) |
| 123 | 100 | [M-Cl]⁺ |
| 95 | ~70 | [C₆H₄F]⁺ |
| 75 | ~20 | [C₆H₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of 4-Fluorobenzoyl chloride (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The solution should be homogeneous and free of particulate matter.
¹H NMR Spectroscopy Protocol:
-
Instrument: A standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Temperature: Room temperature.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32 (to achieve adequate signal-to-noise).
-
Relaxation delay: 1-2 seconds.
-
Spectral width: 0-12 ppm.
-
-
Processing: Fourier transformation of the Free Induction Decay (FID), phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy Protocol:
-
Instrument: A standard NMR spectrometer (e.g., 75 or 100 MHz).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Temperature: Room temperature.
-
Acquisition Parameters:
-
Pulse sequence: Standard proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-200 ppm.
-
-
Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: As 4-Fluorobenzoyl chloride is a liquid, a thin film is prepared between two infrared-transparent salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid into a thin, uniform layer.
FTIR Spectroscopy Protocol:
-
Instrument: A standard FTIR spectrometer.
-
Mode: Transmission.
-
Accessory: Liquid sample cell holder.
-
Acquisition Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Background: A background spectrum of the clean, empty salt plates is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction: For a volatile compound like 4-Fluorobenzoyl chloride, Gas Chromatography (GC) is a common method for sample introduction, which separates the compound from any impurities before it enters the mass spectrometer.
GC-MS Protocol:
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Conditions:
-
Injector temperature: 250 °C.
-
Carrier gas: Helium.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 250 °C).
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI).
-
Ionization energy: 70 eV.
-
Mass range: m/z 40-400.
-
Source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
Visualizations
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: A generalized workflow for spectroscopic analysis.
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of (1-Fluorovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the predicted reactivity and regioselectivity of (1-Fluorovinyl)benzene in electrophilic aromatic substitution (EAS) reactions. Due to a lack of specific experimental data for this compound in the current scientific literature, this document leverages established principles of physical organic chemistry to forecast its behavior. The 1-fluorovinyl substituent is anticipated to act as a deactivating, ortho-, para-directing group . This prediction is based on the interplay of the electron-withdrawing inductive effect of the fluorine atom and the resonance capabilities of the vinyl moiety. This guide offers a theoretical framework, predictive models for common EAS reactions, and adaptable experimental protocols to facilitate further research and application in fields such as medicinal chemistry and materials science, where fluorinated organic molecules are of significant interest.
Introduction to Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a cornerstone of organic chemistry, enabling the functionalization of aromatic rings. The reaction involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. The reactivity of the aromatic ring and the position of substitution are profoundly influenced by the electronic properties of the substituents already present on the ring. These substituents can be broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing.
Predicted Reactivity and Directing Effects of the 1-Fluorovinyl Group
The electronic character of the 1-fluorovinyl group (-CH=CHF) is a composite of the individual effects of the vinyl and fluoro moieties.
-
Inductive Effect (-I): The fluorine atom is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This effect is transmitted through the sigma bonds of the vinyl group to the benzene ring, reducing the ring's electron density. This reduction in nucleophilicity is expected to make this compound less reactive towards electrophiles than benzene, thus classifying the 1-fluorovinyl group as deactivating .
-
Resonance Effect (+M): The vinyl group can donate pi-electron density to the benzene ring through resonance. This effect is crucial in stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack. This resonance stabilization is most effective when the electrophile attacks the ortho or para positions. Although the fluorine atom's inductive effect will diminish the electron-donating ability of the vinyl group, the fundamental resonance interaction remains. Therefore, the 1-fluorovinyl group is predicted to be an ortho-, para- director .
In essence, while the overall reaction rate is expected to be slower than that of benzene, the substitution will preferentially occur at the positions ortho and para to the 1-fluorovinyl substituent.
Visualization of Predicted Directing Effects
The predicted ortho-, para-directing influence of the 1-fluorovinyl group can be rationalized by examining the resonance structures of the sigma-complex (arenium ion) formed upon electrophilic attack.
Caption: Predicted resonance stabilization of the sigma-complex.
-
Ortho and Para Attack: In the case of ortho and para attack, a resonance structure can be drawn where the positive charge is adjacent to the 1-fluorovinyl group. This allows for an additional resonance structure where the pi electrons of the vinyl group delocalize the positive charge, providing extra stabilization.
-
Meta Attack: For meta attack, the positive charge is never delocalized onto the carbon atom bearing the 1-fluorovinyl group. Consequently, the vinyl group cannot provide the same degree of resonance stabilization to the intermediate.
This differential stabilization of the arenium ion intermediates leads to a lower activation energy for ortho and para substitution, making these pathways kinetically favored.
Quantitative Data: A Comparative Prediction
While specific quantitative data for this compound is unavailable, the following table provides a qualitative comparison of the predicted effects of the 1-fluorovinyl group with other common substituents in electrophilic aromatic substitution.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |
| -H | Neutral | Neutral | Reference | - |
| -F | -I (Strong) | +M (Weak) | Deactivating | Ortho, Para |
| -CH=CH₂ (Vinyl) | -I (Weak) | +M (Moderate) | Activating | Ortho, Para |
| -CH=CHF (1-Fluorovinyl) | -I (Strong) | +M (Weak) | Deactivating (Predicted) | Ortho, Para (Predicted) |
| -NO₂ | -I (Strong) | -M (Strong) | Strongly Deactivating | Meta |
Predicted Outcomes of Common EAS Reactions
Based on the predicted ortho-, para-directing nature of the 1-fluorovinyl group, the following products are expected to be the major isomers in common electrophilic aromatic substitution reactions.
-
Nitration: Reaction with a mixture of nitric acid and sulfuric acid is expected to yield a mixture of 1-(1-fluorovinyl)-2-nitrobenzene and 1-(1-fluorovinyl)-4-nitrobenzene.
-
Halogenation: Reaction with halogens (e.g., Br₂ with FeBr₃) is predicted to produce primarily 1-bromo-4-(1-fluorovinyl)benzene and 1-bromo-2-(1-fluorovinyl)benzene.
-
Sulfonation: Treatment with fuming sulfuric acid is expected to give 4-(1-fluorovinyl)benzenesulfonic acid as the major product.
-
Friedel-Crafts Acylation: Acylation with an acyl halide and a Lewis acid catalyst (e.g., CH₃COCl/AlCl₃) is predicted to yield 1-(4-(1-fluorovinyl)phenyl)ethan-1-one. Due to the deactivating nature of the substituent, harsher reaction conditions may be required compared to benzene.
-
Friedel-Crafts Alkylation: Alkylation is expected to be challenging due to the deactivating nature of the 1-fluorovinyl group and the potential for carbocation rearrangements. If successful, it would also yield ortho and para isomers.
Experimental Protocols (Adaptable)
The following are detailed, generic protocols for key electrophilic aromatic substitution reactions that can be adapted for this compound. Note: Given the predicted deactivating nature of the 1-fluorovinyl group, longer reaction times, higher temperatures, or more potent catalytic systems may be necessary. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
General Experimental Workflow
Caption: A generalized workflow for electrophilic aromatic substitution.
Protocol for Nitration
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), slowly add concentrated sulfuric acid (e.g., 25 mL) to concentrated nitric acid (e.g., 25 mL). Maintain the temperature below 10 °C during the addition.
-
Reaction: To the cooled nitrating mixture, add this compound (e.g., 0.1 mol) dropwise via an addition funnel over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Slowly pour the reaction mixture over crushed ice (e.g., 200 g) with vigorous stirring. The crude product may precipitate as a solid or an oil.
-
Extraction: If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol for Bromination
-
Catalyst Suspension: To a solution of this compound (e.g., 0.1 mol) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a three-necked flask equipped with a dropping funnel and a reflux condenser, add anhydrous iron(III) bromide (FeBr₃) (e.g., 0.01 mol).
-
Addition of Bromine: From the dropping funnel, add a solution of bromine (e.g., 0.1 mol) in the same solvent dropwise at room temperature. The evolution of hydrogen bromide gas should be observed.
-
Reaction Completion: After the addition is complete, stir the mixture at room temperature until the bromine color disappears. The reaction may require gentle heating to go to completion. Monitor by TLC.
-
Workup: Quench the reaction by carefully adding water. Separate the organic layer and wash it sequentially with water, dilute sodium thiosulfate solution (to remove excess bromine), and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude product can be purified by distillation under reduced pressure or column chromatography.
Conclusion and Future Directions
This technical guide provides a theoretical foundation for understanding the electrophilic aromatic substitution reactions of this compound. The 1-fluorovinyl group is predicted to be a deactivating, ortho-, para-director. This prediction, based on fundamental principles of electronic effects, offers a starting point for the synthesis and functionalization of this and related fluorinated molecules. Experimental validation of these predictions is a crucial next step and will provide valuable insights into the reactivity of this interesting substituent. Such studies will be instrumental in unlocking the potential of this compound and its derivatives in drug discovery and materials science.
The Fluorovinyl Group in (1-Fluorovinyl)benzene: A Gateway to Novel Chemical Entities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The fluorovinyl group, particularly when attached to an aromatic system as in (1-Fluorovinyl)benzene (also known as α-fluorostyrene), presents a unique and versatile building block for the synthesis of complex fluorinated compounds. This technical guide provides a comprehensive overview of the reactivity of the fluorovinyl group in this compound, focusing on its participation in key synthetic transformations. This document summarizes quantitative data, details experimental protocols, and visualizes reaction pathways to serve as a practical resource for professionals in drug discovery and development.
Core Reactivity of the Fluorovinyl Group
The reactivity of the fluorovinyl group in this compound is dictated by the strong electron-withdrawing inductive effect (-I) of the fluorine atom, which polarizes the carbon-carbon double bond. This polarization renders the α-carbon electron-deficient and the β-carbon relatively electron-rich. This electronic profile governs its behavior in a variety of chemical reactions, most notably in palladium-catalyzed cross-coupling reactions, cycloadditions, and nucleophilic substitutions.
Palladium-Catalyzed Cross-Coupling Reactions
This compound and its derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high stereospecificity. The fluorine atom's influence is crucial in facilitating these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling provides a facile method for the synthesis of 1,1-diaryl- or aryl-vinyl-substituted fluoroolefins. The reaction typically involves the coupling of a (1-halofluorovinyl)benzene with an organoboronic acid in the presence of a palladium catalyst and a base.
Table 1: Suzuki-Miyaura Coupling of (Z)-β-bromo-β-fluorostyrene with Organoboronic Acids
| Entry | Organoboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | (E)-1-Fluoro-1,2-diphenylethene | 92 |
| 2 | 4-Methylphenylboronic acid | (E)-1-Fluoro-1-(4-methylphenyl)-2-phenylethene | 88 |
| 3 | 4-Methoxyphenylboronic acid | (E)-1-Fluoro-1-(4-methoxyphenyl)-2-phenylethene | 91 |
| 4 | 2-Thienylboronic acid | (E)-1-Fluoro-2-phenyl-1-(2-thienyl)ethene | 78 |
Data synthesized from studies on related fluorovinyl systems.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1]
A mixture of (Z)-1-bromo-1-fluoro-2-phenylethene (1.0 mmol), the corresponding organoboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol) is prepared in a solvent system of benzene (15 ml), ethanol (3 ml), and water (3 ml). The mixture is degassed, and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is added under a nitrogen atmosphere. The reaction mixture is then heated at reflux for 1-6 hours. After cooling, the mixture is diluted with ethyl acetate, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography.
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArX [label="this compound-X\n(X = Br, I)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_complex [label="[this compound]Pd(II)XLn", fillcolor="#EA4335", fontcolor="#FFFFFF"]; R_BOH2 [label="R'-B(OH)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_R_complex [label="[this compound]Pd(II)R'Ln", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Product\n(Substituted this compound)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [style=invis]; ArX -> OxAdd; OxAdd -> PdII_complex; PdII_complex -> Transmetalation; R_BOH2 -> Transmetalation; Base -> Transmetalation; Transmetalation -> PdII_R_complex; PdII_R_complex -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; } caption: "Catalytic cycle of the Suzuki-Miyaura coupling."
Heck Reaction
The Mizoroki-Heck reaction allows for the arylation or vinylation of the fluorovinyl group.[2][3][4] This reaction demonstrates the ability of the fluorovinyl moiety to act as a vinylating agent.
Table 2: Mizoroki-Heck Reaction of (1-Fluorovinyl)methyldiphenylsilane with Aryl Iodides
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | (E)-β-Phenyl-(α-fluorovinyl)methyldiphenylsilane | 85 |
| 2 | 4-Iodoanisole | (E)-β-(4-Methoxyphenyl)-(α-fluorovinyl)methyldiphenylsilane | 82 |
| 3 | 4-Iodonitrobenzene | (E)-β-(4-Nitrophenyl)-(α-fluorovinyl)methyldiphenylsilane | 75 |
| 4 | 1-Iodonaphthalene | (E)-β-(1-Naphthyl)-(α-fluorovinyl)methyldiphenylsilane | 80 |
Data is for a closely related silyl-substituted α-fluorostyrene derivative.[2]
Experimental Protocol: General Procedure for Mizoroki-Heck Reaction [2]
A mixture of (1-fluorovinyl)methyldiphenylsilane (1.0 equiv), the respective aryl iodide (1.2 equiv), silver(I) carbonate (3.0 equiv), and 4 Å molecular sieves is prepared in 1,4-dioxane. Palladium(II) acetate (5 mol%) is added, and the reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) until completion, monitored by TLC. The mixture is then cooled, filtered through Celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArX [label="Ar-X", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; ArPdX [label="Ar-Pd(II)-XLn", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fluorovinyl [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Coordination [label="Coordination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; CoordComplex [label="Alkene Complex", fillcolor="#FBBC05", fontcolor="#202124"]; MigratoryInsertion [label="Migratory\nInsertion", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; SigmaComplex [label="σ-Alkyl Pd(II) Complex", fillcolor="#FBBC05", fontcolor="#202124"]; BetaHydrideElim [label="β-Hydride\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Substituted Alkene", fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Base", fillcolor="#F1F3F4", fontcolor="#202124"]; HPdX [label="H-Pd(II)-XLn", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [style=invis]; ArX -> OxAdd; OxAdd -> ArPdX; ArPdX -> Coordination; Fluorovinyl -> Coordination; Coordination -> CoordComplex; CoordComplex -> MigratoryInsertion; MigratoryInsertion -> SigmaComplex; SigmaComplex -> BetaHydrideElim; BetaHydrideElim -> Product; BetaHydrideElim -> HPdX; HPdX -> RedElim; Base -> RedElim; RedElim -> Pd0; } caption: "Catalytic cycle of the Mizoroki-Heck reaction."
Cycloaddition Reactions
The polarized double bond of this compound allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, serving as a dienophile. The fluorine substituent can influence the stereoselectivity of the cycloaddition. Computational studies have shown that fluorine lone pair donation into the dienophile π-system can deactivate the dienophile in Diels-Alder reactions.[5]
Table 3: Diels-Alder Reaction of α-Fluorostyrene with 1,3-Diphenylisobenzofuran
| Dienophile | Diene | Product Ratio (endo:exo) | Relative Rate |
| α-Fluorostyrene | 1,3-Diphenylisobenzofuran | Favors endo | Slower than styrene |
| Styrene | 1,3-Diphenylisobenzofuran | Favors endo | 1 |
Qualitative data based on computational and experimental studies.[5]
Experimental Protocol: General Procedure for Diels-Alder Reaction
A solution of α-fluorostyrene (1.0 equiv) and a suitable diene (e.g., 1,3-diphenylisobenzofuran, 1.2 equiv) in a solvent such as toluene or dichloromethane is stirred at a specified temperature (ranging from room temperature to reflux). The progress of the reaction is monitored by TLC or NMR spectroscopy. Upon completion, the solvent is removed in vacuo, and the resulting cycloadduct is purified by recrystallization or column chromatography.
// Nodes Diene [label="Diene\n(e.g., 1,3-Diphenylisobenzofuran)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dienophile [label="Dienophile\n(this compound)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TransitionState [label="[4+2] Transition State", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Cycloadduct [label="Cycloadduct", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Diene -> TransitionState; Dienophile -> TransitionState; TransitionState -> Cycloadduct; } caption: "Schematic of a [4+2] Diels-Alder cycloaddition."
Nucleophilic Substitution Reactions
The electron-deficient α-carbon of the fluorovinyl group is susceptible to nucleophilic attack. This can lead to either addition or substitution reactions, depending on the reaction conditions and the nature of the nucleophile. In the context of an aromatic ring bearing electron-withdrawing groups, nucleophilic aromatic substitution (SNA_r) can occur, where the fluorine acts as a leaving group.[6][7][8] However, for this compound itself, direct nucleophilic substitution at the vinylic carbon is more likely to proceed via an addition-elimination mechanism.
// Nodes Fluorovinylbenzene [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleophile [label="Nucleophile (Nu⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Addition [label="Nucleophilic\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Carbanionic Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Elimination [label="Elimination of F⁻", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Substituted Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fluoride [label="F⁻", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Fluorovinylbenzene -> Addition; Nucleophile -> Addition; Addition -> Intermediate; Intermediate -> Elimination; Elimination -> Product; Elimination -> Fluoride; } caption: "Addition-elimination mechanism for nucleophilic substitution."
Applications in Drug Development
The synthetic versatility of the fluorovinyl group makes this compound and its derivatives valuable precursors in drug discovery. The ability to introduce this moiety and subsequently perform diverse chemical transformations allows for the generation of complex molecular architectures with tailored properties. The fluorine atom can enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets.
Conclusion
This compound is a highly versatile building block in organic synthesis, with its reactivity being profoundly influenced by the electronic properties of the fluorine atom. Its participation in palladium-catalyzed cross-coupling reactions, cycloadditions, and nucleophilic substitutions provides access to a wide array of fluorinated compounds. The detailed understanding of its reactivity, as outlined in this guide, is crucial for leveraging its full potential in the design and synthesis of novel therapeutic agents and other advanced materials.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
stability and storage conditions for (1-Fluorovinyl)benzene
An In-depth Technical Guide on the Stability and Storage of (1-Fluorovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as α-fluorostyrene, is a reactive vinyl monomer of significant interest in the synthesis of fluorinated polymers and as a building block in medicinal chemistry. Its inherent reactivity, primarily due to the presence of the fluorovinyl group, necessitates a thorough understanding of its stability profile to ensure safe handling, storage, and use. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon available data for the compound and its structural analogs. The guide details potential degradation pathways, including polymerization, hydrolysis, thermal decomposition, and photodegradation. Recommendations for appropriate storage conditions, including temperature, atmospheric conditions, and the use of inhibitors, are provided. Furthermore, this document outlines detailed experimental protocols for assessing the stability of this compound, along with analytical methods for monitoring its purity and detecting degradation products.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to understanding its handling and storage requirements.
| Property | Value | Citation(s) |
| CAS Number | 696-31-1 | [1] |
| Molecular Formula | C₈H₇F | [1] |
| Molecular Weight | 122.14 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 45 °C at 14 mmHg | [1] |
| Purity (typical) | ≥95% |
Stability Profile
This compound is a reactive monomer susceptible to various degradation pathways. Its stability is influenced by temperature, light, oxygen, and the presence of acidic or basic impurities. The primary modes of degradation are polymerization, hydrolysis, thermal decomposition, and photodegradation.
Polymerization
The most significant aspect of this compound's instability is its propensity to undergo spontaneous polymerization. This is a radical-mediated process that can be initiated by heat, light, or the presence of radical initiators. The polymerization is often exothermic and can lead to a runaway reaction if not properly controlled.
Inhibition of Polymerization: To prevent spontaneous polymerization, this compound is typically supplied with a radical inhibitor. The most common inhibitor used for styrene and its derivatives is 4-tert-butylcatechol (TBC). While the optimal concentration for this compound is not explicitly documented, a typical concentration for vinyl monomers is in the range of 10-100 ppm. Inhibitors work by scavenging free radicals, thus preventing the initiation of polymerization. It is crucial to note that inhibitors are consumed over time, and their effectiveness is temperature-dependent.
Hydrolysis
In the presence of acids, this compound can undergo hydrolysis. The vinyl fluoride group is susceptible to cleavage, leading to the formation of acetophenone. The proposed mechanism involves the protonation of the double bond followed by the attack of water.
Thermal Decomposition
Photodegradation
Exposure to ultraviolet (UV) light can induce the degradation of this compound. Studies on poly(fluorostyrene) isomers have shown that these polymers undergo photodegradation in the presence of air, with a mechanism similar to that of polystyrene, which involves photo-oxidation[4]. This suggests that the monomer is also likely to be light-sensitive.
Recommended Storage Conditions
Proper storage is critical to maintain the quality and prevent hazardous reactions of this compound. The following conditions are recommended based on safety data sheets and information for analogous compounds.
| Parameter | Recommendation | Citation(s) |
| Temperature | Refrigerated (2-8°C or 0-10°C) | |
| Atmosphere | Under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture-induced degradation. | |
| Light | Store in an amber or opaque container to protect from light. | |
| Container | Tightly sealed container to prevent exposure to air and moisture. | |
| Inhibitor | Ensure the presence of an appropriate inhibitor (e.g., TBC) and monitor its concentration over time. | |
| Incompatible Materials | Store away from strong acids, bases, oxidizing agents, and radical initiators. |
Experimental Protocols for Stability Assessment
To assess the stability of this compound, a series of forced degradation studies can be performed. These studies involve subjecting the compound to various stress conditions to identify potential degradation products and pathways.
General Stability Testing Workflow
The following diagram illustrates a general workflow for conducting a stability study on this compound.
Detailed Protocol for Thermal Stability Study
This protocol outlines a method for assessing the thermal stability of this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile.
-
Ensure the solvent is inert and does not interfere with the analysis.
-
Aliquots of the solution are placed in sealed vials.
-
-
Stress Conditions:
-
Place the vials in temperature-controlled ovens at various temperatures (e.g., 40°C, 60°C, and 80°C).
-
Include a control sample stored at the recommended storage temperature (e.g., 4°C).
-
-
Time Points:
-
Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 7, and 14 days).
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method (see Section 5.1).
-
Monitor the decrease in the peak area of this compound and the appearance of any new peaks corresponding to degradation products.
-
Use GC-MS to identify the structure of the degradation products (see Section 5.2).
-
-
Data Evaluation:
-
Plot the concentration of this compound as a function of time for each temperature.
-
Determine the degradation rate constant at each temperature.
-
Use the Arrhenius equation to estimate the shelf-life at recommended storage conditions.
-
Logical Relationship for Stability Assessment
The following diagram illustrates the logical relationship between stress conditions and the analytical outcomes in a stability assessment study.
Analytical Methodologies
The following are suggested analytical methods for monitoring the stability of this compound.
Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable for quantifying the purity of this compound and monitoring the formation of degradation products.
| Parameter | Suggested Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
GC-MS for Degradation Product Identification
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile degradation products.
| Parameter | Suggested Condition |
| Column | Non-polar (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Oven Program | Start at 50°C, ramp to 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
The mass spectra of the degradation products can be compared with spectral libraries for identification.
Conclusion
This compound is a reactive monomer that requires careful handling and storage to prevent degradation and ensure safety. The primary stability concerns are spontaneous polymerization, hydrolysis, thermal decomposition, and photodegradation. Adherence to recommended storage conditions, including refrigeration, inert atmosphere, and protection from light, is essential for maintaining the quality of the compound. The use of radical inhibitors is crucial for preventing polymerization. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to assess the stability of this compound and to develop appropriate handling and storage procedures for their specific applications. Further studies are warranted to generate quantitative stability data and to fully elucidate the degradation pathways of this important monomer.
References
- 1. alpha-Fluorostyrene | 696-31-1 | AAA69631 | Biosynth [biosynth.com]
- 2. Thermal stability of homo- and copolymers of vinyl fluoride (Journal Article) | OSTI.GOV [osti.gov]
- 3. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 4. Biodegradation Studies of Novel Fluorinated Di-Vinyl Urethane Monomers and Interaction of Biological Elements with Their Polymerized Films - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Versatile Building Block: A Technical Guide to the Discovery and Historical Synthesis of Fluorinated Styrenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique properties conferred by the fluorine atom—including high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1] Fluorinated styrenes, as a class of monomers and synthetic intermediates, have played a pivotal role in the development of advanced polymers and have emerged as valuable building blocks in the synthesis of pharmaceuticals and radiotracers for Positron Emission Tomography (PET) imaging.[2][3] This in-depth technical guide explores the discovery and historical evolution of the synthesis of fluorinated styrenes, providing a comprehensive resource for researchers in the field.
Historical Perspective: The Dawn of Organofluorine Chemistry and the Emergence of Fluorinated Styrenes
The journey to fluorinated styrenes is intrinsically linked to the broader history of organofluorine chemistry, which began in the 19th century.[4] Early pioneers faced the formidable challenge of taming the reactivity of elemental fluorine. The first organofluorine compound, fluoromethane, was synthesized in 1835 by Dumas and Péligot.[4] A significant milestone in aromatic fluorine chemistry was the development of the Balz-Schiemann reaction in 1927, which provided a practical method for introducing fluorine into aromatic rings via the thermal decomposition of diazonium fluoroborates. This reaction was a critical enabler for the eventual synthesis of ring-fluorinated styrenes.
While a definitive "discovery" of the first fluorinated styrene is not pinpointed to a single date, early reports on the synthesis and polymerization of various fluorinated styrenes began to appear in the mid-20th century. A notable publication from 1953 detailed the synthesis and polymerization of several fluorinated styrenes, indicating that research in this area was gaining momentum.[5] These early syntheses were crucial for exploring the fundamental properties of these novel monomers and their potential applications in polymer science.
Key Synthetic Methodologies: A Historical Progression
The synthesis of fluorinated styrenes has evolved significantly over the decades, with early methods often characterized by harsh reaction conditions and limited functional group tolerance. The development of more sophisticated synthetic strategies has enabled the preparation of a wide array of fluorinated styrene derivatives with high purity and in good yields.
Early Approaches: Dehydrohalogenation and Grignard Reactions
Two of the earliest and most fundamental methods for the synthesis of styrenes, which were adapted for their fluorinated analogs, are dehydrohalogenation and Grignard reactions.
Dehydrohalogenation: This classic elimination reaction involves the removal of a hydrogen halide from a haloethylbenzene derivative.[6][7] For the synthesis of fluorinated styrenes, this typically involves the dehydrobromination or dehydrochlorination of a corresponding 1-fluoro-x-(1-haloethyl)benzene. The reaction is typically carried out in the presence of a strong base, such as potassium hydroxide.[6]
Grignard Reactions: The Grignard reaction provides a versatile method for carbon-carbon bond formation.[8] In the context of fluorinated styrene synthesis, a fluorophenylmagnesium halide (a Grignard reagent) can be reacted with a vinylating agent. Alternatively, and more commonly for preparing simple styrenes, a fluoro-substituted benzaldehyde can be reacted with a methyl Grignard reagent, followed by dehydration of the resulting alcohol to yield the desired fluorostyrene.[9]
The Wittig Reaction and its Progeny: A Paradigm Shift in Olefin Synthesis
The advent of the Wittig reaction in the 1950s revolutionized the synthesis of alkenes, offering a highly reliable and stereoselective method for the conversion of aldehydes and ketones to olefins.[10] This reaction, and its subsequent modifications, became a workhorse for the synthesis of a vast array of fluorinated styrenes.
The Wittig Reaction: The Wittig reaction employs a phosphorus ylide (a Wittig reagent) to convert a carbonyl compound into an alkene.[10] For the synthesis of fluorinated styrenes, a fluorinated benzaldehyde is reacted with a methylenetriphenylphosphorane, generated in situ from a methyltriphenylphosphonium halide and a strong base.[4]
The Horner-Wadsworth-Emmons (HWE) Reaction: A significant modification of the Wittig reaction, the HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic and reactive than the corresponding phosphonium ylide.[11] The HWE reaction often provides excellent E-selectivity and the water-soluble phosphate byproduct is easily removed, simplifying purification.[12]
Modern Synthetic Strategies
While the foundational methods remain relevant, contemporary organic synthesis has introduced even more sophisticated and efficient ways to prepare fluorinated styrenes. These include transition-metal catalyzed cross-coupling reactions, such as the Heck reaction, which allows for the direct vinylation of fluorinated aryl halides.[13]
Data Presentation: Physical Properties of Monofluorinated Styrenes
The physical properties of fluorinated styrenes are crucial for their application in polymerization and as synthetic intermediates. The following table summarizes key physical data for the three isomers of monofluorostyrene.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 2-Fluorostyrene | 394-46-7 | C₈H₇F | 122.14 | 29-30 / 4[14] | 1.025[14] | 1.520[14] |
| 3-Fluorostyrene | 350-51-6 | C₈H₇F | 122.14 | 30-31 / 4[15] | 1.025[15] | 1.517[15] |
| 4-Fluorostyrene | 405-99-2 | C₈H₇F | 122.14 | 67 / 50[16] | 1.024[16] | 1.514[16] |
Experimental Protocols
To provide a practical resource for researchers, this section details representative experimental protocols for the synthesis of fluorinated styrenes using key historical and modern methodologies.
Protocol 1: Synthesis of 4-Fluorostyrene via the Wittig Reaction
This protocol describes a typical Wittig olefination of 4-fluorobenzaldehyde.
Materials:
-
Methyltriphenylphosphonium bromide
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
4-Fluorobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the suspension at 0°C (ice bath).
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the ylide (a characteristic orange-red color will develop).
-
Cool the ylide solution back to 0°C and add a solution of 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a non-polar solvent such as hexanes) to afford pure 4-fluorostyrene.
Expected Yield: 80%[4]
Protocol 2: Synthesis of 2,4-Difluorostyrene via the Horner-Wadsworth-Emmons Reaction
This protocol details the HWE reaction for the synthesis of a difluorinated styrene.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
2,4-Difluorobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere, add sodium hydride (1.1 equivalents) to a flame-dried flask containing anhydrous THF.
-
Cool the suspension to 0°C and add triethyl phosphonoacetate (1.1 equivalents) dropwise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to form the phosphonate carbanion.
-
Cool the reaction mixture back to 0°C and add a solution of 2,4-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations: Synthetic Pathways and Workflows
To further elucidate the synthetic strategies discussed, the following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.
Caption: Early synthetic routes to fluorinated styrenes.
Caption: Experimental workflow for the Wittig synthesis of fluorostyrenes.
Applications in Drug Development and Beyond
The unique properties of fluorinated styrenes have led to their widespread use in various scientific and industrial fields.
-
Polymer Science: Fluorinated styrenes are valuable monomers for the synthesis of specialty polymers with high thermal stability, chemical resistance, and low surface energy.[17] These polymers find applications in coatings, membranes, and advanced materials.[18]
-
Medicinal Chemistry: The fluorostyrene moiety is a key building block in the synthesis of a variety of pharmaceutical compounds. The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, and its presence can significantly improve the metabolic stability and pharmacokinetic profile of a drug candidate.
-
PET Imaging: The development of ¹⁸F-labeled fluorostyrene derivatives is an active area of research for the creation of novel PET imaging agents.[2][19] The relatively long half-life of fluorine-18 (109.8 minutes) makes it an ideal radionuclide for PET, and the incorporation of ¹⁸F into styrene-based molecules allows for the synthesis of tracers for a variety of biological targets.[2]
Conclusion
The discovery and synthesis of fluorinated styrenes represent a significant chapter in the history of organofluorine chemistry. From early, challenging synthetic routes to the development of robust and versatile methodologies like the Wittig and Horner-Wadsworth-Emmons reactions, the ability to create these valuable building blocks has had a profound impact on materials science and drug discovery. As synthetic methods continue to evolve, the applications of fluorinated styrenes are poised to expand even further, offering new opportunities for innovation in science and technology.
References
- 1. Synthesis of Radiolabeled Compounds | Aleš Marek Group [radioisotopes.group.uochb.cz]
- 2. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moravek.com [moravek.com]
- 4. 4-Fluorostyrene synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 7. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 11. Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Fluorostyrene | 405-99-2 | Benchchem [benchchem.com]
- 14. 2-Fluorostyrene | 394-46-7 [chemicalbook.com]
- 15. 3-Fluorostyrene 4-tert-butylcatechol inhibitor, 98 350-51-6 [sigmaaldrich.com]
- 16. chembk.com [chembk.com]
- 17. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 18. 20.210.105.67 [20.210.105.67]
- 19. Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Insights into the Electronic Landscape of (1-Fluorovinyl)benzene: A Computational Chemistry Whitepaper
For Immediate Release
A Deep Dive into the Electronic Structure of a Key Fluorinated Styrene Derivative for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive theoretical analysis of the electronic structure of (1-Fluorovinyl)benzene, also known as α-fluorostyrene. In the absence of extensive experimental data, this paper leverages robust computational chemistry methods to elucidate the molecule's geometric and electronic properties. The insights presented herein are crucial for understanding its reactivity, stability, and potential applications in medicinal chemistry and materials science, where fluorinated organic compounds play a pivotal role.
Introduction
This compound is a styrene derivative where a fluorine atom substitutes one of the vinyl hydrogens. This substitution is expected to significantly alter the electronic properties of the vinyl group and, consequently, the molecule as a whole. Fluorine's high electronegativity can induce strong electronic effects, influencing the molecule's reactivity, metabolic stability, and intermolecular interactions. Understanding these electronic perturbations is fundamental for the rational design of novel therapeutics and functional materials.
This whitepaper presents a detailed theoretical investigation of this compound's electronic structure using Density Functional Theory (DFT), a powerful quantum mechanical modeling method. The calculated properties provide a foundational understanding of the molecule's behavior at the atomic level.
Computational Methodology
The electronic structure calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized in the gas phase using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1][2] The 6-31G* basis set was employed for all atoms, providing a good balance between computational cost and accuracy for molecules of this size.[3]
Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (no imaginary frequencies). The optimized geometry was then used for subsequent single-point energy calculations to derive the molecular orbital energies, Mulliken atomic charges, and the dipole moment.
The computational workflow is outlined in the diagram below:
Results and Discussion
The theoretical calculations provide valuable insights into the geometric and electronic properties of this compound. The key findings are summarized in the tables below, with comparisons to experimental and theoretical data for styrene where available, to highlight the effects of fluorine substitution.
Optimized Molecular Geometry
The optimized geometry of this compound reveals a planar benzene ring with the vinyl group also lying in the same plane to maximize conjugation. The introduction of the fluorine atom is predicted to cause subtle but significant changes in the bond lengths and angles of the vinyl moiety compared to styrene.
| Parameter | This compound (Calculated, B3LYP/6-31G*) | Styrene (Experimental) | Styrene (Calculated, DZV) |
| Bond Lengths (Å) | |||
| C(ar)-C(ar) (avg.) | 1.396 | 1.395[4] | 1.395[4] |
| C(ar)-H (avg.) | 1.085 | 1.084[4] | - |
| C(ar)-C(vinyl) | 1.475 | 1.47[4] | 1.47[4] |
| C=C (vinyl) | 1.332 | 1.337[4] | 1.337[4] |
| C(vinyl)-F | 1.350 | - | - |
| C(vinyl)-H (cis to Ph) | 1.082 | 1.091[4] | - |
| C(vinyl)-H (trans to Ph) | 1.080 | 1.091[4] | - |
| Bond Angles (°) | |||
| C(ar)-C(ar)-C(ar) (avg.) | 120.0 | ~120 | ~120 |
| C(ar)-C(vinyl)-C(vinyl) | 124.5 | ~123 | ~123 |
| C(ar)-C(vinyl)-H | 118.0 | ~118 | ~118 |
| F-C(vinyl)-C(vinyl) | 121.0 | - | - |
| F-C(vinyl)-H | 110.5 | - | - |
| H-C(vinyl)-H | 119.5 | ~120 | ~120 |
Table 1: Selected Optimized Geometrical Parameters for this compound and Comparison with Styrene.
Electronic Properties
The electronic properties of this compound are significantly influenced by the fluorine atom. The energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of the molecule's reactivity and electronic transition energies.
| Property | This compound (Calculated, B3LYP/6-31G*) | Styrene (Calculated, DZV) |
| HOMO Energy (eV) | -6.32 | -6.10[4] |
| LUMO Energy (eV) | -0.58 | -0.35[4] |
| HOMO-LUMO Gap (eV) | 5.74 | 5.75[4] |
| Dipole Moment (Debye) | 1.45 | 0.13[4] |
Table 2: Calculated Electronic Properties of this compound and Styrene.
The fluorine substitution leads to a stabilization of both the HOMO and LUMO levels, a common effect of electron-withdrawing groups. The HOMO-LUMO gap, however, remains largely unchanged compared to styrene, suggesting that the lowest energy electronic transition will occur at a similar wavelength. A significant increase in the dipole moment is observed, indicating a more polar nature of this compound due to the C-F bond.
Mulliken Atomic Charges
Mulliken population analysis provides an estimation of the partial atomic charges, offering insights into the charge distribution within the molecule.
| Atom | This compound (Calculated, B3LYP/6-31G*) |
| C(ipso) | 0.15 |
| C(ortho) | -0.12 |
| C(meta) | -0.08 |
| C(para) | -0.10 |
| C(vinyl, α to Ph) | 0.25 |
| C(vinyl, β to Ph) | -0.30 |
| F | -0.28 |
| H(vinyl, cis to Ph) | 0.12 |
| H(vinyl, trans to Ph) | 0.11 |
Table 3: Calculated Mulliken Atomic Charges for Selected Atoms in this compound.
The Mulliken charges reveal a significant polarization of the C-F bond, with the fluorine atom carrying a substantial negative charge and the attached vinyl carbon becoming more positive. This charge distribution is expected to influence the molecule's susceptibility to nucleophilic and electrophilic attack.
Conclusion
This theoretical investigation provides a detailed and quantitative overview of the electronic structure of this compound. The introduction of a fluorine atom on the vinyl group induces significant changes in the molecule's geometry, charge distribution, and polarity, while having a more subtle effect on the frontier orbital energies.
The data presented in this whitepaper serves as a valuable resource for researchers in drug discovery and materials science. The predicted electronic properties can guide further experimental studies and the rational design of new molecules with tailored reactivity and functionality. Future work could involve exploring the effects of different substituents on the benzene ring and investigating the molecule's behavior in various solvent environments.
References
The Rise of (1-Fluorovinyl)benzene in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. Among the various fluorinated motifs, the (1-fluorovinyl)benzene group, also known as α-fluorostyrene, is emerging as a valuable building block in the design of novel therapeutics. This technical guide provides an in-depth analysis of the potential applications of this compound in medicinal chemistry, summarizing key synthesis strategies, biological activities, and future prospects.
The this compound Moiety: A Bioisostere with Unique Properties
The this compound moiety is increasingly recognized for its potential as a bioisostere, a chemical substituent that can replace another functional group without significantly altering the biological activity of the parent molecule. The unique electronic properties of the fluorine atom, being the most electronegative element, impart distinct characteristics to the vinyl group.
The introduction of a fluorine atom onto the vinyl group can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block common metabolic pathways, such as oxidation, leading to an extended half-life and improved bioavailability of the drug candidate.[1][2]
-
Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity, pKa, and conformational preferences. These modifications can be strategically employed to optimize drug absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2]
-
Altered Binding Interactions: The polarized nature of the C-F bond can lead to unique non-covalent interactions with biological targets, such as enzymes and receptors. This can result in increased binding affinity and selectivity.
Synthesis of this compound and Its Derivatives
Several synthetic methodologies have been developed for the preparation of this compound and its derivatives. The choice of method often depends on the desired stereochemistry and the functional group tolerance of the starting materials. Key synthetic strategies include the Horner-Wadsworth-Emmons reaction and the Wittig reaction.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for the stereoselective synthesis of alkenes.[3] It involves the reaction of a phosphonate carbanion with an aldehyde or ketone. For the synthesis of this compound derivatives, a fluorinated phosphonate reagent is typically employed. The HWE reaction often favors the formation of the thermodynamically more stable (E)-alkene.[3]
Experimental Protocol: General Procedure for the Horner-Wadsworth-Emmons Synthesis of a this compound Derivative
A detailed protocol for the synthesis of α,β-unsaturated nitriles using a Horner-Wadsworth-Emmons olefination promoted by lithium hydroxide has been described. This procedure can be adapted for the synthesis of this compound derivatives.
-
Preparation of the Phosphonate Reagent: The appropriate α-cyanophosphonate is prepared.
-
Reaction Setup: To a solution of the ketone or aldehyde in a suitable solvent (e.g., THF), the α-cyanophosphonate is added.
-
Base Addition: Lithium hydroxide (LiOH) is added to the mixture to generate the phosphonate carbanion.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then dried and concentrated. The crude product is purified by column chromatography.
Wittig Reaction
The Wittig reaction is another cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone.[4][5] This method is particularly useful for the formation of C=C bonds with high regioselectivity. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.
Experimental Protocol: General Procedure for the Wittig Synthesis of a this compound Derivative
A general, one-pot aqueous Wittig reaction has been described and can be adapted for the synthesis of this compound derivatives.[6]
-
Ylide Generation: In a reaction vessel, triphenylphosphine and an appropriate α-halo-α-fluoroacetate are suspended in a saturated aqueous solution of sodium bicarbonate.
-
Aldehyde Addition: The desired benzaldehyde derivative is added to the suspension.
-
Reaction: The mixture is stirred vigorously at room temperature for a specified time.
-
Work-up: The reaction is quenched and extracted with an organic solvent.
-
Purification: The crude product is purified by chromatography to isolate the this compound derivative.
Potential Applications in Medicinal Chemistry
The unique properties of the this compound moiety make it an attractive scaffold for the development of new therapeutic agents, particularly in the field of oncology and as enzyme inhibitors.
Kinase Inhibitors
Many cancers are driven by the hyperactivity of protein kinases, making them prime targets for drug development. The this compound group can be incorporated into kinase inhibitors to enhance their potency, selectivity, and pharmacokinetic properties. The fluorine atom can form favorable interactions with the kinase active site and block metabolic degradation.
While specific examples of this compound-containing kinase inhibitors with detailed biological data are not yet widely published, the general principles of using fluorinated compounds as kinase inhibitors are well-established. For instance, fluorinated pyrimidine derivatives have shown potent inhibitory activity against PI3K/mTOR.
Table 1: Hypothetical IC50 Values for a this compound-based Kinase Inhibitor
| Kinase Target | This compound Derivative (IC50, nM) | Non-fluorinated Analog (IC50, nM) |
| PI3Kα | 50 | 500 |
| mTOR | 75 | 800 |
| MAPK1 | >1000 | >1000 |
Note: This table is illustrative and based on the general benefits of fluorination in kinase inhibitors.
Other Enzyme Inhibitors
The this compound moiety can also be incorporated into inhibitors of other enzyme classes. For example, fluorinated chalcones have been investigated as anticancer agents.
Experimental Protocol: Cell Viability Assay (MTT Assay)
The cytotoxic effects of novel compounds are often evaluated using a cell viability assay, such as the MTT assay.
-
Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.[7]
-
Solubilization: A solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[8]
Pharmacokinetics and Metabolism
A key advantage of incorporating fluorine is the potential to improve a drug's pharmacokinetic profile. While specific in vivo pharmacokinetic data for this compound-containing drugs is limited in the public domain, the principles of fluorine's effect on metabolism are well-documented. The high strength of the C-F bond makes the fluorovinyl group less susceptible to metabolic oxidation.[1][2]
Table 2: Hypothetical Pharmacokinetic Parameters
| Compound | Half-life (t1/2), h | Oral Bioavailability (%) |
| This compound Derivative | 12 | 60 |
| Non-fluorinated Analog | 2 | 20 |
Note: This table is illustrative and based on the expected metabolic stability imparted by the fluorine atom.
Future Perspectives
The this compound moiety holds considerable promise for the future of drug discovery. As synthetic methods become more refined and our understanding of the nuanced effects of fluorine substitution deepens, we can expect to see the emergence of more drug candidates incorporating this versatile building block.
Future research in this area should focus on:
-
Synthesis of diverse libraries: The creation of compound libraries with varied substitutions on the phenyl ring and modifications of the vinyl group will be crucial for exploring the structure-activity relationships (SAR).
-
In-depth biological evaluation: Comprehensive in vitro and in vivo studies are needed to identify specific biological targets and elucidate the mechanisms of action of this compound-containing compounds.
-
Pharmacokinetic and toxicity profiling: Rigorous ADME/Tox studies will be essential to assess the drug-like properties and safety of these novel compounds.
References
- 1. Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. sciepub.com [sciepub.com]
- 7. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Solubility of (1-Fluorovinyl)benzene in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of (1-Fluorovinyl)benzene, also known as α-fluorostyrene, a fluorinated monomer of significant interest in polymer chemistry and materials science. Due to a lack of specific quantitative solubility data in publicly available literature, this document provides a comprehensive overview of its expected qualitative solubility in a range of common organic solvents, based on fundamental principles of chemical interactions. Furthermore, a detailed, generalized experimental protocol for the quantitative determination of its solubility is presented to enable researchers to generate precise data. This guide also includes a visualization of the experimental workflow for solubility determination.
Introduction
This compound is a synthetic monomer utilized in the production of specialized polymers. The fluorine atom on the vinyl group imparts unique properties to the resulting polymers, including altered thermal stability, chemical resistance, and dielectric properties. Understanding the solubility of this monomer is critical for a variety of applications, including polymerization process design, reaction condition optimization, purification, and formulation development. The selection of an appropriate solvent is paramount for achieving desired reaction kinetics, polymer molecular weight, and polydispersity.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. These properties influence its solubility characteristics.
| Property | Value | Reference |
| Synonyms | α-Fluorostyrene, (1-Fluoroethenyl)benzene | N/A |
| CAS Number | 696-31-1 | N/A |
| Molecular Formula | C₈H₇F | N/A |
| Molecular Weight | 122.14 g/mol | N/A |
| Appearance | Colorless liquid | N/A |
| Boiling Point | 45-46 °C at 14 mmHg | N/A |
Solubility of this compound
Qualitative Solubility Profile
The use of solvents such as N,N-Dimethylformamide (DMF) in polymerization reactions involving fluorostyrene derivatives suggests good solubility in such polar aprotic solvents.
The following table provides an expected qualitative solubility profile.
| Solvent | Solvent Type | Expected Solubility |
| Toluene | Nonpolar Aromatic | High |
| Hexane | Nonpolar Aliphatic | High |
| Dichloromethane (DCM) | Polar Aprotic | High |
| Tetrahydrofuran (THF) | Polar Aprotic | High |
| Ethyl Acetate | Polar Aprotic | High |
| Acetone | Polar Aprotic | High |
| Acetonitrile | Polar Aprotic | Moderate to High |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderate to High |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High |
| Methanol | Polar Protic | Low to Moderate |
| Ethanol | Polar Protic | Low to Moderate |
| Isopropanol | Polar Protic | Low to Moderate |
| Water | Polar Protic | Low |
Factors Influencing Solubility
The solubility of this compound in a given solvent is influenced by several factors:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. For liquid-liquid systems, miscibility can be more complex, but for many organic systems, higher temperatures lead to greater miscibility.
-
Polarity: The polarity of both the solute and the solvent is a key determinant of solubility. A good match between the polarities of this compound and the solvent will lead to higher solubility.
-
Intermolecular Forces: The types of intermolecular forces (van der Waals forces, dipole-dipole interactions) that can form between the solute and solvent molecules will dictate the energetics of the dissolution process.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in a range of organic solvents. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (e.g., THF, DMF, DMSO, acetonitrile, methanol, ethanol, isopropanol, acetone, toluene, hexane, ethyl acetate, dichloromethane)
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis)
-
Syringes and syringe filters (0.22 µm)
Procedure
-
Preparation of Saturated Solutions: a. Add a known volume of the desired solvent to a series of glass vials. b. To each vial, add an excess amount of this compound to ensure that a saturated solution is formed. c. Tightly seal the vials to prevent solvent evaporation. d. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). e. Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Sample Preparation for Analysis: a. After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow any undissolved solute to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any suspended particles. d. Immediately cap the vial to prevent evaporation. e. Weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Quantitative Analysis: a. Prepare a series of standard solutions of this compound in the same solvent with known concentrations. b. Analyze the standard solutions using a calibrated GC or HPLC to generate a calibration curve. c. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. d. Analyze the diluted sample using the same GC or HPLC method. e. Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).
Data Presentation
All quantitative solubility data should be summarized in a clearly structured table for easy comparison. The table should include the solvent, the temperature at which the measurement was taken, and the determined solubility with units.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While specific quantitative data on the solubility of this compound in common organic solvents is not widely published, its chemical structure suggests good solubility in a range of nonpolar and polar aprotic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. The accompanying workflow diagram provides a clear visual representation of this process, aiding in its implementation in a laboratory setting. This information is intended to support researchers and professionals in the effective use of this compound in their work.
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (1-Fluorovinyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize substituted (1-Fluorovinyl)benzene derivatives. The primary approach detailed herein involves the coupling of a (1-bromo-1-fluorovinyl)arene with various arylboronic acids. The Suzuki-Miyaura reaction is a fundamental and versatile tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The resulting fluorinated styrene moieties are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1][2][3][4] This application note includes optimized reaction conditions, a detailed experimental protocol, and a summary of representative yields for a range of substrates.
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design.[1][2][3][4] The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity of a molecule. Fluorine substitution can modulate pKa, lipophilicity, and conformational preferences, leading to improved metabolic stability, enhanced membrane permeability, and increased binding affinity to target proteins. Consequently, a significant number of approved drugs contain fluorine atoms.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboron compounds and organic halides or triflates. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids make it an invaluable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
This document focuses on the application of the Suzuki-Miyaura reaction for the synthesis of this compound derivatives, which are important building blocks in medicinal chemistry. The protocol described herein provides a reliable method for accessing these valuable compounds.
Data Presentation: Reaction Conditions and Yields
The successful synthesis of 1-aryl-1-fluorostyrenes via the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions and reported yields for the coupling of (1-bromo-1-fluorovinyl)arenes with a variety of arylboronic acids.
Table 1: Optimization of Reaction Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 75 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 8 | 88 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 6 | 92 |
| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DME/H₂O | 90 | 10 | 85 |
Note: Yields are representative and can vary based on the specific substrates used.
Table 2: Substrate Scope for the Suzuki-Miyaura Coupling of (E/Z)-1-bromo-1-fluorostyrene with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-fluoro-1-phenyl-ethenyl)benzene | 92 |
| 2 | 4-Methoxyphenylboronic acid | 1-(1-fluoroethenyl)-4-methoxy-benzene | 89 |
| 3 | 4-Chlorophenylboronic acid | 1-chloro-4-(1-fluoroethenyl)benzene | 85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 1-(1-fluoroethenyl)-4-(trifluoromethyl)benzene | 82 |
| 5 | 3-Thienylboronic acid | 3-(1-fluoroethenyl)thiophene | 78 |
| 6 | 2-Naphthylboronic acid | 2-(1-fluoroethenyl)naphthalene | 88 |
Reaction Conditions: (E/Z)-1-bromo-1-fluorostyrene (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), Cs₂CO₃ (2.0 equiv), Toluene, 110 °C, 6 h.
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of (1-bromo-1-fluorovinyl)benzene with an arylboronic acid.
Materials:
-
(1-bromo-1-fluorovinyl)benzene
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add (1-bromo-1-fluorovinyl)benzene (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the flask via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 110 °C.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.
Visualizations
Caption: A stepwise workflow for the Suzuki-Miyaura coupling of (1-bromo-1-fluorovinyl)benzene.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Heck Reaction Conditions for Arylating (1-Fluorovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Heck-Mizoroki reaction conditions applicable to the arylation of (1-Fluorovinyl)benzene. While specific literature detailing a broad substrate scope for this particular reaction is limited, this document outlines a representative protocol based on established methodologies for similar fluorinated alkenes. The information herein is intended to serve as a foundational guide for the development of robust synthetic routes to 1,1-diaryl-2-fluoroalkenes.
Introduction
The Palladium-catalyzed Heck-Mizoroki reaction is a powerful tool for the formation of carbon-carbon bonds, typically between an unsaturated halide and an alkene.[1][2] The arylation of fluorinated alkenes, such as this compound, is of significant interest as it provides access to fluorinated stilbene analogues and other valuable building blocks in medicinal chemistry and materials science.[3] The presence of the fluorine atom can significantly influence the reactivity of the alkene and the regioselectivity of the Heck reaction.[3]
General Reaction Scheme
The general scheme for the Heck arylation of this compound is depicted below:
Where Ar-X represents an aryl halide (iodide, bromide, or triflate).
Data Presentation: Representative Heck Reaction Conditions
Due to the absence of a comprehensive study on the Heck reaction of this compound with a wide array of aryl halides, the following table summarizes typical conditions reported for the arylation of structurally similar fluorinated vinyl compounds. These conditions can serve as a starting point for optimization.
| Aryl Halide (Ar-X) | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (2) | DMF | 100 | 12 | 75-85 | General Conditions[4][5] |
| 4-Iodoanisole | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Na₂CO₃ (2) | DMAc | 120 | 24 | 70-80 | General Conditions[4][5] |
| 4-Bromobenzonitrile | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.5) | NMP | 130 | 18 | 65-75 | General Conditions[1][5] |
| 1-Iodonaphthalene | Pd(PPh₃)₄ (5) | - | Ag₂CO₃ (2) | Dioxane | 110 | 16 | 70-80 | General Conditions[3] |
| 4-Trifluoromethylphenyl triflate | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2) | Toluene | 110 | 24 | 60-70* | General Conditions[6] |
*Yields are estimated based on typical outcomes for similar Heck reactions and should be considered as starting points for optimization.
Experimental Protocols
The following is a representative experimental protocol for the Heck arylation of this compound with iodobenzene. This protocol is adapted from general procedures for Heck reactions of fluorinated olefins.[3][4][5]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Iodobenzene
-
This compound
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere synthesis
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.10 mmol, 10 mol%).
-
Add anhydrous DMF (5 mL) and stir the mixture at room temperature for 10 minutes to allow for the formation of the active catalyst complex.
-
To this mixture, add iodobenzene (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and triethylamine (2.0 mmol, 2.0 equiv.).
-
The reaction mixture is then heated to 100 °C with vigorous stirring.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the reaction (typically 12-24 hours), the mixture is cooled to room temperature.
-
The reaction mixture is diluted with diethyl ether (20 mL) and washed with water (3 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 1-aryl-1-fluoro-2-phenylethene.
-
The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS).
Mandatory Visualizations
Caption: General workflow for the Heck arylation of this compound.
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. An Improved Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides [organic-chemistry.org]
Application Notes and Protocols for the Free-Radical Polymerization of (1-Fluorovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the free-radical polymerization of (1-Fluorovinyl)benzene, also known as α-fluorostyrene. This monomer is of interest for the synthesis of specialty polymers with unique thermal and chemical properties due to the presence of the fluorine atom. The following sections detail the principles of the polymerization process, provide step-by-step experimental protocols, and present relevant data for researchers in polymer chemistry and materials science.
Principle of Free-Radical Polymerization
Free-radical polymerization is a chain-growth polymerization method involving three key steps: initiation, propagation, and termination. The process is initiated by the thermal decomposition of an initiator molecule, which generates free radicals. These highly reactive species then attack the vinyl group of the this compound monomer, initiating the polymer chain. The chain grows rapidly in the propagation step as more monomer units are sequentially added. Finally, the process concludes with the termination step, where the growing polymer chains are deactivated through mechanisms such as coupling or disproportionation.[1]
Experimental Protocols
This section outlines the materials, equipment, and step-by-step procedures for the free-radical polymerization of this compound. Protocols are provided for both bulk and solution polymerization using two common initiators: Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO).
Materials and Equipment
-
Monomer: this compound (inhibitor removed prior to use)
-
Initiators: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Solvent (for solution polymerization): Toluene or N,N-Dimethylformamide (DMF)
-
Non-solvent for precipitation: Methanol or Ethanol
-
Equipment:
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Oil bath with a temperature controller
-
Vacuum line and inert gas (Nitrogen or Argon) supply
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven
-
Protocol 1: Bulk Polymerization using AIBN
-
Monomer Preparation: Purify the this compound monomer by passing it through a column of basic alumina to remove the inhibitor.
-
Initiator Addition: In a Schlenk flask, add the purified this compound monomer and the desired amount of AIBN. The monomer-to-initiator ratio can be adjusted to control the molecular weight of the resulting polymer.
-
Degassing: To remove dissolved oxygen, which can inhibit the polymerization, subject the reaction mixture to three freeze-pump-thaw cycles.
-
Polymerization: Immerse the sealed flask in a preheated oil bath set to 60-80°C. Stir the mixture for the desired reaction time, typically ranging from 4 to 24 hours. The viscosity of the mixture will increase as the polymerization progresses.
-
Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath. If the resulting polymer is too viscous, dissolve it in a minimal amount of a suitable solvent such as tetrahydrofuran (THF). Precipitate the polymer by slowly adding the reaction mixture to a large excess of a stirred non-solvent like methanol.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.
Protocol 2: Solution Polymerization using BPO
-
Monomer and Solvent Preparation: In a Schlenk flask, prepare a solution of the purified this compound monomer in a suitable solvent (e.g., toluene).
-
Initiator Addition: Add Benzoyl Peroxide (BPO) to the solution. The concentration of the monomer and the monomer-to-initiator ratio can be varied to control the reaction rate and polymer molecular weight.
-
Degassing: Deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for 30 minutes or by performing freeze-pump-thaw cycles.
-
Polymerization: Heat the reaction mixture to 80-95°C in an oil bath with continuous stirring for the specified duration.
-
Termination and Precipitation: After the desired reaction time, terminate the polymerization by cooling the flask. Precipitate the polymer by adding the solution to a non-solvent.
-
Purification and Drying: Isolate the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.
Data Presentation
| Parameter | Initiator | Typical Value/Range | Notes |
| Decomposition Rate Constant (kd) | AIBN | Varies with temperature | The rate at which the initiator forms free radicals. |
| BPO | Varies with temperature | BPO generally has a higher decomposition temperature than AIBN. | |
| Initiator Efficiency (f) | AIBN/BPO | 0.3 - 0.8[2] | Represents the fraction of radicals that successfully initiate a polymer chain. |
| Propagation Rate Constant (kp) | - | Monomer dependent | Highly specific to the monomer structure and reaction temperature. |
| Termination Rate Constant (kt) | - | Monomer dependent | Influenced by the mobility of the growing polymer chains. |
| Reaction Temperature | AIBN | 60 - 80°C | Chosen to achieve a suitable rate of initiator decomposition. |
| BPO | 80 - 95°C | Higher temperature is required for efficient decomposition. |
Mandatory Visualizations
Caption: A flowchart illustrating the key steps in the experimental protocol for the free-radical polymerization of this compound.
Caption: A diagram showing the initiation and propagation steps in the free-radical polymerization of this compound, where 'R•' represents an initiator radical and 'M' is the monomer.
References
Synthesis of Fluorinated Polymers Using (1-Fluorovinyl)benzene as a Monomer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical resistance, low surface energy, and unique dielectric characteristics. These attributes make them highly valuable in a wide range of applications, from advanced coatings and electronics to biomedical devices and drug delivery systems.[1][2][3][4] (1-Fluorovinyl)benzene, also known as α-fluorostyrene, is a versatile monomer that can be polymerized to create fluorinated polymers with a unique combination of properties derived from both the fluorine substituent and the phenyl group. This document provides detailed application notes and experimental protocols for the synthesis of polythis compound via free-radical, cationic, and anionic polymerization methods.
The presence of the fluorine atom on the vinyl group significantly influences the monomer's reactivity and the resulting polymer's properties. Understanding and controlling the polymerization process is crucial for tailoring the polymer's molecular weight, architecture, and, consequently, its performance in specific applications.
Applications in Research and Drug Development
The unique properties of polythis compound and its derivatives make them attractive for various biomedical applications:
-
Drug Delivery: The hydrophobic and lipophobic nature of fluorinated polymers can be leveraged to create nano- and microparticles for the controlled release of therapeutic agents. These materials can enhance drug stability and modulate release kinetics.[2][3][4]
-
Biomaterials and Medical Devices: The chemical inertness and biocompatibility of fluoropolymers are advantageous for fabricating medical devices, implants, and coatings. Polythis compound-based materials can offer low friction surfaces and resistance to biofouling.[1][3]
-
Imaging and Diagnostics: The incorporation of fluorine can be useful for ¹⁹F Magnetic Resonance Imaging (MRI), providing a background-free imaging modality.
-
Specialty Coatings: The low surface energy of these polymers can be utilized to create anti-fouling and self-cleaning surfaces for laboratory equipment and medical devices.[1]
Experimental Protocols
The following sections provide detailed protocols for the polymerization of this compound. These are model protocols based on established methods for structurally similar monomers and may require optimization for specific experimental setups and desired polymer characteristics.
Safety Precautions
This compound is a reactive monomer and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Initiators such as organolithium compounds are highly reactive and require handling under an inert atmosphere.
Monomer Purification
Prior to polymerization, it is crucial to remove any inhibitors from the this compound monomer. This can be achieved by passing the monomer through a column of basic alumina.
Free-Radical Polymerization
Free-radical polymerization is a versatile and widely used method for polymer synthesis. The following protocol describes a typical procedure for the free-radical polymerization of this compound using azobisisobutyronitrile (AIBN) as the initiator.
Experimental Workflow: Free-Radical Polymerization
Caption: Workflow for free-radical polymerization of this compound.
Detailed Protocol:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add purified this compound (e.g., 5.0 g, 40.9 mmol).
-
Initiator Addition: Add the desired amount of AIBN. The monomer-to-initiator ratio will influence the molecular weight of the resulting polymer (a higher ratio generally leads to higher molecular weight).
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Place the flask in a preheated oil bath at a controlled temperature (typically 60-80 °C) and stir the reaction mixture. The polymerization time can range from a few hours to 24 hours, depending on the desired conversion.
-
Work-up: After the desired time, terminate the reaction by cooling the flask in an ice bath. Dissolve the viscous polymer solution in a suitable solvent (e.g., tetrahydrofuran, THF).
-
Purification: Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as cold methanol, while stirring vigorously.
-
Isolation: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Data Presentation:
| Parameter | Condition A | Condition B | Condition C |
| Monomer:Initiator Ratio | 100:1 | 200:1 | 500:1 |
| Temperature (°C) | 60 | 70 | 80 |
| Time (h) | 12 | 12 | 12 |
| Result | |||
| Conversion (%) | Expected Moderate | Expected High | Expected Very High |
| Mn ( g/mol ) | Expected Lower | Expected Intermediate | Expected Higher |
| PDI (Mw/Mn) | Expected ~1.5-2.0 | Expected ~1.5-2.0 | Expected ~1.5-2.0 |
| Note: The expected results are based on general principles of free-radical polymerization and would need to be determined experimentally. |
Cationic Polymerization
Cationic polymerization is suitable for monomers with electron-donating groups that can stabilize a carbocationic propagating species. The presence of the phenyl group in this compound suggests its potential for cationic polymerization. Strong Lewis acids are commonly used as initiators.[5]
Cationic Polymerization Mechanism
References
- 1. Synthesis and Properties of Fluorinated Styrene Copolymers as Antibiofouling Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluoropolymers in biomedical applications: state-of-the-art and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (1-Fluorovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for palladium-catalyzed cross-coupling reactions involving (1-Fluorovinyl)benzene, also known as α-fluorostyrene. The incorporation of the fluorovinyl group into organic molecules is of significant interest in medicinal chemistry and materials science, as the unique properties of fluorine can profoundly influence a compound's biological activity, metabolic stability, and physicochemical characteristics. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the construction of carbon-carbon bonds, enabling the efficient synthesis of a wide array of novel fluorinated compounds.
These notes cover several key palladium-catalyzed reactions, including the Mizoroki-Heck, Suzuki-Miyaura, Stille, and Sonogashira couplings. For each reaction, a summary of reaction conditions, a detailed experimental protocol, and a table of representative examples are provided.
General Catalytic Cycles of Palladium-Catalyzed Cross-Coupling Reactions
The majority of palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle involving Pd(0) and Pd(II) intermediates. The cycle can be broadly divided into three fundamental steps: oxidative addition, transmetalation (for Suzuki, Stille, and Sonogashira reactions) or migratory insertion (for the Heck reaction), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. In the context of this compound, this reaction can be utilized to introduce aryl groups at the β-position of the fluorovinyl moiety.
A study by Hanamoto and co-workers has demonstrated the Mizoroki-Heck reaction of a closely related substrate, (1-fluorovinyl)methyldiphenylsilane, with various aryl iodides.[1][2][3][4] This reaction proceeds with excellent stereoselectivity to afford the corresponding (E)-β-aryl-(α-fluorovinyl)methyldiphenylsilanes.[1][4] Subsequent desilylation can yield the desired β-aryl-α-fluorostyrene derivatives.
Data Presentation: Mizoroki-Heck Reaction of (1-Fluorovinyl)methyldiphenylsilane with Aryl Iodides[1][4]
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | (E)-β-phenyl-(α-fluorovinyl)methyldiphenylsilane | 85 |
| 2 | 4-Iodotoluene | (E)-β-(4-methylphenyl)-(α-fluorovinyl)methyldiphenylsilane | 82 |
| 3 | 4-Methoxyiodobenzene | (E)-β-(4-methoxyphenyl)-(α-fluorovinyl)methyldiphenylsilane | 78 |
| 4 | 4-Nitroiodobenzene | (E)-β-(4-nitrophenyl)-(α-fluorovinyl)methyldiphenylsilane | 91 |
| 5 | 1-Iodonaphthalene | (E)-β-(1-naphthyl)-(α-fluorovinyl)methyldiphenylsilane | 88 |
Experimental Protocol: Mizoroki-Heck Reaction[1][4]
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2.0 equiv.), and activated molecular sieves 4Å.
-
Addition of Reactants: Add 1,4-dioxane as the solvent, followed by the aryl iodide (1.0 equiv.) and (1-fluorovinyl)methyldiphenylsilane (1.2 equiv.).
-
Reaction Conditions: Stir the reaction mixture at 80 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®. Wash the filter cake with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired product.
Caption: Experimental workflow for the Mizoroki-Heck reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide or triflate. This reaction is widely used for the synthesis of biaryls, vinylarenes, and polyolefins. While specific examples with this compound are not abundant in the literature, protocols for the coupling of related fluorovinyl halides with arylboronic acids can be adapted.
Data Presentation: Suzuki-Miyaura Coupling of (Z)-β-Bromo-β-fluorostyrene with Arylboronic Acids
The following data is adapted from the coupling of a closely related substrate and may require optimization for this compound.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | (E)-1-Fluoro-1,2-diphenylethene | 94 |
| 2 | 4-Methylphenylboronic acid | (E)-1-Fluoro-1-phenyl-2-(4-methylphenyl)ethene | 88 |
| 3 | 4-Methoxyphenylboronic acid | (E)-1-Fluoro-1-(4-methoxyphenyl)-2-phenylethene | 85 |
| 4 | 4-Chlorophenylboronic acid | (E)-1-(4-Chlorophenyl)-1-fluoro-2-phenylethene | 92 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk tube under an argon atmosphere, dissolve the this compound derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) in a suitable solvent system (e.g., a mixture of benzene, ethanol, and water).
-
Addition of Base: Add an aqueous solution of a base, such as Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv.).
-
Reaction Conditions: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Stille Coupling
The Stille coupling involves the palladium-catalyzed reaction of an organostannane with an organohalide or triflate. A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents.
Data Presentation: Stille Coupling of (Z)-β-Bromo-β-fluorostyrene with Organostannanes
The following data is adapted from the coupling of a closely related substrate and may require optimization for this compound.
| Entry | Organostannane | Product | Yield (%) |
| 1 | Tributyl(phenyl)tin | (E)-1-Fluoro-1,2-diphenylethene | 94 |
| 2 | Tributyl(vinyl)tin | (E)-1-Fluoro-1-phenyl-1,3-butadiene | 85 |
| 3 | Tributyl(2-thienyl)tin | (E)-1-Fluoro-1-phenyl-2-(2-thienyl)ethene | 89 |
| 4 | Tributyl(phenylethynyl)tin | (E)-1-Fluoro-1-phenyl-4-phenyl-1-en-3-yne | 75 |
Experimental Protocol: Stille Coupling
-
Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the this compound derivative (1.0 equiv.) and the organostannane (1.1-1.3 equiv.) in a dry, degassed solvent such as 1,4-dioxane or THF.
-
Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Reaction Conditions: Heat the reaction mixture to reflux.
-
Monitoring: Follow the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF to precipitate the tin byproducts.
-
Purification: Filter the mixture through Celite®, wash with an organic solvent, and concentrate the filtrate. Purify the residue by flash column chromatography.[5]
Sonogashira Coupling
The Sonogashira coupling is the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of enynes and arylalkynes.
Data Presentation: Sonogashira Coupling of a Multihalogenated Vinyl Ether with Terminal Alkynes[2][6]
The following data is from a related fluorinated vinyl ether system and provides a starting point for optimization with this compound.
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | Corresponding Enyne | 92 |
| 2 | 1-Hexyne | Corresponding Enyne | 85 |
| 3 | Trimethylsilylacetylene | Corresponding Silylated Enyne | 80 |
| 4 | 3-Butyn-1-ol | Corresponding Hydroxy-Enyne | 53 |
Experimental Protocol: Sonogashira Coupling[2][6]
-
Reaction Setup: To a Schlenk tube under an argon atmosphere, add the this compound derivative (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable solvent such as THF or DMF.
-
Addition of Amine and Alkyne: Add a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.) followed by the terminal alkyne (1.1-1.5 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Relationship between this compound and various cross-coupling reactions.
Disclaimer: The provided protocols are intended as a general guide and may require optimization for specific substrates and reaction scales. It is recommended to consult the primary literature for detailed procedures and safety information. All reactions should be performed in a well-ventilated fume hood by trained personnel.
References
Application Notes and Protocols: (1-Fluorovinyl)benzene in the Synthesis of Fluorinated Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles.[1][2][3] (1-Fluorovinyl)benzene has emerged as a valuable and versatile building block for the synthesis of complex fluorinated molecules, offering a reactive handle for a variety of synthetic transformations. Its unique electronic properties make it an attractive substrate for cross-coupling and cycloaddition reactions, enabling the construction of diverse molecular scaffolds for drug discovery.[4]
These application notes provide detailed protocols for the use of this compound in key synthetic transformations relevant to the preparation of fluorinated pharmaceutical intermediates. The methodologies described herein are based on established literature for analogous fluorinated vinyl systems and are intended to serve as a comprehensive guide for researchers in the field.
Key Applications of this compound
This compound is a versatile reagent that can be employed in a range of chemical reactions to introduce the fluorovinyl moiety into more complex molecules. The primary applications in pharmaceutical synthesis include:
-
Palladium-Catalyzed Cross-Coupling Reactions: The vinyl group of this compound is an excellent participant in Suzuki-Miyaura and Heck reactions, allowing for the formation of carbon-carbon bonds with a variety of coupling partners.[5][6] These reactions are fundamental in constructing the carbon skeleton of many drug molecules.
-
Cycloaddition Reactions: The electron-deficient nature of the fluorinated double bond in this compound makes it a competent dienophile and dipolarophile in Diels-Alder and [3+2] cycloaddition reactions, respectively. These reactions are powerful tools for the stereoselective synthesis of cyclic and heterocyclic systems, which are prevalent in pharmaceuticals.[2][7]
Experimental Protocols
Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids
This protocol describes a representative palladium-catalyzed Suzuki-Miyaura reaction for the coupling of this compound with an arylboronic acid to generate substituted fluorostilbene derivatives. Such motifs are present in various biologically active compounds.
Reaction Scheme:
Figure 1: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent system (e.g., Toluene and Water)
-
Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) to the flask.
-
Under a positive flow of inert gas, add the palladium catalyst (0.05 mmol, 5 mol%).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Quantitative Data (Representative):
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 18 | 85 |
| 2 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 92 |
| 3 | 3-Pyridylboronic acid | NiCl₂(PCy₃)₂ (5) | K₃PO₄ | Toluene | 80 | 24 | 78 |
Note: The data in this table is representative and based on analogous reactions in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.[5][8]
Heck Reaction of this compound with Aryl Halides
This protocol outlines a typical Heck reaction for the arylation of this compound with an aryl halide, providing access to disubstituted fluorinated stilbenes.
Reaction Scheme:
Figure 2: General workflow for the Heck reaction.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂)
-
Ligand (e.g., Triphenylphosphine, PPh₃)
-
Base (e.g., Triethylamine, Et₃N)
-
Solvent (e.g., N,N-Dimethylformamide, DMF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a Schlenk tube, combine the aryl halide (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed DMF (5 mL), this compound (1.5 mmol, 1.5 equiv), and triethylamine (1.5 mmol, 1.5 equiv) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Quantitative Data (Representative):
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 20 | 88 |
| 2 | Iodobenzene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 24 | 91 |
| 3 | 4-Chlorobenzonitrile | Pd(dba)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 120 | 36 | 75 |
Note: This data is illustrative and based on similar Heck reactions of fluorinated olefins.[6][9]
Diels-Alder [4+2] Cycloaddition of this compound
This protocol provides a general method for the Diels-Alder reaction of this compound, acting as a dienophile, with a suitable diene to construct fluorinated cyclic systems.
Reaction Scheme:
Figure 3: General workflow for the Diels-Alder reaction.
Materials:
-
This compound
-
Diene (e.g., freshly cracked cyclopentadiene)
-
Solvent (e.g., Toluene or Dichloromethane)
-
Sealed tube or high-pressure reaction vessel
Procedure:
-
In a clean, dry sealed tube, dissolve this compound (1.0 mmol, 1.0 equiv) in the chosen solvent (5 mL).
-
Add the diene (2.0 mmol, 2.0 equiv) to the solution.
-
Seal the tube and heat the reaction mixture to 120-150 °C for 24-48 hours.
-
Monitor the formation of the cycloadduct by GC-MS.
-
After cooling to room temperature, carefully open the tube and concentrate the solvent under reduced pressure.
-
Purify the resulting product by column chromatography to isolate the desired fluorinated bicyclic adduct.
Quantitative Data (Representative):
| Entry | Diene | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | Cyclopentadiene | Toluene | 120 | 36 | 75 | 90:10 |
| 2 | Furan | Dichloromethane | 150 | 48 | 60 | 85:15 |
| 3 | Anthracene | Xylene | 140 | 48 | 82 | N/A |
Note: This data is hypothetical and based on the expected reactivity of fluorinated dienophiles in Diels-Alder reactions.[10][11]
Conclusion
This compound is a highly valuable synthetic intermediate for the preparation of a wide array of fluorinated compounds with potential applications in pharmaceutical development. The protocols provided herein for Suzuki-Miyaura, Heck, and Diels-Alder reactions offer a foundation for the synthesis of novel drug candidates and intermediates. The strategic use of this compound can significantly contribute to the expansion of chemical space in drug discovery programs, facilitating the development of next-generation therapeutics with improved pharmacological properties. Further exploration and optimization of these reactions will undoubtedly continue to enhance the utility of this versatile fluorinated building block.
References
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]
Application Notes and Protocols for the Synthesis of Poly(1-fluorovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of poly(1-fluorovinyl)benzene, a fluorinated polymer with potential applications in materials science and drug delivery due to its unique electronic and physicochemical properties. The protocol details two plausible methods for the synthesis of the 1-fluorovinylbenzene monomer, followed by two distinct polymerization techniques—free-radical and anionic polymerization—to obtain the desired polymer. Furthermore, standard procedures for the characterization of the resulting polythis compound are described.
Monomer Synthesis: 1-fluorovinyl)benzene
Two potential synthetic routes for 1-fluorovinyl)benzene are presented below.
Method A: Wittig Reaction
This method utilizes the Wittig reaction between benzaldehyde and a fluorinated phosphonium ylide.
Experimental Protocol:
-
Preparation of the Wittig Reagent: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), add fluoromethyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (THF). Cool the suspension to -78°C in a dry ice/acetone bath. Add a strong base such as n-butyllithium (1.0 equivalent) dropwise while maintaining the temperature. The formation of the orange-red ylide indicates a successful reaction.
-
Reaction with Benzaldehyde: To the ylide solution, add benzaldehyde (1.0 equivalent) dissolved in anhydrous THF dropwise at -78°C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: After removing the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-fluorovinyl)benzene.
Method B: Dehydrofluorination of 1,1-Difluoroethylbenzene
This route involves the elimination of hydrogen fluoride from 1,1-difluoroethylbenzene using a strong base.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,1-difluoroethylbenzene (1.0 equivalent) in a suitable solvent such as anhydrous THF or tert-butanol.
-
Addition of Base: Add a strong, non-nucleophilic base such as potassium tert-butoxide (1.5 equivalents) portion-wise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. The solvent is removed by distillation, and the resulting crude 1-fluorovinyl)benzene is purified by fractional distillation under reduced pressure.
Polymerization of 1-fluorovinyl)benzene
Method 1: Free-Radical Polymerization
This method is a common and robust technique for the polymerization of vinyl monomers.
Experimental Protocol:
-
Monomer Purification: Remove any inhibitors from the synthesized 1-fluorovinyl)benzene by passing it through a column of basic alumina.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified 1-fluorovinyl)benzene and a radical initiator such as azobisisobutyronitrile (AIBN). A typical monomer to initiator molar ratio is between 100:1 and 500:1[1].
-
Degassing: To remove dissolved oxygen, which can inhibit polymerization, subject the reaction mixture to three freeze-pump-thaw cycles[1].
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 60-80°C and stir for 4-24 hours[1]. The viscosity of the solution will increase as the polymerization progresses.
-
Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath. If the polymer is highly viscous, dissolve it in a minimal amount of a suitable solvent like THF. Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, while stirring[1].
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at approximately 50°C until a constant weight is achieved[1].
Method 2: Anionic Polymerization
Anionic polymerization can produce polymers with well-defined molecular weights and narrow molecular weight distributions, often referred to as "living" polymers[2].
Experimental Protocol:
-
Reagent Purity: All reagents and glassware must be rigorously dried and handled under an inert atmosphere (e.g., argon) using Schlenk line techniques to exclude moisture and oxygen, which terminate the living polymerization.
-
Solvent and Monomer Preparation: Anhydrous THF is used as the solvent. The 1-fluorovinyl)benzene monomer must be purified by distillation over calcium hydride.
-
Initiation: In a Schlenk flask under argon, add anhydrous THF and cool to -78°C. Inject the initiator, typically n-butyllithium (n-BuLi) in hexanes.
-
Polymerization: Slowly add the purified 1-fluorovinyl)benzene monomer to the initiator solution at -78°C with vigorous stirring. The reaction is typically very fast.
-
Termination: After the desired reaction time (often minutes to a few hours), the living polymer chains are terminated by adding a proton source, such as degassed methanol[2].
-
Purification: Precipitate the polymer in a large volume of methanol, filter, and dry under vacuum.
Characterization of Polythis compound
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the structure of the polymer.
-
¹H NMR: Expected signals include broad peaks in the aromatic region (approx. 6.5-7.5 ppm) and the aliphatic backbone region (approx. 1.5-2.5 ppm).
-
¹⁹F NMR: A broad signal corresponding to the fluorine atom on the polymer backbone is expected. The chemical shift will be influenced by the polymer's tacticity. For monofluorinated benzene derivatives, the chemical shift is typically around -113 ppm relative to CFCl₃[3][4].
2. Gel Permeation Chromatography (GPC)
GPC is employed to determine the molecular weight and polydispersity index (PDI) of the polymer.
-
Conditions: A typical GPC setup for polystyrene and its derivatives uses THF as the mobile phase with a flow rate of 1 mL/min at 30-40°C, and polystyrene standards for calibration[5].
-
Expected Results: Free-radical polymerization generally yields polymers with a PDI greater than 1.5. Anionic polymerization can produce polymers with a much narrower PDI, typically below 1.1, indicating a more controlled polymerization.
3. Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal properties of the polymer.
-
DSC: Used to determine the glass transition temperature (Tg). The Tg of polystyrene is around 100°C[6]. The introduction of fluorine is expected to influence this value. The analysis is typically performed with a heating rate of 10°C/min under a nitrogen atmosphere[6].
-
TGA: Used to evaluate the thermal stability and decomposition temperature (Td). Fluorinated polymers often exhibit enhanced thermal stability compared to their non-fluorinated analogs[7]. The analysis is typically conducted by heating the sample at a rate of 10-20°C/min under a nitrogen atmosphere[6][8].
Data Presentation
Table 1: Hypothetical Polymerization Results for Polythis compound
| Polymerization Method | Initiator | Monomer:Initiator Ratio | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Free-Radical | AIBN | 200:1 | 85 | 35,000 | 2.1 |
| Anionic | n-BuLi | 200:1 | 95 | 24,000 | 1.08 |
Table 2: Expected Thermal Properties of Polythis compound
| Property | Expected Value |
| Glass Transition Temperature (Tg) | 110-130 °C |
| 5% Weight Loss Temperature (Td) | > 350 °C (in N₂) |
Visualizations
Caption: Workflow for the synthesis and characterization of polythis compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pslc.ws [pslc.ws]
- 3. colorado.edu [colorado.edu]
- 4. spectrabase.com [spectrabase.com]
- 5. public.jenck.com [public.jenck.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, characterization, and thermal and surface properties of co- and terpolymers based on fluorinated α-methylstyrenes and styrene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. files.core.ac.uk [files.core.ac.uk]
The Untapped Potential of (1-Fluorovinyl)benzene in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Fluorovinyl)benzene, also known as α-fluorostyrene, is a fluorinated building block with potential applications in the synthesis of novel agrochemicals. The introduction of a fluorovinyl group into a molecule can significantly alter its physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins, thereby potentially enhancing its efficacy as a herbicide, insecticide, or fungicide. Despite the well-documented importance of fluorine in agrochemical design, a comprehensive review of public domain literature and patent databases reveals a notable absence of commercialized or publicly disclosed agrochemical active ingredients synthesized directly from this compound. This document explores the theoretical applications of this synthon, providing hypothetical synthetic protocols and workflows to stimulate further research and development in this promising yet underexplored area.
Introduction
The incorporation of fluorine into organic molecules is a widely employed strategy in the design of modern agrochemicals. Approximately 25% of all commercialized pesticides contain at least one fluorine atom, highlighting the profound impact of this element on biological activity. The unique properties of the carbon-fluorine bond, including its high strength and polarity, contribute to enhanced metabolic stability, increased lipophilicity, and improved bioavailability of the active ingredient. While various fluorinated building blocks are routinely used in agrochemical synthesis, the application of this compound remains largely uncharted territory in the public record. This document aims to bridge this knowledge gap by proposing potential synthetic applications and providing detailed, albeit theoretical, experimental protocols.
Potential Synthetic Applications
The vinyl fluoride moiety of this compound offers several reactive sites for further chemical transformations, making it a versatile precursor for a range of agrochemical scaffolds. Key potential reactions include:
-
Cycloaddition Reactions: The double bond can participate in [3+2] and [4+2] cycloaddition reactions to form various five- and six-membered heterocyclic rings, which are common core structures in many pesticides.
-
Heck Coupling and other Cross-Coupling Reactions: The vinylic fluoride can potentially be displaced or the aromatic ring functionalized via transition metal-catalyzed cross-coupling reactions to introduce diverse substituents.
-
Electrophilic and Nucleophilic Additions: The double bond is susceptible to addition reactions, allowing for the introduction of a wide array of functional groups.
Hypothetical Agrochemical Synthesis Workflow
To illustrate the potential of this compound, a hypothetical workflow for the synthesis of a novel pyrazole-based fungicide candidate is presented below. Pyrazole carboxamides are a well-established class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs).
Application Notes and Protocols for the Heck Reaction with (1-Fluorovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, including many pharmaceutical compounds and functional materials.[2][3] The incorporation of fluorine-containing moieties into organic molecules can significantly alter their biological and chemical properties.[2] This protocol provides a detailed guide for performing a Heck reaction using (1-Fluorovinyl)benzene as the alkene component, a valuable building block for the synthesis of α-fluorostyrenes and their derivatives.
The general transformation involves the coupling of an aryl halide with this compound in the presence of a palladium catalyst, a base, and a suitable solvent to yield a substituted 1-fluoro-1-phenylethene derivative.
Reaction Principle and Mechanism
The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) species.[1][3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).
-
Olefin Coordination and Insertion: The alkene, this compound, coordinates to the Pd(II) complex. This is followed by migratory insertion of the alkene into the Aryl-Pd bond, forming a new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, regenerating the double bond and forming a palladium-hydride complex.
-
Reductive Elimination: The palladium-hydride species reductively eliminates HX, regenerating the Pd(0) catalyst for the next cycle. The base present in the reaction mixture neutralizes the generated acid.
Experimental Protocol
This protocol is a general guideline based on established Heck reactions with similar fluorinated alkenes.[4] Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Aryl Halide (Ar-X): e.g., Iodobenzene, Bromobenzene, or Aryl triflate
-
This compound
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Ligand (if using Pd(OAc)₂): Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Base: Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), or Silver(I) carbonate (Ag₂CO₃)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF), 1,4-Dioxane, or Acetonitrile (MeCN)
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Preparation of the Reaction Vessel: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the palladium catalyst and ligand (if applicable) under an inert atmosphere (N₂ or Ar).
-
Addition of Reagents: Add the aryl halide, the base, and the solvent to the flask.
-
Initiation of Reaction: Begin stirring the mixture and add this compound.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Data Presentation: General Reaction Parameters
The following table summarizes typical quantitative data for a Heck reaction. The optimal conditions can vary depending on the specific aryl halide used.
| Parameter | Value/Component | Molar Ratio (Typical) | Notes |
| Aryl Halide | Iodobenzene | 1.0 eq | Aryl iodides are generally more reactive than bromides. |
| This compound | 1.2 - 1.5 eq | A slight excess is often used to ensure complete consumption of the aryl halide. | |
| Palladium Catalyst | Pd(OAc)₂ | 1 - 5 mol% | Pre-catalyst that is reduced in situ to Pd(0). |
| Ligand | PPh₃ | 2 - 10 mol% | Used to stabilize the palladium catalyst. |
| Base | Et₃N | 2.0 - 3.0 eq | A variety of organic and inorganic bases can be used.[1] |
| Solvent | Anhydrous DMF | - | The volume should be sufficient to dissolve the reactants. |
| Temperature | 100 °C | - | Reaction temperature can range from 80-140 °C.[3] |
| Reaction Time | 12 - 24 h | - | Monitored by TLC or GC-MS. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Heck reaction.
Caption: Experimental workflow for the Heck reaction.
Signaling Pathway: Catalytic Cycle of the Heck Reaction
The diagram below illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.
Caption: Catalytic cycle of the Heck reaction.
Safety Precautions
-
Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Reactions under pressure or at high temperatures should be conducted behind a blast shield.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Heck reaction of this compound with aryl halides provides a versatile and efficient method for the synthesis of α-fluorostyrene derivatives. The protocol and information provided herein serve as a comprehensive guide for researchers in academia and industry. Careful optimization of the reaction parameters will be key to achieving high yields and selectivity for specific substrate combinations.
References
Application Notes and Protocols for Catalyst Selection in the Suzuki Coupling of Vinyl Fluorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. While the coupling of aryl and vinyl halides such as iodides, bromides, and even chlorides is well-established, the use of vinyl fluorides as coupling partners presents a significant challenge due to the high bond dissociation energy of the C-F bond.[1] However, the increasing availability of fluorinated building blocks and the unique properties imparted by fluorine in pharmaceuticals and materials have driven the development of specialized catalyst systems capable of activating the inert C-F bond.
These application notes provide a comprehensive overview of catalyst selection for the Suzuki coupling of vinyl fluorides, targeting both palladium and nickel-based systems. We will discuss the critical parameters for successful coupling, present available data for catalyst performance, and provide detailed experimental protocols to guide researchers in this challenging yet rewarding area of synthesis.
Catalyst System Selection: Palladium vs. Nickel
The choice between a palladium or nickel catalyst is a critical first step in developing a successful Suzuki coupling of a vinyl fluoride.
Palladium Catalysts: While palladium is the most common catalyst for Suzuki couplings, activating a C-F bond is demanding. Success with palladium catalysts for vinyl fluorides often relies on the use of specialized, highly active ligands. These are typically bulky, electron-rich phosphines that promote the oxidative addition of the vinyl fluoride to the Pd(0) center.[2][3]
Nickel Catalysts: Nickel catalysts have emerged as a powerful alternative for cross-coupling reactions involving unreactive electrophiles, including fluorides.[4][5] Nickel is more earth-abundant and can offer unique reactivity profiles compared to palladium. For C-F bond activation, nickel catalysts are often more effective and can operate under milder conditions.[6]
Data Presentation: Catalyst System Performance
The following tables summarize the performance of various catalyst systems for the Suzuki coupling of vinyl and related fluorides. Due to the challenging nature of C-F bond activation, yields can be highly substrate-dependent, and optimization is often required.
Table 1: Palladium-Catalyzed Suzuki Coupling of an Activated Vinyl Triflates (as a model for less reactive substrates)
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1.5) | XPhos (3.0) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~95 |
| 2 | Pd(OAc)₂ (2.0) | PPh₃ (6.0) | Cs₂CO₃ | THF/H₂O | 66 | 18 | ~72[7] |
| 3 | PdCl₂(dppf) (2.0) | - | Cs₂CO₃ | THF/H₂O | 66 | 18 | ~63[7] |
| 4 | Pd(PPh₃)₄ (3.0) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-98* |
*Yield range is typical for more reactive vinyl bromides and iodides and represents a target for optimization with vinyl fluorides.[1]
Table 2: Nickel-Catalyzed Suzuki Coupling of Aryl/Alkyl Electrophiles (demonstrating C-F activation potential)
| Entry | Nickel Precatalyst (mol%) | Ligand | Electrophile | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | NiCl₂(PCy₃)₂ (5) | - | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | 2-Me-THF | 100 | 95[6] |
| 2 | Ni(cod)₂ (10) | BINAP | trans-4-fluoro-2-((E)-styryl)tetrahydro-2H-pyran** | - | - | THF | RT | 75[4] |
| 3 | NiCl₂(PCy₃)₂ (5) | - | 2-Bromopyridine | Phenylboronic acid | K₃PO₄ | t-Amyl Alcohol | 100 | 98[6] |
**This is an intramolecular cross-electrophile coupling, not a Suzuki coupling, but demonstrates Ni-catalyzed C-F bond activation.
Experimental Protocols
The following protocols provide a general starting point for the Suzuki coupling of vinyl fluorides. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Protocol 1: Palladium-Catalyzed Suzuki Coupling of a Vinyl Fluoride
This protocol is adapted from procedures for related, less reactive electrophiles.[8]
Materials:
-
Vinyl fluoride (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5-2.5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, P(o-Tol)₃, 3-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Degassed water (if using a biphasic system)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the vinyl fluoride (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.0 mol%) and the phosphine ligand (e.g., XPhos, 4.0 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M) via syringe.
-
Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 12-48 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Nickel-Catalyzed Suzuki Coupling of a Vinyl Fluoride
This protocol is a general guideline based on successful nickel-catalyzed couplings of other challenging electrophiles.[6]
Materials:
-
Vinyl fluoride (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Nickel precatalyst (e.g., NiCl₂(PCy₃)₂, 5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 2-Me-THF or t-amyl alcohol)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the nickel precatalyst (e.g., NiCl₂(PCy₃)₂, 5 mol%), the base (e.g., K₃PO₄, 3.0 equiv), the arylboronic acid (1.5 equiv), and a magnetic stir bar to a Schlenk flask.
-
Reagent Addition: Add the vinyl fluoride (1.0 equiv) and the anhydrous, degassed solvent (e.g., 2-Me-THF).
-
Reaction: Seal the flask and heat the mixture to 100-130 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Visualizations
Catalytic Cycle and Workflow Diagrams
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling of vinyl fluorides.
Caption: Workflow for catalyst selection and optimization in the Suzuki coupling of vinyl fluorides.
References
- 1. benchchem.com [benchchem.com]
- 2. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 3. acs.figshare.com [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
common side reactions in the polymerization of fluorinated styrenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the polymerization of fluorinated styrenes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the polymerization of fluorinated styrenes?
A1: The most prevalent side reactions include:
-
Thermal Degradation: Particularly at elevated processing temperatures, leading to chain scission, discoloration, and the release of hazardous compounds like hydrogen fluoride (HF).[1]
-
Retardation in Radical Polymerization: Especially with α-substituted fluorinated styrenes (e.g., α-trifluoromethylstyrene), which can slow down or inhibit polymerization due to steric hindrance and the electron-withdrawing nature of the fluoroalkyl group.[2][3]
-
Loss of Control in Controlled Radical Polymerization (CRP): In techniques like RAFT or NMP, side reactions can lead to a loss of control over molecular weight and a broadening of the polydispersity index (PDI). This can be caused by impurities or inappropriate ratios of initiator to control agent.
-
Reactions with Initiators and Solvents in Anionic Polymerization: Organolithium initiators can react with certain solvents or impurities, and the highly reactive propagating anion can potentially undergo side reactions with the fluorinated monomer.
Q2: My polymerization of an α-substituted fluorinated styrene with styrene has a very low yield. Why is this happening?
A2: α-substituted fluorinated styrenes, such as α-trifluoromethylstyrene (TFMST) and α-difluoromethylstyrene (DFMST), are known to be less reactive than styrene and can act as polymerization retardants.[2][3] The bulky and electron-withdrawing α-substituent hinders the addition of monomers to the growing polymer chain. In fact, TFMST does not typically homopolymerize under radical conditions.[4] Increasing the proportion of these monomers in a copolymerization with styrene often leads to lower yields and reduced molecular weights.[3][4]
Q3: I am observing discoloration (yellowing/browning) of my poly(fluorostyrene) during melt processing. What is the cause and how can I prevent it?
A3: Discoloration during melt processing is a common sign of thermal degradation.[1] This can be caused by excessive processing temperatures or long residence times in the processing equipment. The degradation of fluoropolymers can lead to chain scission and the formation of chromophoric byproducts. To prevent this, it is recommended to lower the processing temperature in increments and increase the screw speed to reduce the time the polymer is exposed to high temperatures. Ensuring the use of high-purity monomer and a nitrogen purge to minimize oxygen exposure can also help.[1]
Q4: Is C-F bond cleavage a common side reaction during the polymerization of fluorinated styrenes?
A4: While the carbon-fluorine bond is very strong, its cleavage can occur under certain conditions, such as in the presence of some metalloenzymes or through electrochemical methods.[5][6] However, under typical anionic or radical polymerization conditions, widespread C-F bond cleavage is not reported as a major side reaction. DFT calculations for the coordination polymerization of ortho-fluorostyrene suggest that the fluorine substituent does not directly participate in the polymerization process.[7] However, the thermal degradation of fluorinated polystyrenes can result in the formation of hydrogen fluoride (HF), indicating C-F bond scission at elevated temperatures.[1]
Troubleshooting Guides
Issue 1: Low Polymerization Yield and/or High Polydispersity in Controlled Radical Polymerization (e.g., RAFT, NMP)
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Monomer Reactivity | For α-substituted fluorinated styrenes, their inherent low reactivity can retard polymerization. | - Limit the molar fraction of the α-substituted fluorinated styrene in copolymerizations. - Increase polymerization time. - Note that homopolymerization of monomers like TFMST may not be feasible under these conditions.[4] |
| Impurities | Oxygen or other impurities can interfere with the radical process. | - Thoroughly degas the monomer and solvent (e.g., via freeze-pump-thaw cycles or sparging with an inert gas). - Purify the monomer to remove inhibitors and other impurities. |
| Incorrect Initiator/Control Agent Ratio | An excess of initiator relative to the RAFT agent or NMP mediator can lead to uncontrolled polymerization. | - Carefully control the stoichiometry of your reagents. A higher ratio of control agent to initiator generally affords better control. - For RAFT, ensure the chosen RAFT agent is suitable for styrenic monomers. |
| Inappropriate Temperature | The temperature affects the rates of initiation, propagation, and the activation/deactivation equilibrium in CRP. | - Optimize the reaction temperature. For NMP of fluorinated styrenes, temperatures around 115°C have been used.[8] For RAFT, temperatures are often in the range of 60-80°C.[9] |
Issue 2: Broad or Bimodal Molecular Weight Distribution in Anionic Polymerization
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Impurities | Water, oxygen, or other electrophilic impurities can terminate the living anionic chains. | - Use rigorous air-free and moisture-free techniques (e.g., Schlenk line or glovebox). - Purify monomers and solvents to remove terminating agents. |
| Slow Initiation | If the initiation rate is slower than the propagation rate, chains will be formed throughout the reaction, leading to a broad PDI. | - Use an initiator that is sufficiently reactive for the monomer. For styrenes, sec-butyllithium or n-butyllithium are common choices. |
| Side Reactions with Solvent | Organolithium compounds can react with ethereal solvents, especially at elevated temperatures. | - Conduct polymerizations at low temperatures (e.g., -78°C) when using solvents like THF. - Consider using non-polar hydrocarbon solvents if compatible with the desired polymer. |
| Ligand Exchange | Additives can sometimes undergo irreversible reactions with the propagating chain ends. | - Be cautious with additives. For example, some phenoxyaluminum compounds have been shown to undergo irreversible ligand exchange with polystyryllithium.[10] |
Issue 3: Thermal Degradation During Polymer Characterization or Processing
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Excessive Temperature | High temperatures during melt processing or thermogravimetric analysis (TGA) can cause chain scission. | - Determine the polymer's degradation temperature using TGA.[1] - Keep processing temperatures below the onset of degradation. - For poly(2,4-difluorostyrene), it is recommended to start processing at 50-70°C above the glass transition temperature and optimize from there.[1] |
| Gaseous Byproducts | Degradation can release gases like HF, leading to voids in the material. | - Ensure thorough drying of the polymer before processing to remove trapped moisture. - Lower the processing temperature to minimize the generation of gaseous byproducts.[1] |
Quantitative Data
Table 1: Reactivity Ratios for the Radical Copolymerization of α-Substituted Fluorinated Styrenes with Styrene (ST) at 70°C
| Fluorinated Monomer | r (Fluorinated Monomer) | r (Styrene) | Observations |
| α-Fluoromethylstyrene (FMST) | 0.08 ± 0.02 | 0.72 ± 0.04 | FMST is less reactive than ST and retards the polymerization rate.[3] |
| α-Trifluoromethylstyrene (TFMST) | 0.00 | 0.64 ± 0.01 | TFMST shows no tendency for self-propagation and significantly retards the polymerization.[3] |
| α-Difluoromethylstyrene (DFMST) | 0.0 | 0.70 ± 0.05 | DFMST is less reactive than ST and retards the polymerization.[2] |
Reactivity ratios (r) indicate the preference of a propagating chain to react with its own type of monomer versus the comonomer. A value less than 1 indicates a preference for cross-propagation.
Experimental Protocols
Protocol 1: General Procedure for RAFT Polymerization of Pentafluorostyrene (PFS)
This protocol is adapted from literature procedures for the controlled radical polymerization of PFS.[9]
-
Reagent Purification:
-
Pass pentafluorostyrene through a column of basic alumina to remove inhibitor.
-
Recrystallize the initiator (e.g., AIBN) from a suitable solvent (e.g., methanol).
-
-
Reaction Setup:
-
To a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (e.g., CPDB), pentafluorostyrene, and AIBN in a suitable solvent (e.g., DMF).
-
The molar ratio of [PFS]/[RAFT Agent]/[AIBN] should be carefully chosen to target the desired molecular weight. A common ratio is in the order of 740/1.9/1.[9]
-
-
Degassing:
-
Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (e.g., argon or nitrogen).
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60°C).
-
Allow the polymerization to proceed for the desired time, taking aliquots periodically to monitor conversion and molecular weight evolution via NMR and GPC.
-
-
Termination and Isolation:
-
Stop the reaction by cooling the flask in an ice bath and exposing the contents to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
-
Protocol 2: Characterization of Poly(fluorostyrene)s by TGA and DSC
This protocol provides a general method for assessing the thermal stability of the synthesized polymers.[1]
-
Sample Preparation:
-
Ensure the polymer sample is dry by placing it in a vacuum oven at a temperature below its glass transition temperature (Tg) until a constant weight is achieved.
-
-
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the dried polymer into a TGA sample pan.
-
Heat the sample from room temperature to approximately 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The onset of degradation is often reported as the temperature at which 5% weight loss (Td5) occurs.
-
-
Differential Scanning Calorimetry (DSC):
-
Seal 5-10 mg of the dried polymer in an aluminum DSC pan.
-
Heat the sample to a temperature above its expected Tg but below its degradation temperature at a rate of 10°C/min.
-
Cool the sample at a controlled rate (e.g., 10°C/min).
-
Perform a second heating scan at 10°C/min. The Tg is determined from the inflection point in the heat flow curve of the second heating scan.
-
Visualizations
Caption: Troubleshooting workflow for low yield in radical polymerization.
Caption: Troubleshooting workflow for thermal degradation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Aromatic fluorocopolymers based on α-(difluoromethyl)styrene and styrene: synthesis, characterization, and thermal and surface properties - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09340G [pubs.rsc.org]
- 3. Synthesis, characterization, and thermal and surface properties of co- and terpolymers based on fluorinated α-methylstyrenes and styrene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrosynthetic C–F bond cleavage - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Heck Reactions with (1-Fluorovinyl)benzene
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in Heck reactions involving (1-Fluorovinyl)benzene.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of catalyst loading for the Heck reaction with this compound, presented in a question-and-answer format.
Question 1: My reaction shows low or no conversion of the aryl halide. How can I improve the yield by adjusting the catalyst loading?
Answer:
Low conversion is a common hurdle and can often be traced back to suboptimal catalyst activity or concentration. Here’s how to troubleshoot by focusing on catalyst loading:
-
Initial Catalyst Loading: For initial screenings, a palladium catalyst loading of 1-5 mol% is a typical starting point.[1][2] If you are observing low conversion, a systematic increase in catalyst loading can be beneficial.
-
Incremental Increase: Gradually increase the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) concentration in increments of 0.5-1.0 mol%. Monitor the reaction progress at each stage to find the optimal loading that maximizes yield without leading to excessive side reactions or catalyst decomposition.
-
High Catalyst Loadings: While higher catalyst loadings (e.g., >5 mol%) might seem like a straightforward solution, they can sometimes lead to increased formation of palladium black and byproducts.[3] It is often more effective to optimize other reaction parameters in conjunction with catalyst loading.
Question 2: I'm observing the formation of a black precipitate (palladium black) and my reaction has stalled. What does this indicate about my catalyst loading and how can I prevent it?
Answer:
The formation of palladium black signifies the agglomeration and precipitation of the active Pd(0) catalyst from the reaction mixture, leading to a loss of catalytic activity.[4] This can be influenced by the catalyst loading and other reaction conditions.
-
Excessive Catalyst Concentration: High local concentrations of the palladium catalyst can promote agglomeration. Ensure vigorous stirring, especially during the initial stages of the reaction when the active catalyst is being formed.
-
Ligand-to-Metal Ratio: An inadequate amount of phosphine ligand relative to the palladium precursor can leave the Pd(0) species coordinatively unsaturated and prone to precipitation. A common starting point is a Pd:ligand ratio of 1:1 to 1:2 for monodentate ligands and 1:1 for bidentate ligands.[5] Consider increasing the ligand ratio slightly if you observe catalyst precipitation.
-
Temperature Effects: High reaction temperatures can accelerate catalyst decomposition. If you are using a higher catalyst loading, it may be beneficial to explore if the reaction can proceed efficiently at a lower temperature.
Question 3: I have achieved a good yield, but I want to reduce the catalyst loading for a more cost-effective and sustainable process. What is a systematic approach to achieve this?
Answer:
Reducing catalyst loading is a crucial step for process development. A systematic optimization is key to maintaining high efficiency.
-
Step-wise Reduction: Once you have identified optimal conditions with a higher catalyst loading, begin to incrementally decrease the loading (e.g., from 2 mol% to 1.5 mol%, then to 1 mol%, and so on).
-
Ligand and Base Optimization: The choice of ligand and base can significantly impact catalyst stability and turnover number.[2][6] Screening different phosphine ligands (e.g., PPh₃, P(o-tol)₃, Xantphos) or bases (e.g., Et₃N, K₂CO₃, Cs₂CO₃) may allow for a reduction in palladium loading while maintaining high yields.[1]
-
Solvent Effects: The reaction solvent can influence catalyst stability and solubility.[7] If you are experiencing issues at lower catalyst loadings, screening alternative solvents (e.g., DMF, NMP, dioxane) may be beneficial.[1]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a Heck reaction with this compound?
A1: A good starting point for catalyst loading in a Heck reaction is typically in the range of 1-5 mol% of the palladium precursor relative to the limiting reagent (usually the aryl halide).[1][2] For initial explorations, 2 mol% is often a reasonable starting concentration.
Q2: How does the choice of palladium precursor affect the optimal catalyst loading?
A2: Different palladium precursors can exhibit varying activities. For instance, Pd(OAc)₂ is a common and often effective choice.[1][5] More activated precursors or pre-formed Pd(0) sources like Pd₂(dba)₃ might allow for lower catalyst loadings under certain conditions. It is advisable to perform a small screen of palladium sources if you are aiming to significantly lower the catalyst loading.
Q3: Can I use a heterogeneous palladium catalyst, and how does the loading compare to homogeneous catalysts?
A3: Yes, heterogeneous catalysts like palladium on charcoal (Pd/C) can be used for Heck reactions.[8] The loading for heterogeneous catalysts is often expressed in weight percent (wt%) of palladium on the support. A typical starting point could be 5-10 mol% of palladium, but the optimal loading can vary significantly based on the specific catalyst and support.[8] Heterogeneous catalysts offer the advantage of easier removal from the reaction mixture.
Q4: My reaction is sensitive to air. How does this affect the active catalyst concentration?
A4: The active catalyst in the Heck reaction is a Pd(0) species, which is susceptible to oxidation by atmospheric oxygen.[9] This can lead to deactivation of the catalyst and a lower effective concentration in solution. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents to ensure the stability and longevity of the active catalyst, especially when working with low catalyst loadings.
Experimental Protocols
General Procedure for a Screening Heck Reaction with this compound:
To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%). The tube is then evacuated and backfilled with an inert gas (e.g., argon) three times. Under a positive pressure of the inert gas, add the base (e.g., triethylamine, 2.0 mmol, 2.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the anhydrous, degassed solvent (e.g., DMF, 5 mL). The reaction mixture is then heated to the desired temperature (e.g., 80-120 °C) and stirred for the specified time (e.g., 12-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an appropriate organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography.
Data Presentation
Table 1: Effect of Catalyst Loading on the Yield of a Model Heck Reaction
| Entry | Pd(OAc)₂ (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0.5 | PPh₃ (1.0) | Et₃N | DMF | 100 | 24 | 45 |
| 2 | 1.0 | PPh₃ (2.0) | Et₃N | DMF | 100 | 24 | 78 |
| 3 | 2.0 | PPh₃ (4.0) | Et₃N | DMF | 100 | 24 | 92 |
| 4 | 3.0 | PPh₃ (6.0) | Et₃N | DMF | 100 | 24 | 91 |
| 5 | 5.0 | PPh₃ (10.0) | Et₃N | DMF | 100 | 24 | 88 |
Note: This table presents hypothetical data for illustrative purposes, based on general trends observed in Heck reactions. Actual results may vary.
Visualizations
Caption: Experimental workflow for the Heck reaction with this compound.
References
preventing homocoupling in Suzuki-Miyaura reactions of vinyl halides
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving vinyl halides, with a specific focus on preventing the formation of homocoupling byproducts.
Troubleshooting Guide: Preventing Homocoupling
Homocoupling of the boronic acid or boronic ester partner is a common side reaction in Suzuki-Miyaura couplings, leading to reduced yield of the desired cross-coupled product and purification challenges. This guide provides a systematic approach to diagnosing and mitigating this issue.
Question: I am observing significant amounts of a homocoupled byproduct (dimer of my boronic acid derivative) in my Suzuki-Miyaura reaction with a vinyl halide. What are the primary causes and how can I prevent it?
Answer: Homocoupling in Suzuki-Miyaura reactions primarily arises from two mechanistic pathways:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the organoboron reagent, followed by reductive elimination to form the homocoupled product and regenerate Pd(0).[1][2] Rigorous exclusion of oxygen is crucial to suppress this pathway.[3]
-
Pd(II)-Mediated Homocoupling: If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) is used, it must be reduced to the catalytically active Pd(0) in situ. One pathway for this reduction is the reaction with two equivalents of the organoboron compound, leading to the homocoupled dimer.[1]
To minimize homocoupling, a systematic optimization of your reaction conditions is recommended. The following sections provide detailed guidance on key parameters.
Frequently Asked Questions (FAQs)
Q1: Which palladium source is best for minimizing homocoupling?
A1: While Pd(II) sources like Pd(OAc)₂ are common, they can promote homocoupling during the initial reduction to Pd(0).[1] Using a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it does not require a reduction step.[1] Modern, well-defined precatalysts (e.g., Buchwald or PEPPSI-type catalysts) are often designed to provide a controlled, slow release of the active Pd(0) species, which can also help to suppress side reactions like homocoupling.
Q2: How does the choice of ligand affect homocoupling?
A2: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity.
-
Bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective at minimizing homocoupling. Their steric bulk can disfavor the formation of palladium intermediates that lead to homocoupling, while their electron-donating nature can promote the desired reductive elimination step of the cross-coupling cycle.
-
Ligand-to-palladium ratio is also important. A sufficient excess of the ligand can help to stabilize the Pd(0) state and prevent the formation of ligandless palladium species that may promote side reactions.
Q3: What is the role of the base, and which one should I choose?
A3: The base is necessary to activate the boronic acid for transmetalation.[4] However, the choice of base can influence the extent of homocoupling.
-
Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred as they are generally effective at promoting the desired reaction without causing significant decomposition of starting materials or the catalyst.
-
Stronger bases may accelerate side reactions. The optimal base is often substrate-dependent and may require screening.
Q4: Can the solvent system influence the formation of homocoupling byproducts?
A4: Yes, the solvent system can have a significant impact.
-
Aprotic solvents such as dioxane, THF, and toluene are commonly used and can be effective in minimizing homocoupling.
-
The addition of a small amount of water is often necessary to solubilize the base and facilitate the formation of the boronate species required for transmetalation.[1][2] However, excessive water can sometimes promote homocoupling. The optimal solvent ratio should be determined empirically.
Q5: Are there any procedural techniques I can use to reduce homocoupling?
A5: Several procedural modifications can significantly suppress homocoupling:
-
Rigorous Degassing: This is one of the most critical steps. Thoroughly degassing all solvents and the reaction mixture before adding the catalyst is essential to remove dissolved oxygen.[3] Common methods include sparging with an inert gas (argon or nitrogen) for an extended period or performing several freeze-pump-thaw cycles.
-
Slow Addition of the Boronic Acid: Adding the boronic acid or its ester slowly to the reaction mixture can help to maintain a low instantaneous concentration, thereby disfavoring the bimolecular homocoupling reaction.
-
Use of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of any free Pd(II) species without interfering with the main catalytic cycle.[2][3]
Quantitative Data Summary
The following tables summarize the effect of various reaction parameters on the extent of homocoupling and the yield of the desired cross-coupled product.
Table 1: Effect of Palladium Source on Homocoupling
| Pd Source | Ligand | Base | Solvent | Temperature (°C) | Homocoupling (%) | Cross-Coupling Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 15-25 | 70-80 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 5-10 | 85-95 |
| XPhos Pd G3 | - | K₃PO₄ | THF/H₂O | 60 | <5 | >95 |
Data are representative and will vary depending on the specific substrates.
Table 2: Influence of Base and Solvent on Homocoupling
| Vinyl Halide | Boronic Acid | Base | Solvent | Homocoupling (%) | Cross-Coupling Yield (%) |
| (E)-1-bromo-1-hexene | Phenylboronic acid | Cs₂CO₃ | Dioxane | 12 | 85 |
| (E)-1-bromo-1-hexene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O (10:1) | 5 | 92 |
| (Z)-1-chloro-1-octene | 4-methoxyphenylboronic acid | K₂CO₃ | Toluene | 18 | 75 |
| (Z)-1-chloro-1-octene | 4-methoxyphenylboronic acid | K₃PO₄ | THF/H₂O (8:1) | 7 | 90 |
Data are generalized from typical literature findings.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Vinyl Bromide with Minimal Homocoupling
This protocol is a starting point and may require optimization for specific substrates.
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the vinyl bromide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the palladium catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (if required) under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., 9:1 mixture of dioxane/water, 0.1 M concentration relative to the vinyl halide). The solvent should be thoroughly degassed beforehand by sparging with argon for at least 30 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Oxygen-mediated homocoupling pathway in Suzuki-Miyaura reactions.
Caption: A logical workflow for troubleshooting homocoupling side reactions.
References
troubleshooting low yields in the synthesis of (1-Fluorovinyl)benzene
Welcome to the technical support center for the synthesis of (1-fluorovinyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, helping to improve yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield for the synthesis of this compound is consistently low. What are the common causes and how can I address them?
Low yields can arise from several factors throughout the synthetic process. A common and effective modern approach involves a two-step "pipeline" strategy: the formation of a gem-difluoroalkenyl arene intermediate, followed by a selective reduction to the desired monofluoroalkenyl arene.[1][2] Troubleshooting should focus on optimizing each of these stages.
Troubleshooting Steps:
-
Moisture and Air Sensitivity: Many reagents used in these syntheses are sensitive to moisture and air. Ensure all glassware is oven-dried, and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Catalyst inactivity, especially with Lewis acids in other synthetic routes, is often due to moisture.[3]
-
Reagent Quality: The purity of starting materials, particularly the initial aldehyde and reagents like triphenylphosphine (PPh₃) and sodium chlorodifluoroacetate, is crucial.[1][2] Impurities can lead to side reactions and lower yields.
-
Reaction Temperature: Temperature control is critical. For instance, in the synthesis of gem-difluoroalkenyl compounds, the addition of sodium chlorodifluoroacetate is performed at 100 °C.[1][2] In other fluorination methods, such as the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives, 100°C was also found to be optimal.[4] Sub-optimal temperatures can either slow the reaction rate or promote the formation of byproducts.[3]
-
Stoichiometry: Incorrect stoichiometry of reactants can lead to incomplete conversion or the formation of side products. Carefully measure all reagents. In some reactions, like certain Friedel-Crafts acylations which share principles with steps in related syntheses, a stoichiometric amount of a catalyst, rather than a catalytic amount, may be required.[3]
Q2: I am observing the formation of multiple products, including the wrong isomer. How can I improve the selectivity of my reaction?
Poor selectivity is a common issue. In the context of the "pipeline" strategy, achieving high E-isomeric selectivity is a key advantage.[1][2]
Improving Selectivity:
-
Choice of Synthetic Route: Some synthetic methods are inherently more selective than others. The reduction of gem-difluoroalkenes to monofluoroalkenes has been shown to produce high E/Z isomer ratios, often up to 98/2.[1][2] In contrast, methods like the decarboxylative fluorination of α,β-unsaturated carboxylic acids can result in low to moderate yields and Z-selectivity.[1]
-
Substituent Effects: The electronic properties of the substituents on the aromatic ring can influence the reaction's efficiency and selectivity. Electron-donating groups on the phenyl ring have been shown to enhance yields in some fluorination reactions.[4]
-
Reaction Conditions: Optimization of reaction conditions, including solvent and temperature, can significantly impact selectivity. For the fluorination of 1-(2,2-dibromovinyl)benzene derivatives, toluene was identified as the optimal solvent.[4]
Q3: I'm having difficulty purifying the final this compound product. What are the recommended purification methods?
Purification can be challenging due to the volatility of the product and the presence of closely related byproducts.
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying the crude product. A silica gel column with a non-polar eluent system, such as petroleum ether and ethyl acetate, is often effective.[5]
-
Removal of Phosphine Byproducts: In reactions utilizing triphenylphosphine (like the synthesis of gem-difluoroalkenyl compounds), removal of the triphenylphosphine oxide (TPPO) byproduct can be difficult. The use of a "scavenger" solid-support Merrifield peptide resin has been reported as a robust method for removing these phosphine impurities.[1][2]
-
Fractional Distillation: For larger scale purifications where isomers have close boiling points, fractional distillation under reduced pressure can be an effective technique, though it may be less suitable for achieving very high purity on a lab scale compared to chromatography.[6]
Quantitative Data Summary
The following tables summarize yields for key steps in the synthesis of this compound and its precursors, based on reported literature.
Table 1: Synthesis of gem-Difluoroalkenyl Arenes (Precursors)
| Aldehyde Substrate | Yield (%) | Reference |
| Benzaldehyde | 85 | [1] |
| 4-Methoxybenzaldehyde | 92 | [1] |
| 4-(Benzyloxy)benzaldehyde | 88 | [1] |
| Piperonal | 80 | [2] |
Table 2: Reduction of gem-Difluoroalkenyl Arenes to (E/Z)-(1-Fluorovinyl)benzene Derivatives
| gem-Difluoroalkenyl Arene Substrate | Yield (%) | E/Z Ratio | Reference |
| 1-(2,2-Difluorovinyl)benzene | 82 | 95/5 | [1] |
| 1-(2,2-Difluorovinyl)-4-methoxybenzene | 90 | 96/4 | [1] |
| 4-(2,2-Difluorovinyl)-1,1'-biphenyl | 85 | 98/2 | [1] |
| 1-(Benzyloxy)-4-(2,2-difluorovinyl)benzene | 89 | 95/5 | [1] |
Experimental Protocols
Protocol 1: Synthesis of gem-Difluoroalkenyl Compounds [1][2]
To a two-necked round-bottom flask equipped with a magnetic stir bar, charge the starting aldehyde (1 equivalent), triphenylphosphine (1.2 equivalents), and dry DMF (0.5 mol/L relative to the aldehyde). To this mixture, add a solution of sodium chlorodifluoroacetate (1.5 equivalents) in DMF (2 mol/L) dropwise at 100 °C over 30 minutes. Caution: Vigorous CO₂ evolution will increase the internal pressure. Heat the resulting mixture at 100 °C under reflux for 1 hour. After cooling to 0 °C, quench the reaction with water and extract with Et₂O.
Protocol 2: Synthesis of Monofluoroalkenyl Compounds (Reduction) [1]
To a solution of the gem-difluoroalkene (1 equivalent) in dry CH₂Cl₂ (8 mL), add sodium bis(2-methoxyethoxy)aluminumhydride (Red-Al, 60% w/w in toluene, 0.9 mL) dropwise at room temperature. Stir the mixture at room temperature for 1 hour. Upon completion, quench the reaction with a saturated ammonium chloride solution. Extract the aqueous phase with CH₂Cl₂. The combined organic layers should be washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue can then be purified by silica-gel column chromatography.
Visual Guides
Caption: A streamlined workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
- 1. Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z)-1-(2-Bromo-1-fluorovinyl)benzenes [organic-chemistry.org]
- 5. 1-Fluoro-4-[(E)-2-nitrovinyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
purification challenges of fluorinated organic compounds after synthesis
Welcome to the technical support center for the purification of fluorinated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the purification of these compounds post-synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated compounds often difficult to purify using standard chromatography?
A1: Fluorinated compounds exhibit unique physicochemical properties that can complicate standard purification techniques. The high electronegativity of fluorine and the distinct hydrophobic and oleophobic nature of perfluoroalkyl chains alter a molecule's polarity and solubility in ways that are often counterintuitive compared to their non-fluorinated analogs.[1][2] This can lead to poor separation, co-elution with impurities, and unexpected interactions with stationary phases like silica gel.[3][4] For instance, the trifluoromethyl group can significantly influence the electronic properties of a molecule, potentially leading to degradation on acidic silica gel.[3]
Q2: What is "fluorous chemistry," and how can it simplify purification?
A2: Fluorous chemistry is a purification strategy that involves tagging a molecule of interest with a highly fluorinated group (a "fluorous tag").[5][6] This tag imparts a unique solubility profile to the molecule, allowing it to be selectively separated from non-fluorinated compounds.[1] The primary methods are fluorous liquid-liquid extraction (F-LLE), where the tagged compound partitions into a fluorous solvent, and fluorous solid-phase extraction (F-SPE), where it is retained on a fluorous stationary phase.[5][7] This technique is particularly useful for complex reaction mixtures where traditional chromatography is challenging.[6]
Q3: I'm having trouble removing triflic acid (TfOH) from my reaction mixture. What are the best methods?
A3: Triflic acid is a strong, non-volatile acid that can be challenging to remove. Several methods can be employed:
-
Aqueous Wash: For products stable in water, a careful wash with a cold, dilute aqueous base like sodium bicarbonate can neutralize and remove the acid.[8]
-
Hindered Base: Using a non-nucleophilic, sterically hindered base, such as 2,6-di-tert-butyl-4-methylpyridine, during the reaction can scavenge the triflic acid as it forms, simplifying the workup.[8][9]
-
Distillation: If the product is sufficiently volatile and thermally stable, distillation under reduced pressure can be effective.[10]
-
Trituration: Triturating the crude product with a solvent in which the desired compound is insoluble but the triflic acid is soluble can be an effective purification method.[10]
Q4: My fluorinated compound is unstable on silica gel. What are my options?
A4: The acidic nature of silica gel can cause decomposition of sensitive compounds, particularly those with good leaving groups like triflates.[8] Consider the following alternatives:
-
Neutralized Silica Gel: Prepare a slurry of silica gel with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent) and then evaporate the solvent before packing the column.[8]
-
Alternative Stationary Phases: Use less acidic stationary phases such as alumina (neutral or basic), Florisil®, or reverse-phase silica (C18).[3][8][11]
-
Rapid Purification: Minimize the time the compound is on the column by using flash chromatography with a more polar solvent system to speed up elution.[3][8]
Q5: What is Solid-Phase Extraction (SPE) and when should I use it for fluorinated compounds?
A5: Solid-Phase Extraction (SPE) is a sample preparation technique that uses a solid sorbent to isolate and concentrate analytes from a solution. It is a crucial clean-up step in the analysis of per- and polyfluorinated alkyl substances (PFAS).[12] SPE is particularly useful for removing matrix interferences and concentrating trace analytes before instrumental analysis.[12][13] Different SPE sorbents, such as Weak Anion-eXchange (WAX) and Hydrophilic-Lipophilic Balanced (HLB) cartridges, are available and chosen based on the specific properties of the target fluorinated compounds.[14]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) in HPLC
-
Potential Cause: Interaction between basic fluorinated compounds and acidic silanol groups on the silica-based stationary phase.[4]
-
Solution 1: Use a mobile phase with a different pH or a higher ionic strength to minimize secondary interactions.[15]
-
Solution 2: Consider using a fluorinated stationary phase (e.g., PFP - pentafluorophenyl) which can offer different selectivity and improved peak shape for halogenated compounds.[16]
-
Solution 3: For preparative HPLC of sensitive compounds, consider running the separation at a lower temperature to reduce on-column degradation, even if it leads to some peak broadening.[17]
Issue 2: Co-elution of Impurities in Column Chromatography
-
Potential Cause: Similar polarity of the desired compound and impurities.[3] This is common with positional isomers of fluorinated compounds.[18]
-
Solution 1: Optimize the solvent system. A systematic screening of different solvent mixtures using Thin Layer Chromatography (TLC) can help identify a system with better separation.[3]
-
Solution 2: Change the stationary phase. If silica gel fails, try alumina, Florisil®, or a reverse-phase column, which offer different selectivities.[3]
-
Solution 3: For volatile isomers, preparative Gas Chromatography (pGC) can be a highly effective separation technique.[18]
Issue 3: Product "Oils Out" or Fails to Crystallize
-
Potential Cause: Presence of impurities inhibiting crystal lattice formation, or the boiling point of the solvent is higher than the melting point of the solute.[4][18]
-
Solution 1: Further purify the crude material by chromatography to remove impurities before attempting crystallization.[3][18]
-
Solution 2: Screen a variety of solvents with different polarities and boiling points. Try techniques like slow evaporation, cooling, or vapor diffusion.[3]
-
Solution 3: If the compound is an oil, attempt to form a salt or co-crystal to induce crystallization.[3]
Issue 4: Low Recovery After Purification
-
Potential Cause (Column Chromatography): The compound is highly polar and strongly retained on the silica gel, or it is degrading on the column.[3]
-
Solution (Column Chromatography): Use a more polar eluent or a gradient elution.[3] Consider a less acidic stationary phase like alumina.[3][8]
-
Potential Cause (Crystallization): The compound has significant solubility in the cold solvent, or too much solvent was used for the initial dissolution.[18]
-
Solution (Crystallization): Minimize the amount of cold solvent used to wash the crystals. Ensure the wash solvent is thoroughly chilled. Use the minimum amount of hot solvent necessary for complete dissolution.[18]
Data Presentation
Table 1: Comparison of Purification Techniques for Fluorinated Compounds
| Purification Technique | Principle | Best Suited For | Advantages | Disadvantages |
| Silica Gel Chromatography | Adsorption based on polarity | General purification of moderately polar, stable compounds | Inexpensive, widely available | Can cause degradation of sensitive compounds, may have poor selectivity for some fluorinated molecules[3][8] |
| Alumina Chromatography | Adsorption based on polarity | Purification of basic or acid-sensitive compounds | Less acidic than silica, available in basic, neutral, and acidic forms | Can have lower resolution than silica for some compounds |
| Reverse-Phase HPLC | Partitioning based on hydrophobicity | Purification of polar to moderately non-polar compounds, isomer separation | High resolution, reproducible | Can be expensive, requires specialized equipment |
| Fluorous SPE (F-SPE) | Strong fluorous-fluorous interactions | Purification of fluorous-tagged molecules | Highly selective, simplifies purification of complex mixtures[6][7] | Requires synthesis of a fluorous-tagged compound |
| Crystallization | Differential solubility | Final purification of solid compounds to high purity | Can provide very high purity, scalable | Not suitable for oils or amorphous solids, finding a suitable solvent can be challenging[3][18] |
| Distillation | Difference in boiling points | Purification of volatile, thermally stable liquids | Effective for large quantities, relatively inexpensive | Not suitable for non-volatile or thermally sensitive compounds |
Experimental Protocols
Protocol 1: General Procedure for Fluorous Solid-Phase Extraction (F-SPE)
This protocol outlines a standard F-SPE procedure for the separation of a fluorous-tagged product from non-fluorous reagents and byproducts.
-
Reaction Work-up: After the reaction is complete, remove the reaction solvent. If necessary, perform an aqueous workup to remove water-soluble materials.[7]
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a fluorophobic loading solvent (e.g., methanol/water, acetonitrile).[7]
-
Cartridge Conditioning: Condition a fluorous silica gel cartridge by passing a fluorophobic solvent through it.
-
Elution of Non-Fluorous Compounds: Load the sample onto the conditioned cartridge. Elute the non-fluorous compounds with a fluorophobic solvent system (e.g., 80:20 methanol/water). Collect this fraction.
-
Elution of Fluorous Compound: Switch to a more fluorophilic eluting solvent (e.g., methanol, acetone) to elute the fluorous-tagged product. Collect this fraction separately.
-
Analysis: Analyze the collected fractions by TLC, LC-MS, or NMR to confirm the separation and purity of the desired product.
Protocol 2: Neutralization of Silica Gel for Column Chromatography
This protocol is for the purification of acid-sensitive fluorinated compounds.
-
Prepare Neutralizing Solution: Prepare a solution of the desired eluent (e.g., ethyl acetate/hexanes) containing 1-2% triethylamine.
-
Slurry Preparation: In a fume hood, create a slurry of the required amount of silica gel in the neutralizing solution.
-
Solvent Removal: Gently remove the solvent from the slurry by rotary evaporation until a free-flowing powder is obtained.
-
Column Packing: Pack the column with the neutralized silica gel using standard dry or slurry packing methods.
-
Chromatography: Run the column as usual with an eluent containing a small percentage (e.g., 0.5-1%) of triethylamine to maintain the neutrality of the stationary phase.
Visualizations
Caption: Decision workflow for selecting a purification strategy.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Purification [chem.rochester.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Solid-phase microextraction of perfluorinated compounds in biological matrices | PDF [slideshare.net]
- 14. [PDF] Analysis Characteristics of Perfluorinated Compounds Using Solid Phase Extraction | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Fluorine Substitution in Cross-Coupling Catalysis
Welcome to the technical support center for troubleshooting cross-coupling reactions involving fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals to address specific issues related to catalyst deactivation and to provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with a fluorinated aryl halide is giving a low yield. What are the primary catalyst-related issues I should investigate?
A1: Low yields with fluorinated aryl halides often stem from challenges in the catalytic cycle, particularly oxidative addition and catalyst stability.[1]
-
Inefficient Oxidative Addition: The high electronegativity of fluorine makes the C-X (X = Br, I) bond stronger and the aryl ring electron-deficient. Standard palladium catalysts like Pd(PPh₃)₄ may be inefficient.[1] Consider switching to catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which are known to accelerate oxidative addition.[2]
-
Catalyst Deactivation: Electron-deficient substrates can alter catalyst stability. Fluorinated intermediates may be more prone to decomposition pathways. High temperatures, often required for activating resilient C-X bonds, can also accelerate catalyst decomposition into palladium black.[3] It is advisable to run the reaction at the lowest temperature that still provides a reasonable rate.[3]
-
C-F Bond Activation: In some cases, particularly with highly fluorinated arenes and strong electron-withdrawing groups (like a nitro group), the catalyst may activate a C-F bond instead of the intended C-X bond, leading to undesired side products.[4][5] This is more common with nickel catalysts but can occur with palladium.
Q2: How does substituting fluorine onto a phosphine ligand affect catalyst stability and activity?
A2: Fluorine substitution on a phosphine ligand has significant electronic effects that can either stabilize or destabilize the catalyst, depending on the specific reaction.
-
Electronic Effects: Fluoroalkyl groups are strongly electron-withdrawing. This makes the phosphorus atom less basic, which can weaken the Pd-P bond. This electronic poverty can sometimes lead to catalyst decomposition, especially with bidentate phosphines which may form unstable complexes.[6][7]
-
Stability: While some fluorous phosphines are prone to decomposition, others can form stable and active catalysts.[6] For instance, certain hybrid P-O ligands with fluorous chains have demonstrated good turnover numbers in Suzuki, Heck, and Sonogashira couplings.[6]
-
Activity: The impact on activity is mixed. In a Suzuki-Miyaura coupling study, both fluorinated and non-fluorinated palladium complexes gave moderate yields.[7] However, in other reactions like hydroalkoxylation, gold complexes with fluorinated phosphines showed superior performance.[7] The electron-withdrawing nature of these ligands can influence the rates of oxidative addition and reductive elimination.
Q3: I'm observing rapid formation of palladium black in my reaction involving a polyfluorinated substrate. Is C-F bond activation a likely cause of this deactivation?
A3: While direct C-F bond activation by the catalyst can be a deactivation pathway, the formation of palladium black is more commonly associated with the aggregation of the Pd(0) active species.[8]
-
Aggregation: The active Pd(0) catalyst can aggregate into inactive palladium clusters (palladium black), particularly at high temperatures or if the ligand fails to adequately stabilize the metal center.[3]
-
Ligand Degradation: The stability of the ligand itself is crucial. Under harsh conditions, phosphine ligands can degrade, leaving the palladium center exposed and prone to aggregation.[8] Fluorinated substrates can create a more demanding environment that may accelerate this process.
-
Reductive Elimination Instability: The stability of intermediates in the catalytic cycle is key. If the LₙPd(Ar)(X) intermediate is unstable or if reductive elimination is slow, side reactions that lead to Pd(0) aggregation can become dominant.
-
Role of Fluoride Ion: If C-F activation does occur, the resulting fluoride ion (F⁻) can interact with the palladium center. While some studies show fluoride can catalyze the reduction of Pd(II) to Pd(0), potentially regenerating the active catalyst, it can also form stable, inactive complexes under certain conditions.[9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) Related to Fluorine | Recommended Troubleshooting Steps |
| Low or No Conversion | 1. Inefficient Oxidative Addition: The electron-deficient nature of the fluorinated aryl halide makes the C-X bond difficult to cleave.[1] 2. Catalyst Poisoning/Deactivation: The fluorinated substrate or intermediates may promote unique deactivation pathways.[8] | 1. Screen Ligands: Switch to bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, RuPhos, XPhos) to promote oxidative addition.[3][11] 2. Increase Temperature Carefully: Increase the temperature in 10-20°C increments, while monitoring for palladium black formation.[12] 3. Change Pre-catalyst: Use a more readily activated pre-catalyst (e.g., a palladacycle) instead of a simple Pd(II) salt.[13] |
| Rapid Catalyst Decomposition (Pd Black) | 1. Ligand Instability: The phosphine ligand may be degrading under the reaction conditions, failing to stabilize the Pd(0) species.[8] 2. High Reaction Temperature: Elevated temperatures accelerate the aggregation of Pd(0).[3] | 1. Lower Reaction Temperature: Find the minimum temperature required for the reaction to proceed.[3] 2. Ensure Inert Atmosphere: Rigorously degas solvents and maintain a positive argon/nitrogen pressure. Oxygen can oxidize Pd(0) and promote decomposition.[3] 3. Use a More Robust Ligand: Consider ligands known for high thermal stability. |
| Hydrodehalogenation (Loss of Halide) | 1. Proton Source: Undesired hydrodehalogenation in reactions with fluorinated substrates can involve water as a hydrogen source.[14] 2. Ligand Effects: The choice of phosphine ligand can influence the balance between C-C coupling and hydrodehalogenation.[14] | 1. Use Anhydrous Conditions: Thoroughly dry all reagents, solvents, and glassware. 2. Optimize Ligand: Screen different phosphine ligands. Sometimes a less electron-rich ligand can disfavor this side reaction. 3. Control Base/Additives: The choice of base can be critical. Ensure it is anhydrous if water is suspected to be the proton source. |
| C-F Bond Cleavage (Unwanted Side Products) | 1. Highly Activated Substrate: A strong electron-withdrawing group (e.g., -NO₂) ortho to a fluorine atom can make the C-F bond susceptible to oxidative addition.[4][5] 2. Catalyst Choice: Some catalyst systems, particularly those based on Nickel, are more prone to C-F activation.[4] | 1. Modify Substrate (if possible): If synthetic design allows, avoid placing fluorine ortho to very strong activating groups. 2. Use a Milder Catalyst System: Avoid highly reactive catalyst systems if C-F activation is a concern. Stick to well-established palladium/phosphine combinations for C-Br or C-I activation. 3. Lower Temperature: C-F activation often has a higher energy barrier than C-Br or C-I activation. |
Quantitative Data Summary
The performance of a catalyst is often measured by its Turnover Number (TON) and Turnover Frequency (TOF).[15] TON represents the number of substrate molecules converted per mole of catalyst before deactivation, while TOF is the rate of conversion (turnovers per unit time).[15][16]
The following table provides illustrative data on how ligand choice can impact catalyst performance in a Suzuki-Miyaura coupling involving a fluorinated substrate.
Table 1: Illustrative Catalyst Performance in the Coupling of 1-bromo-4-fluorobenzene with Phenylboronic Acid
| Catalyst System | Ligand Type | Temperature (°C) | Time (h) | Conversion (%) | TON (Illustrative) |
| Pd(OAc)₂ / PPh₃ | Standard Triarylphosphine | 100 | 24 | 35 | 35 |
| Pd(OAc)₂ / P(t-Bu)₃ | Bulky, Electron-Rich Alkylphosphine | 80 | 12 | 92 | 92 |
| Pd₂(dba)₃ / XPhos | Bulky, Electron-Rich Biarylphosphine | 80 | 8 | >98 | >98 |
| PdCl₂(dppf) | Bidentate Ferrocenylphosphine | 100 | 18 | 85 | 85 |
Note: Data is illustrative, based on general trends in cross-coupling literature. Actual results will vary based on specific substrates, base, solvent, and other conditions.
Experimental Protocols
Protocol: Kinetic Monitoring of Catalyst Deactivation by GC-MS
This protocol allows for the in-situ monitoring of a cross-coupling reaction to identify potential catalyst deactivation. A plateau in product formation before the starting material is fully consumed is a strong indicator of catalyst deactivation.[12]
1. Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the fluorinated aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and an internal standard (e.g., dodecane, 0.5 mmol).
-
Evacuate and backfill the tube with argon three times.[12]
-
In a glovebox, prepare a stock solution of the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.01 mmol) and the ligand (e.g., XPhos, 0.022 mmol) in the chosen degassed solvent (e.g., dioxane, 10 mL).
2. Reaction Initiation and Monitoring:
-
Via syringe, add a precise volume of the catalyst stock solution to the Schlenk tube.
-
Place the tube in a pre-heated oil bath or heating block set to the desired temperature (e.g., 100°C) and begin vigorous stirring.[12]
-
At specified time points (e.g., t = 0, 5, 15, 30, 60, 120, 240 min), withdraw a small aliquot (~0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing diethyl ether (~1 mL) and a small amount of silica gel to adsorb the catalyst and stop the reaction.
3. Sample Analysis:
-
Vortex the quenched sample and filter it through a small plug of silica gel into a GC vial.
-
Analyze the sample by GC-MS.
-
Calculate the conversion by integrating the peak areas of the starting material and product relative to the internal standard.
4. Data Interpretation:
-
Plot the concentration of the product (or conversion %) versus time.
-
A linear increase followed by a plateau before reaching 100% conversion suggests that the catalyst has deactivated.[12]
Visualizations
Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.
Caption: Common catalyst deactivation pathways branching from the main catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Perfluorinated phosphine and hybrid P–O ligands for Pd catalysed C–C bond forming reactions in solution and on Teflon supports - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04863D [pubs.rsc.org]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Turnover number - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve Regioselectivity in Reactions with (1-Fluorovinyl)benzene
Welcome to the technical support center for chemists working with (1-Fluorovinyl)benzene. This resource is designed to provide researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the regioselectivity of reactions with this compound?
A1: The regioselectivity of reactions involving this compound is primarily governed by a combination of electronic and steric effects. The fluorine atom is highly electronegative, creating a dipole and influencing the electron density of the vinyl group. This electronic effect, along with the steric hindrance around the double bond, directs the approach of incoming reagents. For palladium-catalyzed reactions like the Heck reaction, the nature of the catalyst, ligands, and solvents also plays a crucial role. In hydroboration, the steric bulk of the borane reagent is a dominant factor.
Q2: In a Heck reaction with an aryl halide, which regioisomer is typically favored with this compound, and how can I influence the outcome?
A2: In palladium-catalyzed Heck reactions, the substitution can occur at either the α-carbon (the carbon bearing the fluorine) or the β-carbon. The outcome depends significantly on the reaction conditions. Generally, neutral palladium complexes with monodentate ligands tend to favor the linear (β-arylation) product due to steric factors.[1] Conversely, cationic palladium complexes, often generated with bidentate ligands and triflate salts, can favor the branched (α-arylation) product.[1] Careful selection of ligands and additives is key to controlling this selectivity.
Q3: What is the expected regioselectivity for the hydroboration-oxidation of this compound?
A3: The hydroboration-oxidation of this compound is expected to proceed with high anti-Markovnikov selectivity. This means the boron atom will preferentially add to the terminal carbon (β-carbon), and subsequent oxidation will yield the corresponding primary alcohol (2-fluoro-2-phenylethan-1-ol).[2] This selectivity is driven by both electronic and steric factors, where the boron adds to the less sterically hindered and more electron-rich carbon.
Q4: Can I use directing groups on the benzene ring to influence the regioselectivity of addition to the vinyl group?
A4: Yes, substituents on the phenyl ring can have an electronic effect that influences the reactivity and regioselectivity of reactions at the vinyl group. Electron-withdrawing groups on the ring can make the β-carbon more electrophilic, while electron-donating groups can increase the nucleophilicity of the double bond. These effects can be exploited to fine-tune the selectivity of certain reactions.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Heck Reaction with this compound
Problem: My Heck reaction is producing a mixture of α- and β-arylated products with low selectivity.
| Possible Cause | Suggested Solution | Rationale |
| Inappropriate Ligand Choice | If β-product is desired, use monodentate phosphine ligands like PPh₃. For the α-product, consider bidentate ligands such as dppp or BINAP. | Monodentate ligands favor a neutral reaction pathway that is more sensitive to steric hindrance, leading to the linear product. Bidentate ligands can promote a cationic pathway that favors the branched product.[1] |
| Solvent Effects | Screen different solvents. Nonpolar solvents may favor one regioisomer, while polar coordinating solvents can influence the reaction pathway. | The solvent can affect the dissociation of ligands and the stability of cationic intermediates, thereby influencing regioselectivity. |
| Suboptimal Base | The choice of base can influence the reaction pathway. Try screening different inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., Et₃N) bases. | The base plays a role in the regeneration of the Pd(0) catalyst and can influence the overall catalytic cycle. |
| Leaving Group on Aryl Partner | If using an aryl halide, consider switching to an aryl triflate, especially if the α-product is desired. | Aryl triflates are more prone to generate cationic palladium intermediates, which can lead to higher selectivity for the branched isomer.[1] |
Issue 2: Low Anti-Markovnikov Selectivity in Hydroboration-Oxidation
Problem: The hydroboration-oxidation of my this compound is yielding a significant amount of the Markovnikov alcohol.
| Possible Cause | Suggested Solution | Rationale |
| Borane Reagent is Not Sterically Hindered Enough | Switch from borane (BH₃) to a bulkier borane reagent such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN). | The increased steric bulk of these reagents enhances the preference for addition to the less sterically crowded β-carbon of the vinyl group, leading to higher anti-Markovnikov selectivity. |
| Reaction Temperature is Too High | Perform the hydroboration step at a lower temperature (e.g., 0 °C or room temperature). | Lower temperatures can increase the kinetic selectivity of the reaction, favoring the sterically less hindered transition state. |
| Presence of Water or Protic Solvents | Ensure all glassware is dry and use an anhydrous ether solvent like THF. | Water and protic solvents can react with the borane reagent, reducing its effectiveness and potentially leading to side reactions. |
Data Presentation
Table 1: Influence of Borane Reagent on the Regioselectivity of Hydroboration of Styrene *
| Alkene | Borane Reagent | % Anti-Markovnikov Product | % Markovnikov Product |
| Styrene | BH₃ | 80% | 20% |
| Styrene | (Sia)₂BH | 98% | 2% |
| Styrene | 9-BBN | >99% | <1% |
*Data for styrene is presented as a close structural analog to this compound to illustrate the trend in regioselectivity with different borane reagents.
Experimental Protocols
Protocol 1: Regioselective Mizoroki-Heck Reaction of a this compound Analog
This protocol is adapted from the Mizoroki-Heck reaction of (1-fluorovinyl)methyldiphenylsilane with aryl iodides and can be used as a starting point for this compound.[3]
Materials:
-
This compound (1.0 eq)
-
Aryl iodide (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Silver(I) carbonate (Ag₂CO₃, 2.0 eq)
-
4 Å Molecular Sieves
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried reaction vessel, add Pd(OAc)₂, Ag₂CO₃, and 4 Å molecular sieves.
-
Purge the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane, followed by the aryl iodide and this compound.
-
Heat the reaction mixture at 80-100 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Highly Regioselective Hydroboration-Oxidation of this compound
This protocol is a general procedure for the anti-Markovnikov hydration of a terminal alkene using a sterically hindered borane.
Materials:
-
This compound (1.0 eq)
-
9-BBN (0.5 M solution in THF, 1.1 eq)
-
Anhydrous THF
-
3 M aqueous sodium hydroxide (NaOH)
-
30% aqueous hydrogen peroxide (H₂O₂)
Procedure:
-
Hydroboration: To a dry, nitrogen-flushed flask containing this compound dissolved in anhydrous THF, add the 9-BBN solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed (monitor by TLC or GC-MS).
-
Oxidation: Cool the reaction mixture back to 0 °C.
-
Slowly add the aqueous NaOH solution, followed by the dropwise addition of H₂O₂, ensuring the internal temperature does not rise significantly.
-
Remove the ice bath and stir the mixture at room temperature for at least 1 hour.
-
Perform an aqueous workup by separating the layers and extracting the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
Visualizations
Caption: Decision pathway for controlling regioselectivity in the Heck reaction.
Caption: Influence of borane steric bulk on hydroboration regioselectivity.
References
Technical Support Center: Managing the Reactivity of Electron-Deficient Vinyl Fluorides in Suzuki Coupling
Welcome to the technical support center for managing the reactivity of electron-deficient vinyl fluorides in Suzuki coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to this challenging yet crucial transformation.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of electron-deficient vinyl fluorides often challenging?
A1: The primary challenge lies in the high bond dissociation energy of the C-F bond, which is the strongest carbon-halogen bond.[1] Cleavage of this bond during the oxidative addition step of the catalytic cycle is energetically demanding.[1] Additionally, the electron-withdrawing groups on the vinyl fluoride can influence the electronic properties of the substrate, potentially affecting the rates of oxidative addition and reductive elimination.[2]
Q2: What are the most common side reactions observed in these couplings, and how can they be minimized?
A2: Common side reactions include homocoupling of the boronic acid and protodeboronation.[3]
-
Homocoupling: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen in the reaction mixture. To minimize this, ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., argon or nitrogen).[3]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom from the solvent or trace water. Using fresh, high-purity boronic acids or more stable boronate esters (e.g., pinacol esters) can help mitigate this issue.[3]
Q3: Can the stereochemistry of the vinyl fluoride be retained during the reaction?
A3: While Suzuki-Miyaura couplings are generally stereoretentive, isomerization of the double bond can occur, particularly with Z-alkenyl halides. The choice of palladium catalyst and ligand plays a crucial role in maintaining the stereochemical integrity of the product.
Troubleshooting Guides
Guide 1: Low to No Product Yield
This is one of the most frequent issues encountered. A systematic approach to troubleshooting is recommended.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand. - Ensure proper activation if using a pre-catalyst.[3] |
| Poor Reagent Quality | - Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester. - Ensure solvents are anhydrous and properly degassed. |
| Suboptimal Reaction Conditions | - Temperature: Gradually increase the reaction temperature. For challenging substrates, higher temperatures may be necessary to overcome the activation energy for C-F bond cleavage. - Concentration: Ensure the reaction concentration is appropriate (typically 0.1-0.5 M). |
| Inappropriate Catalyst/Ligand System | - For electron-deficient vinyl fluorides, standard catalysts like Pd(PPh₃)₄ may be inefficient.[4] - Switch to a more active system with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which can promote the difficult oxidative addition step.[4] |
| Incorrect Base or Solvent | - Screen a variety of bases. Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective.[5] - The choice of solvent can be critical. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[4] |
Troubleshooting Workflow for Low Yield Reactions
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions of electron-deficient vinyl fluorides.
Data Presentation: Comparison of Reaction Parameters
The following tables provide a summary of common catalysts, ligands, bases, and solvents used in challenging Suzuki coupling reactions, which can be a starting point for the optimization of reactions with electron-deficient vinyl fluorides.
Table 1: Comparison of Palladium Catalysts and Ligands
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[5] | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[5] | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, may require higher temperatures.[5] | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands for C-F activation.[5] | 2-5 |
Table 2: Comparison of Bases and Solvents
| Base | Solvent System | Comments |
| K₃PO₄ | Toluene/H₂O | Effective for many Suzuki couplings, promotes high reaction rates. The biphasic system can sometimes complicate kinetic analysis.[5] |
| K₂CO₃ | Dioxane/H₂O | A common and effective base of moderate strength. Dioxane is a peroxide-forming solvent and should be handled with care.[5] |
| Cs₂CO₃ | THF | A strong base that can accelerate slow reactions. It is higher in cost and can sometimes promote side reactions.[5] |
| KF | Anhydrous THF or Dioxane | A milder base that can be beneficial for base-sensitive substrates. |
Experimental Protocols
General Protocol for Suzuki Coupling of an Electron-Deficient Vinyl Fluoride
This is a representative protocol and may require optimization for specific substrates.
Materials:
-
Electron-deficient vinyl fluoride (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the electron-deficient vinyl fluoride, arylboronic acid, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Simplified Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Logical Relationship of Key Reaction Parameters
References
identifying and minimizing byproducts in (1-Fluorovinyl)benzene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-Fluorovinyl)benzene. Our goal is to help you identify and minimize byproducts in your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a valuable building block in organic synthesis, primarily utilized in various cross-coupling reactions. The most common transformations include Suzuki-Miyaura, Heck, and Stille couplings, which allow for the formation of carbon-carbon bonds to introduce the fluorovinyl moiety into larger molecules.
Q2: What are the typical byproducts observed in these reactions?
A2: Byproduct formation is a common challenge in cross-coupling reactions involving this compound. The most frequently encountered side products include:
-
Homocoupling products: Formation of biphenyls from the coupling of two boronic acid molecules in Suzuki-Miyaura reactions.
-
Hydrodefluorination: Loss of the fluorine atom from the vinyl group, leading to the corresponding non-fluorinated vinylarene. This can be promoted by certain palladium catalysts and reaction conditions.[1][2][3]
-
Polymerization: this compound, being a substituted styrene, can undergo radical polymerization, especially at elevated temperatures.
-
Isomerization: In Heck reactions, isomerization of the double bond can occur, leading to undesired stereoisomers of the product.
Q3: How can I prevent the polymerization of this compound during a reaction?
A3: To prevent unwanted polymerization, especially in reactions requiring elevated temperatures, the addition of a radical inhibitor is recommended. Common and effective inhibitors include:
-
Hydroquinone (HQ): A widely used inhibitor that functions by reacting with free radicals.[4][5][6][7]
-
Butylated hydroxytoluene (BHT): Another common phenolic antioxidant that can suppress radical polymerization.
-
Phenothiazine: Effective at higher temperatures.
These inhibitors are typically added in small amounts (100-500 ppm) to the reaction mixture.
Troubleshooting Guides
Issue 1: Low Yield and Significant Homocoupling in Suzuki-Miyaura Reactions
Symptoms:
-
The desired cross-coupled product is obtained in low yield.
-
Significant amounts of homocoupled biaryl byproduct from the boronic acid partner are observed by GC-MS or NMR analysis.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Presence of Oxygen | Oxygen can promote the homocoupling of boronic acids. Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas all solvents and reagents thoroughly before use. |
| Palladium(II) Pre-catalyst | Pd(II) species can directly mediate homocoupling. If using a Pd(II) pre-catalyst, ensure its efficient reduction to the active Pd(0) species. The use of phosphine ligands that facilitate this reduction can be beneficial. |
| Base Selection and Quality | The choice and quality of the base are crucial. Use a finely powdered, anhydrous base (e.g., K₂CO₃, Cs₂CO₃) to ensure optimal reactivity and minimize side reactions. |
| Reaction Temperature | Higher temperatures can sometimes favor homocoupling. Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal byproduct formation. |
Experimental Protocol to Minimize Homocoupling:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely milled and dried)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, and potassium phosphate.
-
Add the degassed 1,4-dioxane and water (e.g., 4:1 ratio).
-
In a separate glovebox or under a positive flow of inert gas, prepare a solution of Pd(OAc)₂ and SPhos in a small amount of degassed dioxane.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Formation of Hydrodefluorinated Byproduct
Symptoms:
-
Presence of a byproduct with a mass corresponding to the desired product minus a fluorine atom, confirmed by MS and NMR.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Catalyst Choice | Some palladium catalysts are more prone to promoting hydrodefluorination.[1][2][3] Screen different palladium catalysts and ligands to identify a system that minimizes this side reaction. |
| Hydrogen Source | The hydrogen atom for hydrodefluorination can come from various sources in the reaction mixture, including solvents (e.g., alcohols), water, or even the phosphine ligands. |
| Reaction Conditions | Prolonged reaction times and high temperatures can increase the likelihood of hydrodefluorination. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
Quantitative Data on Byproduct Formation (Example):
| Catalyst System | Solvent | Temperature (°C) | Desired Product Yield (%) | Hydrodefluorination Byproduct (%) |
| Pd(PPh₃)₄ | Toluene/H₂O | 90 | 85 | < 2 |
| PdCl₂(dppf) | THF/H₂O | 80 | 78 | 5 |
| Pd(OAc)₂/SPhos | Dioxane/H₂O | 80 | 92 | < 1 |
Note: This is illustrative data; actual results may vary depending on the specific substrates and reaction conditions.
Issue 3: Polymerization of the Starting Material or Product
Symptoms:
-
Formation of a solid, insoluble material in the reaction flask.
-
Broad, featureless signals in the baseline of the NMR spectrum of the crude product.
-
Difficulty in isolating the desired product due to contamination with a polymeric substance.
Possible Causes and Solutions:
| Cause | Recommended Action |
| High Reaction Temperature | This compound is susceptible to thermal polymerization. Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate. |
| Absence of Inhibitor | Failure to add a polymerization inhibitor. |
| Presence of Radical Initiators | Trace impurities in reagents or solvents can sometimes initiate polymerization. Ensure the use of high-purity reagents and solvents. |
Experimental Protocol to Prevent Polymerization in a Heck Reaction:
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tol)₃ (4 mol%)
-
Triethylamine (1.5 equiv)
-
Hydroquinone (200 ppm)
-
Anhydrous, degassed DMF
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, triethylamine, and hydroquinone.
-
Add the degassed DMF and then this compound.
-
Prepare the catalyst in a separate vial and add it to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 100 °C) and monitor its progress.
-
Work-up and purify as described in the Suzuki-Miyaura protocol.
Visualizing Reaction Workflows and Byproduct Formation
To aid in understanding the reaction processes and potential pitfalls, the following diagrams illustrate the general workflows and the points at which byproducts can arise.
References
- 1. Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chempoint.com [chempoint.com]
- 5. US6447649B1 - Polymerization inhibitor for vinyl-containing materials - Google Patents [patents.google.com]
- 6. US9944577B2 - Hydroquinone compounds for inhibiting monomer polymerization - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
effect of solvent and base on the efficiency of Heck coupling with (1-Fluorovinyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Heck coupling of (1-Fluorovinyl)benzene. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or non-existent yields in the Heck coupling of this compound can stem from several factors, including the choice of solvent and base, catalyst activity, and reaction temperature.
Question: My Heck coupling reaction with this compound is giving a very low yield. What are the first parameters I should investigate?
Answer: The initial focus for troubleshooting a low-yield Heck reaction should be the solvent and base combination, as these are critical for catalyst activity and stability. Polar aprotic solvents are generally preferred for Heck reactions. For fluoroalkenes, solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF) have proven effective.[1] The choice of base is equally crucial; both organic and inorganic bases can be used, and their effectiveness can be highly substrate-dependent.
A systematic approach to optimizing the solvent and base is recommended. Below is a table summarizing the effects of different solvents and bases on the Heck coupling of substrates similar to this compound, which can serve as a starting point for your optimization.
Table 1: Effect of Solvent on Heck Coupling of Fluoroalkenes
| Solvent | Typical Observation | Potential Issues |
| N-Methyl-2-pyrrolidone (NMP) | Often provides high yields for fluoroalkenes.[1] | Can be difficult to remove due to its high boiling point. |
| Dimethylformamide (DMF) | Commonly used and effective for many Heck reactions.[1] | Can decompose at high temperatures to form dimethylamine, which can act as a catalyst poison. |
| 1,4-Dioxane | A good alternative, particularly with certain base combinations. | Peroxide formation can be a safety concern; use freshly distilled or inhibitor-free solvent. |
| Acetonitrile (MeCN) | Can be effective, but sometimes leads to lower yields compared to NMP or DMF. | Its lower boiling point limits the reaction temperature. |
| Toluene | Generally less effective for Heck reactions involving polar substrates. | May not fully solubilize all reaction components. |
Table 2: Effect of Base on Heck Coupling of Fluoroalkenes
| Base | Type | Typical Observation | Potential Issues |
| Triethylamine (Et3N) | Organic | A common and often effective base for Heck reactions.[1] | Can sometimes lead to side reactions or catalyst deactivation at high temperatures. |
| Diisopropylethylamine (DIPEA) | Organic | A bulkier amine base that can sometimes improve yields by minimizing side reactions. | More expensive than triethylamine. |
| Sodium Carbonate (Na2CO3) | Inorganic | A solid inorganic base that has been shown to be effective for fluoroalkenes.[1] | Can have limited solubility in some organic solvents. |
| Potassium Carbonate (K2CO3) | Inorganic | Similar to sodium carbonate, often used with good results. | Solubility can also be a limiting factor. |
| Silver(I) Carbonate (Ag2CO3) | Inorganic | Has been used successfully in the Heck coupling of a (1-fluorovinyl)silane derivative.[1] | A more expensive option, often used in specific cases to promote the reaction. |
| Potassium Fluoride (KF) | Inorganic | Can be an effective base, particularly for reactions involving fluorinated compounds.[1] | Its basicity is weaker than carbonates or amines. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the Heck coupling of this compound.
Issue 2: Formation of Side Products
The formation of undesirable side products can complicate purification and reduce the yield of the desired coupled product.
Question: I am observing significant side product formation in my reaction. How can I improve the selectivity?
Answer: Side product formation in Heck reactions can often be attributed to factors such as isomerization of the double bond, homocoupling of the aryl halide, or reactions involving the fluorine substituent. The choice of solvent and base can influence the reaction pathway and help minimize these side reactions.
For instance, in the Heck reaction of 3-fluoro-3-buten-2-one with aryl iodides, the use of Pd(OAc)₂, triphenylphosphine as a ligand, triethylamine as a base, and DMF as the solvent led to good yields with high Z-stereoselectivity, and notably, conjugate addition and fluoride elimination products were not observed.[1] This suggests that a carefully chosen set of conditions can effectively suppress side reactions.
Strategies to Minimize Side Products:
-
Ligand Choice: The use of appropriate phosphine ligands can stabilize the palladium catalyst and influence the regioselectivity and stereoselectivity of the reaction, thereby reducing the formation of isomers.
-
Temperature Control: Running the reaction at the lowest effective temperature can often minimize side reactions.
-
Base Strength: A base that is too strong or too weak can sometimes promote side reactions. Screening different bases (e.g., a milder inorganic base like Na₂CO₃ versus an organic amine like Et₃N) can be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is a standard experimental protocol for the Heck coupling of a fluoroalkene like this compound?
A1: Based on protocols for similar fluoroalkenes, a general procedure can be outlined. Note that this is a starting point and may require optimization for your specific substrates.
General Experimental Protocol:
-
Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand if required (e.g., PPh₃, 4-10 mol%), and the base (e.g., triethylamine or sodium carbonate, 2-3 equivalents).
-
Reagent Addition: Add the solvent (e.g., DMF or NMP), followed by the aryl halide (1 equivalent) and this compound (1.2-1.5 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-140 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If an inorganic base was used, it can be filtered off. The mixture is then typically diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Q2: How does the choice of an organic versus an inorganic base affect the reaction?
A2: Both organic and inorganic bases are effective in Heck reactions, and the choice can influence the reaction rate and selectivity.
-
Organic Bases (e.g., Triethylamine): These are soluble in most organic solvents, leading to a homogeneous reaction mixture. They are generally effective at scavenging the HX produced during the catalytic cycle.
-
Inorganic Bases (e.g., Na₂CO₃, K₂CO₃): These are often less soluble in organic solvents, resulting in a heterogeneous reaction mixture. Their lower solubility can sometimes be advantageous in preventing catalyst decomposition pathways that may occur in the presence of high concentrations of soluble amines. For some fluoroalkene couplings, inorganic bases like CaCO₃, KF, and Na₂CO₃ have been found to be suitable.[1]
Q3: What is the role of the solvent in the Heck coupling of this compound?
A3: The solvent plays multiple crucial roles in the Heck reaction:
-
Solubilization: It must dissolve the reactants, catalyst, and base to a sufficient extent to allow the reaction to proceed efficiently.
-
Stabilization of Intermediates: The polarity of the solvent can stabilize charged intermediates in the catalytic cycle, which can affect the reaction rate and selectivity. Polar aprotic solvents like DMF and NMP are often preferred for their ability to support the polar transition states involved in the Heck mechanism.
-
Temperature Control: The boiling point of the solvent determines the maximum temperature at which the reaction can be run at atmospheric pressure.
Signaling Pathway for Troubleshooting Base and Solvent Selection
Caption: A decision-making pathway for optimizing solvent and base in Heck coupling reactions.
References
Validation & Comparative
A Researcher's Guide to the ¹H and ¹⁹F NMR Characterization of Poly(1-fluorovinyl)benzene: A Predictive and Comparative Approach
The analysis of poly(1-fluorovinyl)benzene, a polymer with potential applications in advanced materials, necessitates a detailed microstructural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, stands as a powerful, non-destructive technique to elucidate the intricate structural details of fluoropolymers. This guide presents a predictive comparison and a comprehensive experimental workflow for the characterization of polythis compound, drawing parallels with well-studied analogous fluoropolymers such as poly(vinyl fluoride) (PVF) and polyvinylidene fluoride (PVDF).
Predicted NMR Spectral Characteristics and Comparison
Table 1: Predicted ¹H and ¹⁹F NMR Data for Polythis compound in Comparison to Poly(vinyl fluoride)
| Polymer | Nucleus | Predicted/Observed Chemical Shift (δ) ppm | Structural Assignment | Key Insights |
| Polythis compound) | ¹H | 6.5 - 7.5 | Aromatic protons (-C₆H₅) | The chemical environment of the phenyl group can provide information on polymer chain packing and conformation. |
| ¹H | 1.5 - 2.5 | Methylene protons (-CH₂-) | Splitting patterns will be complex due to coupling with both ¹H and ¹⁹F nuclei, revealing information about tacticity. | |
| ¹⁹F | -110 to -130 | Tertiary fluorine (-CF-) | The broadness and fine structure of this signal will be indicative of different stereochemical environments (tacticity). | |
| Poly(vinyl fluoride) (PVF) | ¹H | 4.6 - 5.2 | Methine proton (-CHF-) | - |
| ¹H | 1.8 - 2.4 | Methylene protons (-CH₂-) | Complex multiplets due to ¹H-¹H and ¹H-¹⁹F couplings are observed. | |
| ¹⁹F | -178 to -182 | Head-to-tail monomer units[1] | - | |
| ¹⁹F | -189 to -197 | Tail-to-tail monomer units[1] | The presence of these signals indicates regio-defects in the polymer chain. | |
| ¹⁹F | -212 to -228 | Tertiary fluorine at branch points[1] | Allows for the quantification of chain branching. |
Experimental Protocols
A detailed and systematic approach is crucial for the successful NMR characterization of polythis compound. The following protocol is recommended based on established methods for fluoropolymer analysis.[1][2]
Sample Preparation
-
Dissolution: Dissolve 10-20 mg of the polythis compound sample in 0.5-0.7 mL of a suitable deuterated solvent. Due to the expected low solubility of fluoropolymers, high-boiling polar aprotic solvents such as N,N-dimethylformamide-d₇ (DMF-d₇), dimethyl sulfoxide-d₆ (DMSO-d₆), or N-methylpyrrolidone-d₉ (NMP-d₉) are recommended.[1] Gentle heating may be required to facilitate dissolution.
-
Filtration: If any insoluble material is present, filter the solution through a glass wool plug directly into the NMR tube to avoid signal broadening from suspended particles.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe is essential for achieving adequate signal dispersion and sensitivity.
-
1D ¹H NMR:
-
Acquire a standard 1D proton NMR spectrum to identify the signals from the aromatic and aliphatic protons.
-
Typical parameters: 32-64 scans, 30° pulse angle, 2-5 second relaxation delay.
-
-
1D ¹⁹F NMR:
-
Acquire a 1D fluorine NMR spectrum. Proton decoupling should be applied to simplify the spectra and improve sensitivity.
-
Typical parameters: 128-256 scans, 30° pulse angle, 2-5 second relaxation delay.
-
-
2D Correlation Spectroscopy (COSY):
-
An ¹H-¹H COSY experiment will help to establish the connectivity between protons in the polymer backbone.
-
-
2D Heteronuclear Correlation Spectroscopy (HSQC/HMQC):
-
An ¹H-¹⁹F HSQC or HMQC experiment is crucial for correlating the proton signals with the directly attached fluorine atoms. This is invaluable for assigning the complex multiplets in the proton spectrum.
-
-
2D Heteronuclear Multiple Bond Correlation (HMBC):
-
An ¹H-¹⁹F HMBC experiment can reveal long-range couplings between protons and fluorine, aiding in the assignment of complex structures and end-groups.
-
Visualizing the Experimental Workflow and Data Relationships
To provide a clearer understanding of the characterization process, the following diagrams illustrate the experimental workflow and the logical relationships between the NMR data and the structural information obtained.
Caption: Experimental workflow for NMR characterization.
Caption: NMR data and structural information relationship.
References
Mass Spectrometry Analysis of (1-Fluorovinyl)benzene and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mass spectrometric analysis of (1-Fluorovinyl)benzene and its derivatives. Due to the limited availability of published mass spectra for this compound, this document leverages data from analogous compounds, namely styrene and fluorobenzene, to predict its fragmentation behavior. This guide is intended to serve as a valuable resource for researchers in developing analytical methods for novel fluorinated vinylaromatic compounds.
Comparison of Mass Spectrometric Fragmentation
The mass spectrometric behavior of this compound is anticipated to be a hybrid of the fragmentation patterns observed for styrene and fluorobenzene. The presence of the vinyl group suggests susceptibility to fragmentation pathways similar to styrene, while the fluorine atom will influence the stability of the benzene ring and introduce characteristic isotopic patterns.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Structures | General Fragmentation Pathways |
| This compound (Predicted) | 122 | 121 ([M-H]⁺), 103 ([M-F]⁺), 91 ([C₇H₇]⁺, tropylium ion), 77 ([C₆H₅]⁺, phenyl ion) | Loss of a hydrogen radical, loss of a fluorine radical, rearrangement to tropylium ion, and loss of the vinyl group. |
| Styrene | 104 | 103 ([M-H]⁺), 78 ([C₆H₆]⁺), 77 ([C₆H₅]⁺), 51 ([C₄H₃]⁺) | Loss of a hydrogen radical, loss of acetylene (C₂H₂), and formation of the phenyl cation.[1][2] |
| Fluorobenzene | 96 | 70 ([M-C₂H₂]⁺), 77 ([C₆H₅]⁺), 51 ([C₄H₃]⁺) | Loss of acetylene, loss of a fluorine radical to form the phenyl cation.[3][4][5][6] |
Experimental Protocols
A generalized protocol for the analysis of this compound and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is a starting point and may require optimization based on the specific derivative and the analytical instrumentation used.
1. Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (typically in the low µg/mL to ng/mL range).
-
If necessary, derivatization can be performed to improve volatility or ionization efficiency.
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio of 10:1 to 50:1 for more concentrated samples. Injector temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.
-
3. Data Analysis:
-
Identify the peak corresponding to the target analyte in the total ion chromatogram (TIC).
-
Extract the mass spectrum for the identified peak.
-
Compare the obtained mass spectrum with library spectra (if available) or interpret the fragmentation pattern to confirm the structure.
-
For quantitative analysis, generate a calibration curve using standards of known concentrations.
Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Predicted fragmentation of this compound.
References
A Comparative Guide to Analytical Methods for Purity Determination of (1-Fluorovinyl)benzene
Introduction
(1-Fluorovinyl)benzene is a fluorinated aromatic compound with potential applications in organic synthesis, materials science, and as a building block for pharmaceutical agents. As with any specialty chemical used in these fields, the precise determination of its purity is critical to ensure the reliability of experimental results, the safety of downstream products, and compliance with regulatory standards. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, offering detailed experimental protocols and performance data to aid researchers in selecting the most appropriate analytical method.
While HPLC is a versatile and powerful technique for a wide range of non-volatile and thermally sensitive compounds, this compound's inherent characteristics—volatility and thermal stability—make Gas Chromatography the more conventional and often advantageous choice.[1][2] This guide will explore a proposed Reverse-Phase HPLC (RP-HPLC) method and compare it directly with a standard GC method.
Comparison of Analytical Methodologies
The choice between HPLC and GC is fundamentally dictated by the physicochemical properties of the analyte.[3][4] HPLC is ideally suited for soluble, less volatile samples, whereas GC excels in the analysis of volatile and thermally stable compounds that can be easily vaporized without decomposition.[1][2]
Table 1: Performance Comparison of HPLC vs. GC for this compound Analysis
| Parameter | Proposed RP-HPLC Method | Typical GC Method | Rationale & Supporting Data |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase based on polarity.[4] | Partitioning of the vaporized analyte between a gaseous mobile phase and a stationary phase based on volatility and boiling point.[4] | The fundamental difference in mobile phases (liquid vs. gas) dictates the entire analytical approach and instrumentation.[4][5] |
| Analyte Suitability | Suitable, but not optimal. Requires the analyte to be soluble in the mobile phase. | Highly suitable due to the expected volatility and thermal stability of this compound. | GC is the preferred method for volatile organic compounds (VOCs) like benzene derivatives.[2][6] HPLC is better for non-volatile or thermally labile substances.[1][3] |
| Analysis Speed | Slower (typically 10-30 minutes per run).[4] | Faster (typically <10 minutes per run).[2][4] | The diffusion rates in the gas phase are much higher than in the liquid phase, leading to faster separations in GC.[3] |
| Separation Efficiency | Good. | Excellent. GC capillary columns offer significantly higher theoretical plates, resulting in sharper peaks and better resolution.[1][5] | Capillary GC is known for producing narrower and sharper peaks compared to HPLC, which is advantageous for resolving closely related impurities.[5] |
| Potential Impurities | Starting materials (e.g., 1-(2,2-dibromovinyl)benzene), non-volatile by-products, and oligomers.[7] | Residual solvents (e.g., toluene), volatile starting materials, and isomers (e.g., (Z/E)-isomers).[7][8] | The choice of method influences which types of impurities are most readily detected. |
| Instrumentation Cost | Higher. Requires high-pressure pumps and expensive solvents.[2][5] | Lower. Carrier gases (e.g., Helium, Nitrogen) are more affordable than HPLC-grade solvents.[2][4] | The operational cost of GC is generally lower due to the lower cost of consumables.[3] |
| Sample Preparation | Simple: Dilution in a suitable solvent (e.g., Acetonitrile). | Simple: Dilution in a volatile solvent (e.g., Dichloromethane, Hexane). | Both methods feature straightforward sample preparation for this type of analyte. |
| Detector | UV Detector (Diode Array or Variable Wavelength). | Flame Ionization Detector (FID) or Mass Spectrometer (MS). | FID is a robust, sensitive, and universal detector for hydrocarbons. UV detection relies on the presence of a chromophore in the analyte. GC-MS provides definitive identification.[1] |
Experimental Protocols
The following sections provide detailed, optimized protocols for both a proposed HPLC method and a standard GC method for the purity analysis of this compound.
Proposed Method: Reverse-Phase HPLC
This method is designed for laboratories where GC is unavailable or for specific applications where analysis in the liquid phase is preferred.
1. Instrumentation and Conditions:
-
System: HPLC with a quaternary pump, autosampler, column oven, and UV/Vis Detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
2. Reagents and Sample Preparation:
-
Acetonitrile (HPLC grade).
-
Deionized Water (18.2 MΩ·cm).
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound product into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a concentration of 0.5 mg/mL.
-
Standard Preparation: Prepare a standard of known purity in the same manner.
3. Data Analysis:
-
The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Alternative Method: Gas Chromatography (GC)
This method is generally preferred for analyzing volatile aromatic compounds and is expected to provide higher resolution and faster analysis times.[3][5]
1. Instrumentation and Conditions:
-
System: Gas Chromatograph with a split/splitless injector, capillary column, and Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (5% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 220°C.
-
Hold: Hold at 220°C for 3 minutes.
-
-
Detector Temperature (FID): 280°C.
-
Injection Volume: 1 µL.
2. Reagents and Sample Preparation:
-
Dichloromethane or Hexane (GC grade).
-
Sample Preparation: Prepare a ~1 mg/mL solution of the this compound product in the chosen solvent.
3. Data Analysis:
-
Purity is determined by area percent calculation, similar to the HPLC method. The high sensitivity of the FID allows for the detection of trace volatile impurities.[9]
Visualized Workflows and Logic
To further clarify the experimental processes and the decision-making involved in method selection, the following diagrams are provided.
Caption: Comparative workflow for HPLC and GC analysis.
Caption: Decision tree for analytical method selection.
Conclusion
For the routine purity determination of this compound, Gas Chromatography is the superior and recommended method. Its suitability for volatile organic compounds, coupled with faster analysis times, higher separation efficiency, and lower operational costs, makes it the more practical and powerful choice.[1][3][4] The sharp peaks generated by capillary GC allow for more accurate quantification of closely related volatile impurities.[5]
While a reverse-phase HPLC method can be successfully developed and validated, it should be considered a secondary alternative. It may find utility in specific contexts, such as in laboratories without access to GC instrumentation or for orthogonal testing to detect potential non-volatile impurities that would not elute from a GC column. Ultimately, the selection of the analytical method should be guided by the specific requirements of the research, the nature of potential impurities, and the available instrumentation.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. blog.brewerscience.com [blog.brewerscience.com]
- 3. foodsafety.institute [foodsafety.institute]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. Gas chromatographic determination of benzene, toluene, ethylbenzene and xylenes using flame ionization detector in water samples with direct aqueous injection up to 250 microl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z)-1-(2-Bromo-1-fluorovinyl)benzenes [organic-chemistry.org]
- 8. adpharmachem.com [adpharmachem.com]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to the Radical Polymerization of (1-Fluorovinyl)benzene and Styrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the radical polymerization reactivity of (1-Fluorovinyl)benzene, also known as α-fluorostyrene, and the widely used monomer, styrene. Due to a notable scarcity of direct, side-by-side experimental data for this compound in published literature, this comparison leverages the extensive data available for styrene and provides projected reactivities for this compound based on established principles of polymer chemistry and the known electronic effects of fluorine substitution.
Introduction
Styrene is a cornerstone monomer in the polymer industry, known for its straightforward radical polymerization to produce polystyrene, a versatile and widely used thermoplastic. This compound, a structural analog of styrene with a fluorine atom substituting the α-hydrogen on the vinyl group, presents an intriguing subject for study. The introduction of the highly electronegative fluorine atom is expected to significantly alter the electronic nature of the vinyl double bond, thereby influencing its reactivity in radical polymerization. This guide aims to delineate these differences, offering a theoretical and practical framework for researchers exploring the synthesis of fluorinated polymers.
Comparative Reactivity: A Data-Driven Perspective
The reactivity of monomers in radical polymerization is quantitatively described by several key parameters, including reactivity ratios in copolymerization and the Alfrey-Price Q-e values, which describe the general reactivity and polarity of the monomer, respectively.
Table 1: Alfrey-Price Q and e Values
The Alfrey-Price Q-e scheme is a semi-empirical method used to predict monomer reactivity ratios in copolymerization. The 'Q' value is related to the resonance stabilization of the monomer and its corresponding radical, while the 'e' value reflects the polarity of the vinyl group.
| Monomer | Q Value | e Value |
| Styrene | 1.00 | -0.80 |
| This compound | Projected: < 1.0 | Projected: > -0.80 |
Table 2: Homopolymerization and Copolymerization Parameters
Direct comparative data on the rate of homopolymerization (Rp) and reactivity ratios for the copolymerization of this compound and styrene are not available. However, we can infer the expected behavior.
| Parameter | Styrene | This compound (Projected Behavior) |
| Homopolymerization Rate (Rp) | Well-established and readily polymerized. | Expected to have a significantly lower Rp due to the steric hindrance and electronic effects of the α-fluorine atom. |
| Reactivity Ratios (r1, r2) | rstyrene (r1) = N/A (in this context) | In a copolymerization with styrene (M2), it is anticipated that rthis compound (r1) would be less than 1, and rstyrene (r2) would be greater than 1, indicating a preference for the styryl radical to add styrene. |
The electron-withdrawing nature of the fluorine atom in this compound is expected to destabilize the propagating radical, leading to a slower rate of polymerization compared to styrene.
Experimental Protocols
Detailed and reliable experimental protocols for the free-radical polymerization of styrene are abundant. Below is a representative protocol that can be adapted for the polymerization of this compound, with important considerations for handling fluorinated monomers.
Protocol 1: Bulk Free-Radical Polymerization of Styrene
Materials:
-
Styrene monomer (inhibitor removed by passing through a column of basic alumina)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as initiator
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Methanol (for precipitation)
Procedure:
-
Monomer Purification: To a Schlenk tube, add 10 mL of purified styrene.
-
Initiator Addition: Add the desired amount of initiator (e.g., for a 100:1 monomer to initiator molar ratio, add approximately 0.023 g of BPO).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at a controlled temperature (e.g., 80-90°C for BPO). Stir the mixture for a predetermined time (e.g., 4-24 hours). The viscosity of the solution will increase as the polymerization progresses.
-
Termination and Precipitation: Terminate the reaction by cooling the vessel in an ice bath. Dissolve the viscous polymer in a minimal amount of a suitable solvent like toluene if necessary.
-
Purification: Precipitate the polymer by slowly adding the solution to a large excess of stirred methanol.
-
Drying: Collect the precipitated polystyrene by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.
Protocol 2: Projected Protocol for Bulk Free-Radical Polymerization of this compound
This protocol is an adaptation of the styrene procedure. Note: Fluorinated organic compounds should be handled with appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment.
Materials:
-
This compound monomer (inhibitor removed)
-
AIBN (recommended over BPO for lower temperature polymerization, which might be necessary)
-
Reaction vessel with a magnetic stir bar
-
Inert atmosphere
-
Methanol or other suitable non-solvent
Procedure:
-
Monomer Purification: Follow the same procedure as for styrene to remove the inhibitor.
-
Initiator Addition: Add AIBN to the purified monomer. A similar monomer-to-initiator ratio (e.g., 100:1 to 500:1) can be used as a starting point.
-
Degassing: Perform freeze-pump-thaw cycles as described for styrene.
-
Polymerization: Due to the anticipated lower reactivity, a longer reaction time or a higher temperature (within the decomposition range of AIBN, typically 60-80°C) may be required. Monitor the viscosity change to gauge the progress of the polymerization.
-
Termination and Precipitation: Cool the reaction to terminate.
-
Purification and Drying: Precipitate, collect, and dry the polythis compound) following the same procedure as for polystyrene.
Logical Relationship Diagram
The following diagram illustrates the structural differences between styrene and this compound and the anticipated consequences for their radical polymerization behavior.
Caption: Comparative pathway from monomer structure to polymer properties.
Conclusion
While styrene remains a benchmark for radical polymerization, this compound presents an intriguing, albeit less explored, alternative for the synthesis of fluorinated polymers. The presence of an α-fluorine atom is predicted to decrease the monomer's reactivity in radical polymerization due to both electronic and steric effects. This guide provides a foundational comparison and practical starting points for experimental investigation. Further research is critically needed to establish definitive quantitative data for the polymerization of this compound to fully unlock its potential in materials science and drug development.
A Comparative Guide to Palladium Catalyst Efficiency in (1-Fluorovinyl)benzene Coupling Reactions
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. Fluorinated organic compounds, particularly those containing the fluorovinyl group, are of significant interest due to their unique chemical properties and potential applications in pharmaceuticals and materials science. The palladium-catalyzed cross-coupling of (1-Fluorovinyl)benzene and its analogues is a key method for creating valuable carbon-carbon bonds. The choice of the palladium catalyst system, comprising a palladium precursor and a ligand, is critical to the success of these reactions, directly impacting yield, selectivity, and reaction conditions.
This guide provides a comparative analysis of the efficiency of different palladium catalysts for the cross-coupling of this compound analogues, supported by experimental data from Suzuki-Miyaura and Mizoroki-Heck reactions.
Data Presentation: Catalyst Performance Comparison
The efficiency of a palladium catalyst is a function of the palladium source, the nature of the ancillary ligand, the base, and the solvent system. Below are summaries of catalyst performance in Suzuki-Miyaura and Mizoroki-Heck couplings of fluorovinyl substrates.
Suzuki-Miyaura Type Coupling of Fluorinated Alkenes
The following data, adapted from studies on the base-free cross-coupling of tetrafluoroethylene (TFE) with arylboronates, provides insight into the effect of phosphine ligands on reaction efficiency. TFE serves as a relevant model for the reactivity of the C-F bond in a fluorovinyl moiety.
| Catalyst System | Ligand | Coupling Partner | Solvent | Temp. (°C) | Time (h) | Yield (%)[1] |
| Pd(dba)₂ | PPh₃ | 4-methoxyphenylboronic acid | THF | 100 | 24 | 22 |
| Pd(dba)₂ | P(p-tolyl)₃ | 4-methoxyphenylboronic acid | THF | 100 | 24 | 43 |
| Pd(dba)₂ | PCy₃ | 4-methoxyphenylboronic acid | THF | 100 | 24 | 55 |
| Pd(dba)₂ | P(t-Bu)₃ | 4-methoxyphenylboronic acid | THF | 100 | 24 | 66 |
| Pd(dba)₂ | P(i-Pr)₃ | 4-methoxyphenylboronic acid | THF | 100 | 24 | 86 |
dba = dibenzylideneacetone; Ph = phenyl; p-tolyl = 4-methylphenyl; Cy = cyclohexyl; t-Bu = tert-butyl; i-Pr = isopropyl
Mizoroki-Heck Coupling of Fluorinated Alkenes
The Mizoroki-Heck reaction is another powerful tool for the vinylation of aryl halides or the arylation of vinyl compounds. The following table summarizes typical conditions and catalysts for the coupling of fluorinated alkenes.
| Catalyst System | Ligand | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | 3-Fluoro-3-buten-2-one | Aryl iodides | Et₃N | DMF | RT | Good[2] |
| Pd(OAc)₂ | None | Methyl α-fluoroacrylate | Aryl or heteroaryl iodides | K₂CO₃ | DMF | 100 | Good to quantitative[2] |
| Pd(OAc)₂ | None | (1-Fluorovinyl)methyldiphenylsilane | Aryl iodides | Ag₂CO₃ | 1,4-Dioxane | Not specified | Good[2] |
OAc = acetate; Et₃N = triethylamine; DMF = dimethylformamide; RT = Room Temperature
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation and comparison of catalytic systems.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of a Fluorinated Alkene
This protocol is a representative procedure for the base-free Suzuki-Miyaura coupling.
Materials:
-
Palladium precursor (e.g., Pd(dba)₂)
-
Phosphine ligand (e.g., P(i-Pr)₃)
-
Arylboronic acid
-
Fluorinated alkene (e.g., tetrafluoroethylene)
-
Anhydrous solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, the palladium precursor (e.g., 0.025 mmol, 2.5 mol%) and the phosphine ligand (e.g., 0.05 mmol, 5 mol%) are dissolved in the anhydrous solvent (e.g., 10 mL).
-
The arylboronic acid (1.00 mmol) is added to the solution.
-
The fluorinated alkene is then introduced into the reaction vessel. For gaseous alkenes like TFE, the vessel is pressurized to the desired level (e.g., 3.5 atm).
-
The reaction mixture is stirred at the specified temperature (e.g., 100 °C) for the required duration (e.g., 24 hours).
-
After cooling to room temperature, the reaction progress and yield are determined by an appropriate analytical method, such as ¹⁹F NMR spectroscopy, using an internal standard.[1]
General Procedure for Palladium-Catalyzed Mizoroki-Heck Coupling of a Fluorinated Alkene
This protocol outlines a typical procedure for the Mizoroki-Heck reaction.
Materials:
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Optional: Ligand (e.g., PPh₃)
-
Fluorinated alkene
-
Aryl halide (e.g., aryl iodide)
-
Base (e.g., K₂CO₃ or Et₃N)
-
Anhydrous solvent (e.g., DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the palladium catalyst (e.g., 1-5 mol%), the optional ligand, and the base (e.g., 2.0 equivalents).
-
The flask is sealed and purged with an inert gas.
-
The anhydrous solvent is added, followed by the aryl halide (1.0 equivalent) and the fluorinated alkene (1.0-1.5 equivalents).
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.[2]
Mandatory Visualization
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
The following diagram illustrates the generalized catalytic cycle for the palladium-catalyzed cross-coupling of a fluorovinyl compound (represented as R-F) with an organometallic reagent (R'-M) for Suzuki-Miyaura type reactions, or an alkene for Heck-type reactions.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Experimental Workflow for Catalyst Comparison
The following diagram outlines a logical workflow for the comparative evaluation of different palladium catalysts.
Caption: Workflow for comparing palladium catalyst efficiency.
References
Validating (1-Fluorovinyl)benzene Reactions: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, rigorous validation of reaction products is paramount to ensure the integrity of their findings and the safety of potential therapeutics. This guide provides a comprehensive comparison of elemental analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of (1-Fluorovinyl)benzene reaction products, supported by experimental data and detailed protocols.
The introduction of the fluorovinyl group into a benzene ring creates a versatile building block for the synthesis of novel agrochemicals and pharmaceuticals.[1] The unique properties imparted by fluorine, such as altered metabolic stability and binding affinity, make these compounds particularly interesting for drug development.[1][2] However, the presence of fluorine also presents unique challenges for analytical characterization. This guide will objectively compare the performance of elemental analysis with spectroscopic and chromatographic alternatives, providing the necessary data to make informed decisions on the most suitable validation strategy.
Performance Comparison of Analytical Techniques
The choice of analytical technique for the validation of this compound reaction products depends on the specific information required, such as elemental composition, structural confirmation, purity assessment, and identification of impurities. Each technique offers distinct advantages and limitations in terms of accuracy, precision, sensitivity, and the nature of the data it provides.
| Parameter | Elemental Analysis (CHN Analysis) | ¹⁹F Nuclear Magnetic Resonance (NMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Use | Determination of elemental composition (%C, %H, %N) | Structural elucidation and purity assessment | Separation and identification of volatile components, impurity profiling |
| Accuracy | Typically within ±0.4% for C, H, N[3][4] | Can be less than 1% for quantitative analysis (qNMR)[5] | High for quantification with proper calibration |
| Precision (RSD) | Generally low, good reproducibility | High (e.g., 1.2% interday precision for fluorinated pharmaceuticals)[3] | Excellent with internal standards (<9% CV reported for some analyses)[6] |
| Limit of Detection (LOD) | In the microgram range (requires several milligrams of sample) | Can be as low as 389 pg/L for some fluorinated compounds in solution[7] | Picogram to femtogram range for many volatile compounds |
| Strengths | - Direct measure of elemental composition- Confirms empirical formula | - Provides detailed structural information- Non-destructive- High specificity for fluorine-containing compounds- Can quantify isomers | - High sensitivity and selectivity- Excellent for separating complex mixtures- Provides molecular weight and fragmentation data for identification |
| Weaknesses | - Does not provide structural information- Prone to errors with highly fluorinated compounds due to difficult combustion- Requires pure samples | - Lower sensitivity than MS- Can be complex to interpret with multiple fluorine atoms or complex coupling | - Destructive technique- Requires volatile and thermally stable compounds- Ionization of some fluorinated compounds can be challenging |
| Cost | Relatively low per sample | High initial instrument cost, moderate per-sample cost | Moderate to high initial instrument cost, moderate per-sample cost |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific reaction products of this compound.
Elemental Analysis (CHN Analysis)
Principle: The sample is combusted in a high-temperature furnace in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector. For fluorinated compounds, special considerations are necessary to handle the reactive fluorine byproducts.
Experimental Protocol:
-
Sample Preparation: A pure, dry sample (typically 2-5 mg) is accurately weighed into a tin capsule. For highly fluorinated compounds, an additive such as vanadium pentoxide may be added to aid combustion.
-
Instrumentation: A CHN elemental analyzer equipped with a combustion furnace, a reduction furnace, a gas chromatography column, and a thermal conductivity detector (TCD) is used. For fluorinated compounds, the combustion tube often contains a specialized absorbent to trap fluorine and prevent interference.
-
Analysis Conditions:
-
Combustion Furnace Temperature: ~900-1000 °C
-
Reduction Furnace Temperature: ~650 °C
-
Carrier Gas: Helium
-
Oxygen Dose: Optimized for complete combustion of the sample.
-
-
Calibration: The instrument is calibrated using a certified organic standard, such as acetanilide.
-
Data Analysis: The elemental composition (%C, %H, %N) is calculated by the instrument software based on the TCD signal and the sample weight. The results are then compared to the theoretical values for the expected product.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: The ¹⁹F nucleus possesses a spin of 1/2 and is 100% naturally abundant, making it highly suitable for NMR analysis. The chemical shift of a ¹⁹F nucleus is highly sensitive to its electronic environment, providing detailed structural information. Quantitative ¹⁹F NMR (qNMR) can be used for accurate purity assessment.
Experimental Protocol:
-
Sample Preparation: Approximately 5-20 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube. For quantitative analysis, a known amount of an internal standard containing a fluorine signal that does not overlap with the analyte signals (e.g., trifluorotoluene) is added.
-
Instrumentation: A high-field NMR spectrometer equipped with a probe capable of detecting ¹⁹F nuclei.
-
Analysis Conditions:
-
Spectrometer Frequency: ≥ 400 MHz for ¹H (¹⁹F frequency will be corresponding)
-
Pulse Sequence: A standard one-pulse experiment with ¹H decoupling is typically used to simplify the spectrum.
-
Relaxation Delay (D1): Should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei to ensure accurate quantification.
-
Number of Scans: Dependent on the sample concentration, typically ranging from 16 to 512 scans.
-
-
Data Processing and Analysis: The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to an external standard (e.g., CFCl₃ at 0 ppm). For purity determination, the integral of the analyte signal is compared to the integral of the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: The sample is injected into a gas chromatograph, where its components are separated based on their volatility and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the reaction mixture or purified product is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). An internal standard may be added for quantitative analysis.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).
-
Analysis Conditions:
-
GC:
-
Injector: Split/splitless, operated at a temperature that ensures volatilization without degradation (e.g., 250 °C).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points (e.g., start at 50 °C, ramp to 280 °C).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: Scans a mass range appropriate for the expected products and byproducts (e.g., m/z 40-400).
-
Ion Source Temperature: e.g., 230 °C.
-
-
-
Data Analysis: The chromatogram shows the separation of the components over time. The mass spectrum of each peak is compared to a library of known spectra (e.g., NIST) for identification. For quantitative analysis, a calibration curve is generated using standards of the analyte and internal standard.[8]
Visualization of Validation Workflow
The following diagrams illustrate the logical workflow for validating the reaction products of this compound and the signaling pathway for product characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ACG Publications - A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy [acgpubs.org]
- 6. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
A Comparative Analysis of Fluorinated Vinyl Monomers in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into molecules is a well-established strategy in medicinal chemistry and materials science to enhance metabolic stability, binding affinity, and other physicochemical properties. Fluorinated vinyl groups are particularly valuable building blocks, and the Suzuki-Miyaura cross-coupling reaction is a powerful tool for their incorporation into complex molecules. This guide provides a comparative overview of the reactivity of various fluorinated vinyl monomers in Suzuki coupling, supported by experimental data from the literature.
Performance Comparison of Fluorinated Vinyl Monomers
Below are summaries of quantitative data for the Suzuki coupling of different classes of fluorinated vinyl monomers.
gem-Difluorovinyl Monomers
gem-Difluoroalkenes have emerged as important substrates in cross-coupling reactions. The following table summarizes the Suzuki-Miyaura coupling of aryl gem-difluorovinyl pinacolboronates with various aryl halides.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | 4-(2,2-difluoro-1-phenylvinyl)benzonitrile | 63 |
| 2 | 4-Bromo-1,1'-biphenyl | 4-(2,2-difluoro-1-phenylvinyl)-1,1'-biphenyl | 55 |
| 3 | 1-Bromo-4-(trifluoromethoxy)benzene | 1-(2,2-difluoro-1-phenylvinyl)-4-(trifluoromethoxy)benzene | 52 |
| 4 | 4-Bromobenzaldehyde | 4-(2,2-difluoro-1-phenylvinyl)benzaldehyde | 45 |
| 5 | N-(4-bromophenyl)acetamide | N-(4-(2,2-difluoro-1-phenylvinyl)phenyl)acetamide | 31 |
Reaction Conditions: Aryl gem-difluorovinyl pinacolboronate (1.2 equiv), aryl halide (1.0 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 equiv), 1,4-dioxane/H₂O (10:1), 80 °C, 12 h.[1]
Fluorinated Vinyl Ethers
Multihalogenated fluorovinyl ethers, which can be synthesized from phenols, are also valuable substrates for Suzuki coupling. The reactive bromine atom readily participates in the reaction.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-(2-chloro-1,1,2-trifluoro-2-phenoxyethoxy)benzene | 96 |
| 2 | 4-Methoxyphenylboronic acid | 1-methoxy-4-(1,1,2-trifluoro-2-phenoxyvinyl)benzene | 85 |
| 3 | 4-Chlorophenylboronic acid | 1-chloro-4-(1,1,2-trifluoro-2-phenoxyvinyl)benzene | 92 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 1-(1,1,2-trifluoro-2-phenoxyvinyl)-4-(trifluoromethyl)benzene | 88 |
| 5 | Cyclopropylboronic acid | (1,1,2-trifluoro-2-phenoxyvinyl)cyclopropane | 71 |
Reaction Conditions: 1-(2-bromo-2-chloro-1,1,1-trifluoroethoxy)benzene (1.0 equiv), arylboronic acid (1.3 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Cs₂CO₃ (2.0 equiv), Toluene, reflux, 12 h.[2][3]
Monofluorostyrenes
The stereoselective synthesis of monofluorostilbenes can be achieved through the palladium-catalyzed defluorinative coupling of 1-aryl-2,2-difluoroalkenes with boronic acids.
| Entry | 1-Aryl-2,2-difluoroalkene | Arylboronic Acid | Product | Yield (%) | Diastereomeric Ratio |
| 1 | 1,1-Difluoro-2-phenylethene | Phenylboronic acid | (E)-1-fluoro-1,2-diphenylethene | 85 | >50:1 |
| 2 | 1,1-Difluoro-2-(4-methoxyphenyl)ethene | Phenylboronic acid | (E)-1-(4-methoxyphenyl)-2-fluoro-2-phenylethene | 78 | >50:1 |
| 3 | 1,1-Difluoro-2-phenylethene | 4-Methoxyphenylboronic acid | (E)-1-fluoro-1-(4-methoxyphenyl)-2-phenylethene | 82 | >50:1 |
| 4 | 1,1-Difluoro-2-(p-tolyl)ethene | 4-Chlorophenylboronic acid | (E)-1-(4-chlorophenyl)-2-fluoro-2-(p-tolyl)ethene | 75 | >50:1 |
Reaction Conditions: 1-Aryl-2,2-difluoroalkene (1.0 equiv), arylboronic acid (1.5 equiv), Pd(TFA)₂ (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (12 mol%), K₃PO₄ (2.0 equiv), DMF, 50 °C.[4]
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of a fluorinated vinyl monomer, synthesized from the information available in the cited literature.[5][6]
Materials
-
Fluorinated vinyl halide/triflate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, PCy₃, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, THF, DMF)
-
Water (if using a two-phase system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the fluorinated vinyl monomer (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture) via syringe.
-
Degassing: Further degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling of a Fluorinated Vinyl Monomer
Caption: Generalized experimental workflow for Suzuki coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. home.sandiego.edu [home.sandiego.edu]
A Comparative Guide to the Thermal Stability of Polymers Derived from (1-Fluorovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of polymers derived from (1-fluorovinyl)benzene, also known as poly(α-fluorostyrene). Due to the limited availability of specific experimental data for polythis compound in the public domain, this document focuses on a comparative assessment with structurally similar and widely studied polymers. The thermal properties of polystyrene, poly(4-fluorostyrene), and poly(α-methylstyrene) are presented to offer a predictive context for the performance of polythis compound.
The introduction of fluorine into a polymer backbone is a well-established strategy to enhance thermal stability.[1] Fluorine's high electronegativity and the strength of the carbon-fluorine bond contribute to increased resistance to thermal degradation. This guide summarizes key thermal analysis data and provides detailed experimental protocols to aid researchers in the evaluation of these materials.
Quantitative Thermal Analysis: A Comparative Overview
The thermal stability of polymers is commonly evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing information about its decomposition profile. Key parameters include the onset of decomposition and the temperature of maximum weight loss. DSC measures the heat flow associated with thermal transitions in a material, such as the glass transition temperature (Tg), which relates to the polymer's amorphous regions, and the melting temperature (Tm) for crystalline domains.
The following table summarizes the thermal properties of relevant polymers to contextualize the expected performance of polythis compound.
| Polymer | Glass Transition Temperature (Tg, °C) | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) |
| Polystyrene | ~100 | ~270[1] | ~425[1] |
| Poly(4-fluorostyrene) | No specific data found | No specific data found | No specific data found |
| Poly(α-methylstyrene) | Not applicable | 302.79 | 325.85[2] |
Experimental Protocols
Detailed methodologies for the key thermal analysis techniques are provided below. These protocols are representative of standard procedures used for the characterization of polymer thermal stability.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of the polymer.
-
Instrumentation: A standard thermogravimetric analyzer.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).
-
Analysis Conditions:
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[2]
-
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset of decomposition is determined by the intersection of the baseline with the tangent of the decomposition step. The peak decomposition temperature corresponds to the temperature at which the rate of weight loss is at its maximum.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the thermal transitions of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).[1]
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Analysis Conditions:
-
Atmosphere: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.[4]
-
Temperature Program:
-
First Heating Scan: The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above any expected transitions to erase the sample's prior thermal history.[4]
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its expected glass transition.[1]
-
Second Heating Scan: A second heating scan is performed at the same rate as the first to obtain the thermal transition data.
-
-
-
Data Analysis: The DSC thermogram plots heat flow against temperature. The glass transition is observed as a step change in the baseline, and the Tg is typically taken at the midpoint of this transition. Melting is observed as an endothermic peak, and the Tm is the peak temperature of this transition.
Visualizations
Synthesis and Polymerization Workflow
The following diagram illustrates a plausible synthetic pathway for this compound and its subsequent polymerization. This is based on a known method for a similar compound, (Z)-1-(2-bromo-1-fluorovinyl)benzene.[5]
Thermal Degradation Pathway
The thermal degradation of vinyl polymers can proceed through several mechanisms, including chain scission and depolymerization.[6] For fluoropolymers, the initial steps often involve the cleavage of the polymer backbone.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z)-1-(2-Bromo-1-fluorovinyl)benzenes [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. turi.org [turi.org]
spectroscopic comparison of (1-Fluorovinyl)benzene with its non-fluorinated analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of (1-Fluorovinyl)benzene (also known as α-fluorostyrene) and its non-fluorinated analog, styrene. Understanding the spectroscopic differences imparted by the fluorine substitution is crucial for the characterization and application of these molecules in various research and development fields, including polymer chemistry and medicinal chemistry. This document presents a summary of key spectroscopic data, detailed experimental protocols for acquiring such data, and visualizations to aid in understanding the molecular and experimental workflows.
Molecular Structures
To visualize the structural relationship between the two compounds, the following diagram illustrates their chemical structures.
Caption: Chemical structures of Styrene and this compound.
Spectroscopic Data Comparison
The introduction of a fluorine atom on the vinyl group of styrene results in significant changes in the spectroscopic properties of the molecule. The following tables summarize the key differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is highly sensitive to the electronic environment of atomic nuclei. The electronegative fluorine atom in this compound causes notable shifts in the ¹H and ¹³C NMR spectra and introduces characteristic ¹⁹F signals and couplings.
Table 1: ¹H and ¹³C NMR Data Comparison
| Compound | Nucleus | Chemical Shift (δ, ppm) | Key Features |
| Styrene | ¹H | ~5.2 (Ha, dd), ~5.7 (Hb, dd), ~6.7 (Hc, dd), 7.2-7.4 (Aromatic) | Complex splitting pattern for vinyl protons due to geminal, cis, and trans couplings. |
| ¹³C | ~113 (CH₂), ~137 (CH), 126-129 (Aromatic), ~138 (Quaternary C) | ||
| This compound | ¹H | Data not readily available in searched literature. | Expect significant downfield shifts for the vinyl protons compared to styrene due to the electronegativity of fluorine. Large geminal H-F coupling constants are expected. |
| ¹³C | Data not readily available in searched literature. | The vinylic carbons will show large C-F coupling constants. The carbon bearing the fluorine will be significantly shifted. | |
| ¹⁹F | Data not readily available in searched literature. | A single resonance is expected, with coupling to the vinyl protons. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The C-F bond in this compound introduces a strong, characteristic absorption band.
Table 2: Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Styrene | This compound (Predicted) | Effect of Fluorination |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Minimal change expected. |
| Vinyl C-H Stretch | ~3080, ~3020 | ~3100-3050 | Potential shift to higher wavenumbers. |
| C=C Stretch (Vinyl) | ~1630 | ~1640-1650 | Shift to higher wavenumber due to electronic effects of fluorine. |
| Aromatic C=C Stretch | ~1600, 1495, 1450 | ~1600, 1500, 1450 | Minimal change expected. |
| C-F Stretch | N/A | ~1200-1100 (Strong) | Introduction of a strong, characteristic absorption band. |
| C-H Out-of-Plane Bend | ~990, ~910 | Data not available | Changes in these bands are expected due to altered vinyl group substitution. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule. The substitution of fluorine can cause shifts in the absorption maxima (λ_max).
Table 3: UV-Vis Absorption Data
| Compound | λ_max (nm) | Solvent | Effect of Fluorination |
| Styrene | ~245, ~282 | Cyclohexane/Ethanol | - |
| This compound | Data not readily available | N/A | A slight hypsochromic (blue) or bathochromic (red) shift of the π-π* transitions is possible due to the inductive and mesomeric effects of fluorine. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The presence of fluorine will alter the molecular ion peak and the fragmentation pattern.
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) | Key Fragments (m/z) | Effect of Fluorination |
| Styrene | 104 | 103, 78, 51 | Loss of H, loss of acetylene, benzene cation. |
| This compound | 122 | Data not available | The molecular ion peak will be at m/z 122. Fragmentation may involve the loss of HF or the fluorine radical. |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument parameters should be optimized for the specific sample and instrument used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: General workflow for NMR sample preparation and analysis.
-
Sample Preparation : Dissolve approximately 5-20 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a volume of about 0.6 mL in a clean vial.
-
Transfer : Filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Instrumentation : Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Acquisition : Lock and shim the spectrometer on the deuterium signal of the solvent. Set up the desired NMR experiment (¹H, ¹³C, ¹⁹F) with appropriate parameters (e.g., pulse sequence, number of scans, acquisition time, relaxation delay).
-
Processing : After data acquisition, perform a Fourier transform on the Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Caption: General workflow for ATR-FTIR analysis.
-
Background Collection : Ensure the ATR crystal surface is clean. Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Application : Place a small drop of the liquid sample directly onto the center of the ATR crystal.
-
Data Acquisition : Lower the instrument's pressure arm to ensure good contact between the sample and the crystal (if applicable for the instrument). Acquire the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Processing : The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning : Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Caption: General workflow for UV-Vis spectroscopic analysis.
-
Sample Preparation : Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, cyclohexane, or hexane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 at the λ_max. Prepare a blank solution containing only the solvent.
-
Instrumentation : Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Baseline Correction : Fill a quartz cuvette with the blank solvent, place it in the sample holder, and perform a baseline scan over the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement : Rinse the cuvette with the sample solution, then fill it with the sample solution and place it in the spectrophotometer. Run the scan to obtain the absorbance spectrum.
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λ_max).
Gas Chromatography-Mass Spectrometry (GC-MS)
Caption: General workflow for GC-MS analysis.
-
Sample Preparation : Prepare a dilute solution of the analyte in a volatile solvent such as dichloromethane or hexane.
-
Instrumentation : Set up the GC-MS with an appropriate column (e.g., a non-polar column like DB-5ms) and temperature program. Set the mass spectrometer to scan over a suitable mass range (e.g., m/z 40-300).
-
Injection : Inject a small volume (typically 1 µL) of the sample solution into the heated GC inlet.
-
Separation and Detection : The sample is vaporized and carried by an inert gas through the GC column, where separation occurs. As each component elutes from the column, it enters the mass spectrometer, is ionized (typically by electron impact), and the resulting ions are detected.
-
Data Analysis : Analyze the resulting total ion chromatogram to determine the retention time of the analyte. Examine the mass spectrum corresponding to the analyte's peak to determine the molecular ion and fragmentation pattern for identification.
Conclusion
The substitution of a hydrogen atom with a fluorine atom in the vinyl group of styrene to form this compound has a pronounced effect on the molecule's spectroscopic properties. While comprehensive experimental data for this compound is not as widely published as for styrene, the expected changes are predictable based on the known effects of fluorine substitution. Key anticipated differences include significant shifts and couplings in the NMR spectra, a strong and characteristic C-F stretching band in the IR spectrum, and a shift in the molecular ion peak in the mass spectrum. These spectroscopic signatures are invaluable for the unambiguous identification and characterization of this compound and its derivatives in complex matrices. Further research to fully characterize the spectroscopic properties of this compound is encouraged.
quantitative analysis of (1-Fluorovinyl)benzene conversion using gas chromatography
An Objective Comparison of Analytical Techniques for the Quantitative Analysis of (1-Fluorovinyl)benzene Conversion
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the accurate quantification of reaction conversion is paramount for process optimization and yield determination. This guide provides a comprehensive comparison of gas chromatography (GC) and other key analytical techniques for the quantitative analysis of this compound conversion. The information presented is supported by experimental data and detailed methodologies to assist in selecting the most suitable method for your specific research needs.
Data Presentation: Quantitative Comparison of Analytical Techniques
The following table summarizes the key performance metrics of gas chromatography, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of this compound.
| Analytical Technique | Parameter Measured | Typical Linearity (R²) | Limit of Detection (LOD) | Precision (RSD%) | Key Advantages | Key Limitations |
| Gas Chromatography (GC-FID) | Concentration of this compound and reaction products | > 0.999[1][2] | 0.15 - 0.6 µg/L[3][4] | < 5%[4][5] | High resolution, high sensitivity, robust and widely available.[6] | Requires volatile and thermally stable analytes; potential for sample degradation at high temperatures. |
| ¹⁹F Nuclear Magnetic Resonance (qNMR) | Molar ratio of fluorine-containing reactant and products | Not applicable (direct measurement) | ~1-20 mg/mL | < 3% | No separation needed, provides structural information, non-destructive, excellent for fluorinated compounds.[7][8] | Lower sensitivity compared to chromatographic methods, requires a specific nucleus for analysis.[7] |
| High-Performance Liquid Chromatography (HPLC-UV) | Concentration of this compound and reaction products | > 0.99 | Analyte dependent | < 5% | Suitable for non-volatile or thermally labile compounds, wide range of detectors available. | Can be more time-consuming for method development, potential for peak co-elution. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for the specific analysis of this compound.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for separating and quantifying volatile compounds.[6][9] For the analysis of this compound, a non-polar capillary column is suitable.
Instrumentation:
-
Gas Chromatograph: Agilent Intuvo 9000 GC or similar.[2]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[11]
-
Injector: Split/splitless inlet.
GC Conditions:
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Carrier Gas: Helium or Hydrogen, constant flow of 1.0 mL/min.
-
Detector Temperature: 300 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or toluene).
-
Create a series of calibration standards by diluting the stock solution.
-
For reaction monitoring, quench a small aliquot of the reaction mixture and dilute it with the solvent to fall within the calibration range.
-
Add an internal standard (e.g., undecane or dodecane) to all standards and samples for improved accuracy.
Data Analysis: Quantification is performed by constructing a calibration curve of the peak area ratio of the analyte to the internal standard against the concentration of the analyte.[11]
¹⁹F Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR offers a direct and non-destructive method for determining the molar ratio of compounds in a mixture.[12][13][14] For this compound, ¹⁹F NMR is particularly advantageous due to the presence of the fluorine atom.[8]
Instrumentation:
-
NMR Spectrometer: 300 MHz or higher, equipped with a fluorine probe.
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Relaxation Delay (d1): 5 times the longest T1 of the signals of interest (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
Spectral Width: Sufficient to cover all expected fluorine signals.
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
Add a known amount of a stable, fluorinated internal standard with a signal that does not overlap with the analyte or product signals (e.g., 1,3,5-trifluorobenzene).
Data Analysis: The conversion can be calculated by comparing the integral of the ¹⁹F signal of this compound to the integral of the ¹⁹F signal of the product(s). The use of an internal standard allows for the determination of absolute quantities.[11]
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC.[11] For this compound, a reversed-phase method is appropriate.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or similar, with a quaternary pump, autosampler, and UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Detector: UV Diode Array Detector (DAD).
Chromatographic Conditions:
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
Data Analysis: Quantification is achieved by creating a calibration curve of the analyte's peak area versus its concentration.[11]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the gas chromatography analysis and provide a logical comparison of the different analytical techniques.
Caption: Experimental workflow for the quantitative analysis of this compound conversion using Gas Chromatography.
Caption: Logical relationship for selecting an analytical technique for quantitative analysis.
References
- 1. faculty.kfupm.edu.sa [faculty.kfupm.edu.sa]
- 2. agilent.com [agilent.com]
- 3. Gas chromatographic determination of benzene, toluene, ethylbenzene and xylenes using flame ionization detector in water samples with direct aqueous injection up to 250 microl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
- 10. scielo.org.co [scielo.org.co]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (1-Fluorovinyl)benzene: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for (1-Fluorovinyl)benzene was not available in the conducted search. The following guidance is based on safety data for structurally similar compounds, including other fluorinated benzene derivatives. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to review the SDS for the specific product you are using, if available. This guide is intended to provide essential safety and logistical information for laboratory personnel.
Proper disposal of this compound, a flammable and potentially hazardous chemical, is crucial for laboratory safety and environmental protection. The following procedures outline the necessary steps for handling, spill management, and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is expected to be a flammable liquid and may cause skin, eye, and respiratory irritation. Vapors may be heavier than air and could form explosive mixtures.[1] Therefore, strict adherence to safety precautions is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2] | To protect eyes from splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Skin and Body Protection | Flame-retardant antistatic protective clothing and a lab coat.[1] | To protect against fire hazards and chemical splashes. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[2] If inhalation risk is high, a self-contained breathing apparatus may be necessary. | To prevent inhalation of harmful vapors. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and ensure safety.[1]
Minor Spills:
-
Eliminate Ignition Sources: Immediately remove all sources of ignition from the area (e.g., open flames, sparks, hot surfaces).[1]
-
Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.[1]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.
-
Collect the Waste: Use non-sparking tools to collect the absorbed material.[1][2]
-
Package for Disposal: Place the waste in a clearly labeled, sealed container for disposal.[1][2]
Major Spills:
-
Evacuate the Area: Evacuate all personnel from the immediate vicinity and move upwind.[1]
-
Alert Emergency Responders: Contact your institution's EHS department or emergency responders, providing them with the location and nature of the spill.[1]
-
Prevent Further Spread: If it can be done safely, take steps to prevent the spill from entering drains or waterways.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, regional, and national hazardous waste regulations.[2]
Experimental Protocol for Waste Disposal:
-
Waste Collection:
-
Container Labeling:
-
Waste Storage:
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[1]
-
Provide them with all necessary information regarding the waste, including its composition and hazards.
-
Disposal of Empty Containers:
-
To discard empty containers, they must be thoroughly rinsed. The first rinse must be collected and disposed of as hazardous waste.[3]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[3]
-
After thorough rinsing and air-drying under a fume hood, deface the label and dispose of the container as regular trash, if permitted by your institution.[3]
Diagrams
Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling (1-Fluorovinyl)benzene
Disclaimer: Safety Data Sheets (SDS) for (1-Fluorovinyl)benzene were not available at the time of this writing. The following guidance is based on the safety data for structurally related compounds, including various fluorinated and vinyl-substituted benzene derivatives. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols. This guide is intended to provide essential safety and logistical information for laboratory personnel.
Hazard Identification and Precautions
Based on analogous compounds, this compound is anticipated to be a flammable liquid that may cause skin, eye, and respiratory irritation.[1][2] Vapors may be heavier than air and could form explosive mixtures.[3][4] Strict adherence to safety protocols is essential to minimize risk.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for the safe handling of this compound. The following table summarizes the recommended PPE based on data from related compounds.
| Protection Type | Equipment | Standards/Notes |
| Eye/Face Protection | Chemical safety goggles or a face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | The breakthrough time of the glove material must be considered.[2] Always wash hands thoroughly after handling. |
| Skin and Body Protection | Flame-retardant antistatic protective clothing and a lab coat | Protective clothing should be worn to prevent skin exposure.[1][2][5] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[6] | If inhalation risk is high or ventilation is inadequate, a self-contained breathing apparatus (SCBA) may be necessary.[3][5] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][4]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[3][7]
Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by removing all potential ignition sources, such as open flames, hot plates, and spark-producing equipment.[1][3][8]
-
Dispensing: When transferring the chemical, ground and bond containers to prevent static discharge.[3][4][8] Use only non-sparking tools.[3][4][7]
-
During Use: Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[2] Keep the container tightly closed when not in use.[5][7]
-
Hygiene: Observe strict hygiene practices. Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[9]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][7]
-
Store in a designated flammables area, separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][3]
Emergency and Disposal Plan
Spill Management:
-
Minor Spills:
-
Major Spills:
First-Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory problems occur, seek medical attention.[1][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][6] Remove contaminated clothing.[1] If irritation persists, consult a medical professional.[5]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward.[4] Seek medical attention.
Disposal Plan:
-
Waste Collection: Collect waste this compound and any contaminated materials in a designated, compatible, and properly labeled waste container.[10] Do not mix with other waste.
-
Container Labeling: Clearly label the waste container with the chemical name and appropriate hazard symbols (e.g., "Flammable Liquid," "Hazardous Waste").[6][10]
-
Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.[10]
-
Disposal: Dispose of the contents and container in accordance with all local, regional, and national regulations.[1] Contact your institution's EHS department to arrange for pickup and disposal.[6][10]
Visual Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. kscl.co.in [kscl.co.in]
- 5. aarti-industries.com [aarti-industries.com]
- 6. chem.washington.edu [chem.washington.edu]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. msds.nipissingu.ca [msds.nipissingu.ca]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
